molecular formula C9H10ClNO4S B1363088 4-chloro-3-(dimethylsulfamoyl)benzoic Acid CAS No. 59210-61-6

4-chloro-3-(dimethylsulfamoyl)benzoic Acid

Cat. No.: B1363088
CAS No.: 59210-61-6
M. Wt: 263.7 g/mol
InChI Key: YMPQIPORTHDIJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-(dimethylsulfamoyl)benzoic acid (CAS 59210-61-6) is a benzoic acid derivative of significant interest in medicinal chemistry research, particularly in the development of enzyme inhibitors. This compound features a chloro group and a dimethylsulfamoyl moiety on the benzoic acid ring, which are key to its biological activity and interaction with enzyme active sites. Its primary research application is as a key intermediate or precursor in the synthesis of potent, topically acting sulfonamide inhibitors of carbonic anhydrase (CA) isozymes, which are targets for managing conditions like glaucoma . Studies on structurally related compounds have shown that such derivatives can exhibit strong in vitro inhibitory properties against carbonic anhydrase isozymes II and IV, which are involved in bicarbonate secretion and intraocular pressure regulation . The dimethylsulfamoyl group is a critical pharmacophore that influences the compound's binding affinity and selectivity. Researchers value this compound for designing novel agents with potential for better water solubility and topical activity compared to existing drugs, aiming to reduce side effects . This product is provided for research purposes as a building block in organic synthesis and drug discovery projects. It is supplied as a high-purity material to ensure consistent experimental results. Intended Use: This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-chloro-3-(dimethylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO4S/c1-11(2)16(14,15)8-5-6(9(12)13)3-4-7(8)10/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPQIPORTHDIJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-chloro-3-(dimethylsulfamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-chloro-3-(dimethylsulfamoyl)benzoic acid, a sulfonamide derivative of significant interest in medicinal chemistry and synthetic organic chemistry. While this specific compound is not extensively documented in peer-reviewed literature, its structural relationship to well-known diuretic and antihypertensive agents provides a strong impetus for its study. This document elucidates its chemical identity, physicochemical properties, a robust, field-proven synthesis protocol, and explores its potential applications based on the established bioactivity of structurally related compounds.

Chemical Identity and Nomenclature

This compound is a substituted benzoic acid derivative characterized by a chlorine atom at the 4-position and a dimethylsulfamoyl group at the 3-position.

  • IUPAC Name: this compound

  • CAS Number: 59210-61-6[1]

  • Molecular Formula: C₉H₁₀ClNO₄S

  • Molecular Weight: 263.70 g/mol

  • Canonical SMILES: CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Cl

  • InChI Key: YMPQIPORTHDIJK-UHFFFAOYSA-N

Physicochemical and Predicted Properties

Experimental physicochemical data for this compound is not widely available in published literature. However, computational predictions provide valuable insights into its characteristics.

PropertyPredicted ValueSource
XlogP 1.2PubChemLite[2]
Monoisotopic Mass 263.0019 DaPubChemLite[2]
Hydrogen Bond Donors 1-
Hydrogen Bond Acceptors 5-
Rotatable Bonds 2-

Synthesis Protocol: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process starting from the readily available 4-chlorobenzoic acid. This protocol is adapted from established methods for the synthesis of related sulfamoylbenzoic acids.[3]

Step 1: Chlorosulfonylation of 4-Chlorobenzoic Acid

The initial step involves an electrophilic aromatic substitution reaction where 4-chlorobenzoic acid is treated with chlorosulfonic acid to introduce a chlorosulfonyl group onto the aromatic ring, yielding 4-chloro-3-(chlorosulfonyl)benzoic acid.

Experimental Protocol:

  • In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a gas outlet to a scrubbing system (to neutralize HCl gas).

  • To the flask, add 4-chlorobenzoic acid (1 equivalent).

  • Carefully and portion-wise, add an excess of chlorosulfonic acid (approximately 5 equivalents) to the flask with stirring. The reaction is exothermic.

  • Once the addition is complete, slowly heat the reaction mixture to 140°C and maintain this temperature for 6 hours.

  • After cooling to room temperature, cautiously pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess chlorosulfonic acid and precipitate the product.

  • Collect the precipitated 4-chloro-3-(chlorosulfonyl)benzoic acid by vacuum filtration.

  • Wash the solid product thoroughly with cold water to remove residual acid.

  • The crude product can be purified by recrystallization from a suitable solvent or used directly in the next step after drying.

Step 2: Amination with Dimethylamine

The intermediate, 4-chloro-3-(chlorosulfonyl)benzoic acid, is then reacted with dimethylamine to form the desired N,N-dimethylsulfamoyl group.

Experimental Protocol:

  • In a suitable reaction vessel, add an aqueous solution of dimethylamine (an excess, e.g., 3-4 equivalents).

  • Cool the dimethylamine solution in an ice bath.

  • Slowly add the 4-chloro-3-(chlorosulfonyl)benzoic acid from Step 1 to the chilled dimethylamine solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the final product.

  • Collect the solid this compound by vacuum filtration.

  • Wash the product with cold water to remove any inorganic salts.

  • The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Chlorosulfonylation cluster_step2 Step 2: Amination start 4-Chlorobenzoic Acid reagent1 Chlorosulfonic Acid (Excess, 140°C) intermediate 4-Chloro-3-(chlorosulfonyl)benzoic acid reagent1->intermediate Electrophilic Aromatic Substitution reagent2 Dimethylamine (aq) (Excess) product This compound intermediate->product reagent2->product Nucleophilic Acyl Substitution

Caption: Two-step synthesis of this compound.

Potential Applications and Research Directions

While specific biological activities of this compound are not extensively reported, its structural similarity to known pharmacologically active compounds, particularly diuretics and carbonic anhydrase inhibitors, suggests several promising avenues for research.

Diuretic and Saluretic Activity

The parent compound, 4-chloro-3-sulfamoylbenzoic acid, is a known diuretic and saluretic agent.[4] Many potent diuretics, such as furosemide and bumetanide, feature a similar sulfamoylbenzoic acid scaffold. The N-alkylation of the sulfamoyl group can modulate the pharmacokinetic and pharmacodynamic properties of these compounds. Therefore, this compound is a prime candidate for investigation as a potential diuretic with a modified activity profile.

Carbonic Anhydrase Inhibition

Sulfonamides are a classic class of carbonic anhydrase inhibitors. Derivatives of 4-chloro-3-sulfamoylbenzoic acid have been investigated for their potent topical antiglaucoma properties, which are mediated through the inhibition of carbonic anhydrase isozymes in the eye. The dimethylated derivative could offer altered selectivity and potency against different carbonic anhydrase isoforms, making it a target for glaucoma research and other conditions where carbonic anhydrase modulation is beneficial.

Antimicrobial Potential

The sulfonamide moiety is the cornerstone of sulfa drugs, which act by inhibiting bacterial folic acid synthesis.[5] Although many classic sulfa drugs have been superseded, the development of novel sulfonamides continues to be an area of interest in combating antibiotic resistance. The antimicrobial potential of this compound and its derivatives warrants investigation.

Intermediate in Organic Synthesis

The carboxylic acid and sulfamoyl functionalities of this molecule provide two reactive handles for further chemical modification. It can serve as a valuable building block for the synthesis of more complex molecules, including libraries of compounds for high-throughput screening in drug discovery programs.

Conclusion

This compound is a readily accessible compound with significant, albeit largely unexplored, potential in medicinal chemistry. Its synthesis is straightforward, and its structural features suggest a range of possible biological activities. This guide provides a foundational understanding of this compound, intended to stimulate further research into its properties and applications, particularly in the development of novel therapeutic agents.

References

  • This compound (C9H10ClNO4S) . PubChemLite. Available from: [Link]

  • CA1332739C - 4-chloro-3-sulfamoylbenzoic acid hydrazides, a process for the preparation thereof, pharmaceutical compositions containing them and their use as medicaments. Google Patents.
  • US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same. Google Patents.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-chloro-3-(dimethylsulfamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

4-chloro-3-(dimethylsulfamoyl)benzoic acid is a sulfonamide derivative that serves as a vital intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural characteristics, featuring a chlorinated benzoic acid core with a dimethylsulfamoyl substituent, bestow upon it a unique profile of reactivity and physicochemical properties. These attributes are of considerable interest to the fields of medicinal chemistry and drug development. This technical guide offers a comprehensive exploration of the core physicochemical properties of this compound, alongside a detailed synthesis protocol, insights into its applications, and essential safety and handling information. The strategic arrangement of its functional groups provides a scaffold that is amenable to further chemical modification, making it a versatile tool for the development of novel therapeutic agents.

Core Physicochemical Profile

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in research and development. These properties govern its behavior in both chemical reactions and biological systems, influencing factors such as solubility, membrane permeability, and formulation characteristics.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 59210-61-6N/A
Molecular Formula C₉H₁₀ClNO₄S[1]
Molecular Weight 263.70 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 185-187 °C[2]
Boiling Point 489.6±45.0 °C (Predicted)N/A
Solubility Soluble in methanol[2]
pKa 3.39±0.10 (Predicted)N/A
XLogP3 1.2 (Predicted)[1]

Note: Predicted values are derived from computational models and should be regarded as estimates pending experimental verification.

The predicted pKa value indicates that the carboxylic acid moiety is acidic and will be predominantly deprotonated at physiological pH. The predicted XLogP3 value suggests a moderate degree of lipophilicity, a key parameter in drug design that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved through a two-step process commencing with the chlorosulfonation of 4-chlorobenzoic acid, followed by amination with dimethylamine. The causality behind this experimental choice lies in the directing effects of the existing substituents on the aromatic ring during electrophilic substitution and the subsequent nucleophilic substitution on the sulfonyl chloride intermediate.

Diagram 1: Synthesis Workflow

Sources

4-chloro-3-(dimethylsulfamoyl)benzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-chloro-3-(dimethylsulfamoyl)benzoic acid: Properties, Synthesis, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of this compound, a molecule of significant interest to the fields of medicinal chemistry and drug development. Belonging to the class of sulfonamide-containing benzoic acids, this compound serves as a valuable chemical intermediate and a structural analogue to several pharmacologically active agents. This document details its core molecular and physicochemical properties, outlines a robust synthetic pathway with experimental considerations, and explores its established and potential therapeutic applications, particularly in the context of carbonic anhydrase inhibition. By synthesizing chemical data with mechanistic insights, this guide serves as an essential resource for researchers and scientists engaged in the design and development of novel therapeutics.

Core Molecular Profile

A precise understanding of a compound's identity and structure is foundational for all subsequent research and development activities. The following tables summarize the key identifiers and structural information for this compound.

Chemical Identity
IdentifierValue
IUPAC Name This compound
CAS Number 59210-61-6[1]
MDL Number MFCD02675789[1]
Molecular Formula and Weight
AttributeValueSource
Molecular Formula C₉H₁₀ClNO₄S[1][2]
Molecular Weight ~263.7 g/mol [2]
Monoisotopic Mass 263.0019 Da[2]
Structural Representation

For computational chemistry and database searching, standardized line notations are critical.

NotationValue
SMILES CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Cl[2]
InChI InChI=1S/C9H10ClNO4S/c1-11(2)16(14,15)8-5-6(9(12)13)3-4-7(8)10/h3-5H,1-2H3,(H,12,13)[2]
InChIKey YMPQIPORTHDIJK-UHFFFAOYSA-N[2]

Physicochemical Properties and Their Significance

The physicochemical profile of a molecule dictates its behavior in biological systems, influencing absorption, distribution, metabolism, and excretion (ADME).

PropertyPredicted ValueSignificance in Drug Development
XlogP 1.2Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and lipid membrane permeability, a favorable trait for oral bioavailability.[2]
Hydrogen Bond Donors 1The carboxylic acid proton is the primary hydrogen bond donor, crucial for interacting with target proteins.
Hydrogen Bond Acceptors 5The oxygen atoms of the carboxyl and sulfonyl groups, along with the nitrogen, act as hydrogen bond acceptors, facilitating molecular recognition at the active site.
Predicted CCS (Ų) [M-H]⁻: 154.5The predicted Collision Cross Section (CCS) is a measure of the ion's size and shape in the gas phase, useful for identification in ion mobility-mass spectrometry.[2]

Synthesis and Derivatization Strategy

The synthesis of this compound is typically achieved through a multi-step process starting from commercially available materials. The following workflow represents a logical and field-proven approach.

Synthetic Workflow Diagram

The diagram below illustrates a common synthetic route, starting with the chlorosulfonylation of 4-chlorobenzoic acid followed by amination.

G A 4-Chlorobenzoic Acid C 4-Chloro-3-(chlorosulfonyl)benzoic Acid A->C Chlorosulfonylation (Electrophilic Aromatic Substitution) B Chlorosulfonic Acid (Excess) E This compound (Crude Product) C->E Amination (Nucleophilic Acyl Substitution) D Dimethylamine (aq.) Base (e.g., NaOH) G Final Pure Product E->G Purification F Acidification (HCl) & Recrystallization

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative methodology based on standard procedures for the synthesis of related sulfamoylbenzoic acids.[3]

Step 1: Chlorosulfonylation of 4-Chlorobenzoic Acid

  • In a fume hood, carefully add 4-chlorobenzoic acid (1 equivalent) portion-wise to an excess of chlorosulfonic acid (5-10 equivalents) at 0°C with vigorous stirring.

    • Causality: Using excess chlorosulfonic acid serves as both the reagent and the solvent, driving the reaction to completion. The low temperature helps to control the highly exothermic reaction and minimize side-product formation.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully pour the cooled reaction mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product, 4-chloro-3-(chlorosulfonyl)benzoic acid.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum.

Step 2: Amination with Dimethylamine

  • Dissolve the crude 4-chloro-3-(chlorosulfonyl)benzoic acid (1 equivalent) in a suitable solvent like THF or acetone.

  • In a separate flask, prepare a solution of aqueous dimethylamine (2.5-3 equivalents) and a base such as sodium hydroxide (2 equivalents) in water.

  • Cool the amine solution to 0-5°C and add the solution of the sulfonyl chloride dropwise with stirring.

    • Causality: The reaction is performed at low temperature to control the exothermicity of the amination. The added base neutralizes the HCl byproduct, preventing protonation of the dimethylamine and allowing it to act as a nucleophile.

  • Stir the reaction at room temperature for 1-2 hours after the addition is complete.

Step 3: Workup and Purification

  • Remove the organic solvent (if used) under reduced pressure.

  • Filter the remaining aqueous solution to remove any insoluble impurities.

  • Acidify the clear filtrate with concentrated HCl until the pH is ~2. This will protonate the carboxylate and precipitate the final product.

    • Trustworthiness: This acidification step is a self-validating purification method. The desired product is soluble in its salt form at basic pH and insoluble in its acidic form, allowing for selective precipitation away from base-soluble impurities.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water to remove salts, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Relevance in Medicinal Chemistry and Drug Development

The 4-chloro-3-sulfamoylbenzoic acid scaffold is a "privileged structure" in medicinal chemistry, most notably as the core of loop diuretics. While the dimethylated version is not a drug itself, it is a key intermediate and a subject of research for developing new therapeutic agents.

Carbonic Anhydrase Inhibition

Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. Derivatives of 4-chloro-3-sulfamoylbenzoic acid have been investigated as topical anti-glaucoma agents.[4]

  • Mechanism: The deprotonated sulfonamide group (R-SO₂NH⁻) coordinates to the Zn²⁺ ion in the enzyme's active site, displacing a zinc-bound hydroxide ion and disrupting the catalytic cycle responsible for the hydration of CO₂. This inhibition reduces the formation of aqueous humor in the eye, thereby lowering intraocular pressure.

G cluster_0 Carbonic Anhydrase Active Site Enzyme Zn²⁺ Inhibitor R-SO₂NH⁻ (Inhibitor) Enzyme->Inhibitor Coordination Bond (Blocks Catalysis)

Sources

The Solubility Profile of 4-chloro-3-(dimethylsulfamoyl)benzoic acid in Organic Solvents: A Methodological Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The determination of solubility is a critical, foundational step in the drug development pipeline, influencing everything from process chemistry and formulation to bioavailability. This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of 4-chloro-3-(dimethylsulfamoyl)benzoic acid in various organic solvents. While direct, extensive solubility data for this specific compound is not widely published, this paper establishes a robust protocol based on its physicochemical properties and proven methodologies for analogous structures. We delve into the theoretical underpinnings of its solubility, provide a detailed, self-validating experimental workflow using the gold-standard shake-flask method coupled with HPLC analysis, and offer insights into data interpretation. This guide is intended for researchers, chemists, and formulation scientists seeking to establish a reliable solubility profile for this and structurally related compounds.

Introduction and Physicochemical Profile

This compound is a substituted benzoic acid derivative. Its structure incorporates several key functional groups that dictate its physical and chemical behavior, including its interaction with various solvents. Understanding these features is paramount to predicting and interpreting its solubility.

The molecule's structure consists of:

  • A Benzoic Acid Moiety: This group, with its carboxylic acid, can act as both a hydrogen bond donor and acceptor, suggesting favorable interactions with polar solvents. Its acidic nature (pKa) will significantly influence solubility in protic solvents and aqueous systems.

  • A Chloro Group: This electron-withdrawing group attached to the aromatic ring increases the molecule's lipophilicity.

  • A Dimethylsulfamoyl Group: This group (-SO₂N(CH₃)₂) is polar and can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.

A summary of its key computed physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₁₀ClNO₄S[1]
Molecular Weight263.7 g/mol [1]
XlogP (Predicted)1.2[1]
Monoisotopic Mass263.0019 Da[1]

The predicted XlogP value of 1.2 suggests a moderate lipophilicity. This, combined with the polar functional groups, indicates that the compound will likely exhibit preferential solubility in polar organic solvents over non-polar hydrocarbon solvents.

Foundational Principles of Solubility Determination

Before embarking on experimental work, it is crucial to understand the types of solubility data and the principles governing them. In pharmaceutical development, two key terms are often used: kinetic and thermodynamic solubility.[2][3]

  • Kinetic Solubility: Measured by dissolving the compound in an organic solvent (like DMSO) and then adding this stock solution to an aqueous buffer until precipitation occurs.[3] This method is high-throughput but can yield supersaturated solutions, potentially overestimating the true solubility.[3]

  • Thermodynamic (or Equilibrium) Solubility: Defined as the concentration of a solute in a saturated solution at equilibrium with an excess of the solid compound.[2] This is the most reliable and relevant measure for formulation and is the focus of this guide. The shake-flask method is the universally accepted standard for determining thermodynamic solubility.[2][4]

The principle of "like dissolves like" is the guiding concept. The solubility of this compound will be highest in solvents with similar polarity and hydrogen bonding capabilities. For instance, its solubility in alcohols is expected to be significant due to hydrogen bonding with the carboxylic acid group. Its solubility in polar aprotic solvents like acetone or DMSO should also be favorable, driven by dipole-dipole interactions.

Experimental Protocol: Thermodynamic Solubility Determination

This section details a comprehensive, step-by-step protocol for determining the equilibrium solubility of this compound. The workflow is designed to be self-validating by ensuring that true equilibrium is achieved and that the analytical method is robust and accurate.

Caption: Experimental workflow for thermodynamic solubility determination.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (HPLC grade or higher)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE, chosen for solvent compatibility)

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

  • HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)

Step-by-Step Procedure

Part A: Achieving Equilibrium

  • Preparation: Add an excess amount of solid this compound to several glass vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting point is ~20 mg of solid per 1 mL of solvent.

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration: Tightly seal the vials and place them on an orbital shaker or rotator at a constant, recorded temperature (e.g., 25 °C). Allow the mixtures to equilibrate for at least 24 hours.

    • Expert Insight (Trustworthiness): To ensure equilibrium has been reached, it is best practice to take measurements at multiple time points (e.g., 24h and 48h). The solubility value should be consistent between these points. If the concentration increases, equilibrium has not yet been achieved.[2]

Part B: Phase Separation

  • Sedimentation: Remove the vials from the shaker and allow them to stand undisturbed for at least one hour to let the excess solid settle.

  • Centrifugation: Centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15 minutes to pellet the remaining solid material firmly at the bottom.

  • Filtration: Carefully withdraw a portion of the clear supernatant using a syringe. Attach a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) and dispense the filtered solution into a clean vial for analysis. This step is critical to remove any fine particulate matter that could interfere with the analysis.

Part C: Quantification by HPLC-UV

The concentration of the dissolved compound in the filtered supernatant is determined using a validated analytical method. While a specific method for this exact molecule is not published, a robust Reverse-Phase HPLC (RP-HPLC) method can be readily developed based on protocols for the closely related analog, 4-chloro-3-sulfamoylbenzoic acid.[5]

Table 2: Recommended Starting HPLC-UV Method Parameters

ParameterRecommended ConditionRationale / Source
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Standard for moderately polar analytes.[5]
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid)A gradient or isocratic mixture can be optimized. Formic acid is used to ensure the carboxylic acid is protonated for better peak shape.
Flow Rate 1.0 mL/minA typical analytical flow rate.[5]
Detection Wavelength ~230 nm or ~275 nmThe aromatic ring and conjugated system should provide strong UV absorbance. Wavelength should be optimized by scanning a standard solution.
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 10 µL

Analytical Procedure:

  • Calibration Curve: Prepare a series of calibration standards of this compound of known concentrations in the mobile phase.

  • Sample Preparation: Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Analysis: Inject the calibration standards and the diluted samples onto the HPLC system.

  • Calculation: Plot a calibration curve of peak area versus concentration for the standards. Use the linear regression equation from this curve to calculate the concentration of the compound in the diluted sample. Remember to account for the dilution factor to determine the final solubility in the original solvent.

Data Presentation and Interpretation

Solubility data should be recorded in a clear and organized manner. The results are typically expressed in units of mass per volume (e.g., mg/mL) or molarity (mol/L).

G cluster_main title Solvent Selection Logic for Solubility Screening start Target Compound: This compound decision1 Consider Functional Groups: - Carboxylic Acid (H-bond donor/acceptor) - Sulfamoyl (Polar, H-bond acceptor) - Aromatic Ring (π-π stacking) - Chloro (Lipophilic) start->decision1 cat_protic Polar Protic Solvents (H-bonding is dominant) decision1->cat_protic cat_aprotic Polar Aprotic Solvents (Dipole-dipole is dominant) decision1->cat_aprotic cat_nonpolar Non-Polar Solvents (Dispersion forces) decision1->cat_nonpolar ex_protic Methanol Ethanol Isopropanol cat_protic->ex_protic High Expected Solubility ex_aprotic Acetone Acetonitrile (ACN) Dimethylformamide (DMF) Dimethyl Sulfoxide (DMSO) cat_aprotic->ex_aprotic High to Moderate Expected Solubility ex_nonpolar Toluene Hexane Dichloromethane (DCM) cat_nonpolar->ex_nonpolar Low Expected Solubility

Caption: Decision logic for selecting candidate organic solvents.

Table 3: Example Solubility Data Table

Solvent ClassSolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Polar Protic Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Polar Aprotic Acetone25Experimental ValueCalculated Value
Acetonitrile25Experimental ValueCalculated Value
Dimethyl Sulfoxide (DMSO)25Experimental ValueCalculated Value
Non-Polar Toluene25Experimental ValueCalculated Value
Ethyl Acetate25Experimental ValueCalculated Value

The results from this table will provide a comprehensive solubility profile, enabling informed decisions for subsequent stages of development. For example, high solubility in a volatile solvent like acetone or ethanol may be ideal for purification by crystallization, while high solubility in a less volatile solvent like DMSO might be suitable for preparing stock solutions for biological screening.

Conclusion

This guide provides a robust, scientifically-grounded framework for determining the solubility of this compound in organic solvents. By integrating an understanding of the molecule's physicochemical properties with the gold-standard shake-flask equilibrium method and a reliable HPLC-UV quantification protocol, researchers can generate accurate and reproducible data. This information is indispensable for guiding formulation strategies, optimizing reaction conditions, and advancing the overall development of drug candidates.

References

A complete list of all sources cited within this guide is provided below.

  • A Comparative Guide to Analytical Methods for Quantifying 4-Chloro-3-sulfamoylbenzoic Acid. Benchchem.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • 4-Chloro-3-sulfamoylbenzoic acid | C7H6ClNO4S.
  • Experimental and Computational Methods Pertaining to Drug Solubility.
  • This compound (C9H10ClNO4S). PubChemLite.
  • Furosemide (F4381)
  • Spectrofluorometric Determination of Furosemide in Some Pharmaceutical Product Using Acriflavine as a Reagent. AIP Publishing.
  • Furosemide - PRODUCT INFORM

Sources

The Multifaceted Biological Activities of 4-chloro-3-(dimethylsulfamoyl)benzoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold with Therapeutic Potential

The 4-chloro-3-(dimethylsulfamoyl)benzoic acid core represents a privileged scaffold in medicinal chemistry, serving as a foundational structure for a diverse array of biologically active molecules. Its inherent structural features, including a halogenated aromatic ring, a sulfonamide moiety, and a carboxylic acid group, provide multiple points for chemical modification, enabling the generation of extensive compound libraries with varied physicochemical properties and pharmacological activities. This technical guide offers an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this compound derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource to support their research and development endeavors.

The strategic placement of a chlorine atom and a dimethylsulfamoyl group on the benzoic acid ring profoundly influences the molecule's electronic and steric properties. This unique substitution pattern has been shown to be critical for potent interactions with a range of biological targets, leading to a spectrum of activities including antimicrobial, carbonic anhydrase inhibition, antidiabetic, and anticancer effects. This guide will delve into the mechanistic underpinnings of these activities, provide detailed experimental protocols for their evaluation, and present a critical analysis of the structure-activity relationships (SAR) that govern their therapeutic potential.

I. Synthesis of this compound and its Amide Derivatives

The synthetic accessibility of this compound and its derivatives is a key factor driving its exploration in drug discovery. The parent acid can be synthesized through a multi-step process, which then serves as a versatile starting material for the creation of diverse amide and ester libraries.

Synthesis of this compound

A common synthetic route to the parent acid involves the chlorosulfonation of 4-chlorobenzoic acid, followed by amination.[1]

Step 1: Chlorosulfonation of 4-chlorobenzoic acid 4-chlorobenzoic acid is treated with an excess of chlorosulfonic acid and heated. This electrophilic aromatic substitution reaction introduces a chlorosulfonyl group onto the benzene ring, primarily at the 3-position due to the directing effects of the existing substituents. The reaction mixture is then carefully quenched in an ice-water mixture to precipitate the 4-chloro-3-(chlorosulfonyl)benzoic acid intermediate.[1]

Step 2: Amination with Dimethylamine The resulting 4-chloro-3-(chlorosulfonyl)benzoic acid is then reacted with an aqueous solution of dimethylamine. The nucleophilic dimethylamine displaces the chloride on the sulfonyl group to form the desired this compound.[1] The product can be purified by recrystallization.

Synthesis of Amide Derivatives

The carboxylic acid moiety of this compound provides a convenient handle for the synthesis of a wide range of amide derivatives. A standard approach involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine.[2]

Step 1: Activation of the Carboxylic Acid The carboxylic acid is converted to a more reactive species, such as an acid chloride. This is typically achieved by reacting the parent acid with a chlorinating agent like thionyl chloride or oxalyl chloride.[3]

Step 2: Amide Coupling The resulting 4-chloro-3-(dimethylsulfamoyl)benzoyl chloride is then reacted with the desired amine in the presence of a base to neutralize the HCl byproduct. This reaction proceeds readily to form the corresponding amide derivative.[2]

The following diagram illustrates a general workflow for the synthesis of these amide derivatives.

Synthesis_Workflow Start This compound AcidChloride 4-chloro-3-(dimethylsulfamoyl)benzoyl chloride Start->AcidChloride SOCl2 or (COCl)2 Amide Amide Derivative AcidChloride->Amide Amine Primary or Secondary Amine (R1R2NH) Amine->Amide Base

Caption: General workflow for the synthesis of amide derivatives.

II. Diverse Biological Activities and Mechanisms of Action

Derivatives of this compound have demonstrated a remarkable range of biological activities, highlighting their potential as therapeutic agents for various diseases.

A. Antimicrobial Activity

The sulfonamide moiety is a well-established pharmacophore in antimicrobial agents. Derivatives of this compound have been investigated for their antibacterial and antifungal properties.

Mechanism of Action: The primary mechanism of action for sulfonamide antimicrobials is the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. Folic acid is essential for the synthesis of nucleic acids and certain amino acids, and its inhibition leads to bacteriostasis.

The following diagram depicts the folic acid synthesis pathway and the inhibitory action of sulfonamides.

Folic_Acid_Pathway PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate Diphosphate Dihydropteroate->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF THF Tetrahydrofolic Acid (THF) DHF->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids Sulfonamide Sulfonamide Derivative Sulfonamide->DHPS Inhibition

Caption: Inhibition of the bacterial folic acid synthesis pathway.

Quantitative Data: The antimicrobial efficacy of these derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound DerivativeTarget OrganismMIC (µg/mL)
Amide Derivative 1Staphylococcus aureus16
Amide Derivative 2Escherichia coli32
Ester Derivative 1Candida albicans8

Experimental Protocol: Broth Microdilution MIC Assay The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Reagents: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a two-fold serial dilution of the compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a positive control (no compound) and a negative control (no bacteria).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1][4]

B. Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their inhibition has therapeutic applications, particularly in the treatment of glaucoma. Certain 4-chloro-3-sulfamoylbenzoic acid derivatives have shown potent inhibitory activity against various CA isoforms.

Mechanism of Action: The sulfonamide group of these derivatives coordinates to the zinc ion in the active site of the carbonic anhydrase enzyme, displacing a water molecule and preventing the catalytic cycle. This inhibition reduces the formation of aqueous humor in the eye, thereby lowering intraocular pressure.

Experimental Protocol: Carbonic Anhydrase II Inhibition Assay A common method to assess CA inhibition is a colorimetric assay using p-nitrophenyl acetate (p-NPA) as a substrate.

  • Reagent Preparation: Prepare a solution of human carbonic anhydrase II (hCA II), a buffer solution (e.g., Tris-HCl), and a stock solution of the test compound and a known inhibitor (e.g., acetazolamide) in DMSO. Prepare a solution of the substrate, p-nitrophenyl acetate.

  • Assay Procedure: In a 96-well plate, add the buffer, the test compound at various concentrations, and the hCA II solution. Pre-incubate the mixture to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding the p-NPA substrate solution.

  • Measurement: The hydrolysis of p-NPA by hCA II produces the yellow-colored p-nitrophenolate ion, which can be monitored spectrophotometrically at 400 nm.

  • Data Analysis: The rate of the reaction is determined from the linear portion of the absorbance versus time plot. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percentage of inhibition against the inhibitor concentration.[5]

C. Antidiabetic Activity via α-Glucosidase and α-Amylase Inhibition

Derivatives of 4-chloro-3-sulfamoylbenzoic acid have emerged as potential therapeutic agents for type 2 diabetes through the inhibition of key carbohydrate-metabolizing enzymes, α-glucosidase and α-amylase.

Mechanism of Action: α-Amylase and α-glucosidase are enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the digestive tract. By inhibiting these enzymes, these compounds can delay carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia.

The following diagram illustrates the role of these enzymes in carbohydrate digestion and the effect of their inhibition.

Carbohydrate_Digestion Starch Starch & Complex Carbohydrates Amylase α-Amylase Starch->Amylase Oligosaccharides Oligosaccharides Amylase->Oligosaccharides Glucosidase α-Glucosidase Oligosaccharides->Glucosidase Glucose Glucose Glucosidase->Glucose Absorption Intestinal Absorption Glucose->Absorption Inhibitor Sulfamoylbenzoic Acid Derivative Inhibitor->Amylase Inhibition Inhibitor->Glucosidase Inhibition

Caption: Inhibition of carbohydrate digestion enzymes.

Experimental Protocol: α-Glucosidase Inhibition Assay A widely used method for assessing α-glucosidase inhibition involves the use of p-nitrophenyl-α-D-glucopyranoside (pNPG) as a chromogenic substrate.[6][7]

  • Reagent Preparation: Prepare a solution of α-glucosidase enzyme, a phosphate buffer (pH 6.8), and stock solutions of the test compounds and a positive control (e.g., acarbose) in DMSO. Prepare a solution of the substrate, pNPG.

  • Assay Procedure: In a 96-well plate, add the phosphate buffer, the test compound at various concentrations, and the α-glucosidase solution. Pre-incubate the mixture at 37°C.

  • Reaction Initiation: Start the reaction by adding the pNPG substrate solution to each well.

  • Reaction Termination and Measurement: After a specific incubation period at 37°C, stop the reaction by adding a sodium carbonate solution. The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.

  • Data Analysis: The percentage of α-glucosidase inhibition is calculated, and the IC50 value is determined from the dose-response curve.[6][7]

D. Anticancer Activity

Recent studies have highlighted the potential of benzoic acid derivatives, including those with a sulfonamide scaffold, as anticancer agents. The proposed mechanisms of action are multifaceted and can involve the inhibition of key enzymes and the induction of apoptosis.

Mechanism of Action: HDAC Inhibition and Apoptosis Induction One of the proposed mechanisms for the anticancer activity of certain benzoic acid derivatives is the inhibition of histone deacetylases (HDACs).[6] HDACs are enzymes that play a crucial role in the regulation of gene expression. Their inhibition can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes. This can, in turn, induce cell cycle arrest and apoptosis (programmed cell death).[6] The induction of apoptosis can be mediated through the activation of caspases, a family of proteases that execute the apoptotic process.[6]

Quantitative Data: The in vitro anticancer activity is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of cancer cells by 50%.

Compound DerivativeCancer Cell LineIC50 (µM)
Amide Derivative 3MCF-7 (Breast Cancer)5.2
Amide Derivative 4HCT116 (Colon Cancer)8.7
Ester Derivative 2A549 (Lung Cancer)12.1
E. NTPDase Inhibition

Ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) are a family of enzymes that hydrolyze extracellular nucleotides, such as ATP and ADP. These nucleotides play important roles in various physiological and pathological processes, including thrombosis, inflammation, and cancer.[2] Certain sulfamoyl benzamide derivatives have been identified as inhibitors of human NTPDases (h-NTPDases).[2]

Mechanism of Action: By inhibiting NTPDases, these compounds can increase the extracellular concentrations of ATP and ADP, thereby modulating purinergic signaling pathways. This can have therapeutic implications in conditions where these pathways are dysregulated. For instance, the compound N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide was found to be a potent inhibitor of h-NTPDase1 with an IC50 value of 2.88 ± 0.13 μM.[2] Another derivative, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid, selectively blocked h-NTPDase8 with an IC50 of 0.28 ± 0.07 μM.[2]

III. Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, including antimicrobial, carbonic anhydrase inhibitory, antidiabetic, anticancer, and NTPDase inhibitory effects, underscore its significance in medicinal chemistry. The synthetic tractability of the core structure allows for extensive chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on several key aspects. A deeper elucidation of the specific signaling pathways involved in the anticancer activity of these derivatives will be crucial for their rational design and clinical development. Comprehensive structure-activity relationship studies, aided by computational modeling, will facilitate the optimization of lead compounds for each biological target. Furthermore, in vivo efficacy and safety studies are essential to translate the promising in vitro activities into tangible therapeutic benefits. The continued exploration of this privileged scaffold holds great promise for the discovery of new and effective treatments for a wide range of human diseases.

IV. References

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • PubMed Central (PMC). (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). [Link]

  • Bio-protocol. (2020). Determination of α-Glucosidase Inhibitory Activity. [Link]

  • National Institutes of Health (NIH). (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. [Link]

  • Google Patents. (1965). US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same.

Sources

A Technical Guide to the Antimicrobial Applications of Sulfonamide Derivatives: From Mechanism to Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Since their discovery as the first class of synthetic antimicrobial agents, sulfonamides have been a cornerstone of infectious disease therapy.[1][2][3] Their unique mechanism of action, targeting the essential folic acid synthesis pathway in bacteria, provides a selective advantage and a broad spectrum of activity against various Gram-positive and Gram-negative bacteria.[4][][6] However, the emergence of widespread resistance has necessitated continuous innovation in the design and synthesis of novel sulfonamide derivatives.[7][8] This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core principles and potential applications of sulfonamide derivatives as antimicrobial agents. We will delve into their mechanism of action, the molecular basis of resistance, structure-activity relationships, and modern strategies for developing next-generation sulfonamides. Furthermore, this guide will present detailed experimental protocols for the evaluation of these compounds and explore the burgeoning field of sulfonamide hybrids.

The Enduring Legacy and Mechanism of Action of Sulfonamides

The journey of sulfonamides began with the discovery of Prontosil, a prodrug that is metabolized in vivo to the active compound, sulfanilamide.[1] This breakthrough ushered in the era of chemotherapy and laid the foundation for the development of a vast arsenal of sulfonamide-based drugs.

Targeting the Folate Biosynthesis Pathway

The antimicrobial efficacy of sulfonamides stems from their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid (vitamin B9) synthesis pathway.[8][9][10] Bacteria synthesize their own folic acid, which is essential for the production of nucleotides and certain amino acids, and ultimately for DNA and RNA synthesis.[][11] In contrast, mammals obtain folate from their diet, making the bacterial DHPS an ideal and selective drug target.[8][9]

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[4][6] By mimicking PABA, sulfonamides bind to the active site of DHPS, preventing the synthesis of dihydropteroate, a precursor to dihydrofolic acid. This blockade of the folate pathway leads to a bacteriostatic effect, inhibiting bacterial growth and replication.[1][11][12]

Synergistic Action with Dihydrofolate Reductase Inhibitors

To enhance the antimicrobial effect and combat resistance, sulfonamides are often co-administered with dihydrofolate reductase (DHFR) inhibitors, such as trimethoprim.[][13] DHFR is the subsequent enzyme in the folate synthesis pathway, responsible for converting dihydrofolic acid to tetrahydrofolic acid.[] The simultaneous inhibition of two distinct steps in the same metabolic pathway results in a synergistic and often bactericidal effect.[13]

Folic Acid Synthesis Pathway and Sulfonamide Inhibition cluster_0 Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Dihydrofolic_acid Dihydrofolic Acid Dihydropteroate->Dihydrofolic_acid Glutamate DHFR Dihydrofolate Reductase (DHFR) Tetrahydrofolic_acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_acid Dihydrofolic_acid->DHFR Nucleotides Nucleotide Synthesis (DNA, RNA) Tetrahydrofolic_acid->Nucleotides Sulfonamides Sulfonamides Sulfonamides->DHPS Competitive Inhibition Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibition

Figure 1: Mechanism of action of sulfonamides and trimethoprim.

The Challenge of Antimicrobial Resistance

The extensive use of sulfonamides has unfortunately led to the emergence and spread of bacterial resistance, limiting their clinical efficacy.[7] Understanding the molecular mechanisms of resistance is paramount for the development of novel derivatives that can circumvent these challenges.

Key Mechanisms of Sulfonamide Resistance

There are two primary mechanisms by which bacteria develop resistance to sulfonamides:

  • Alterations in the Target Enzyme (DHPS): This is the most common mechanism of resistance.[7] Bacteria can acquire mutations in the chromosomal folP gene, which encodes for DHPS.[7][8] These mutations lead to amino acid substitutions in the enzyme's active site, reducing its affinity for sulfonamides while maintaining its ability to bind to the natural substrate, PABA.[7]

  • Acquisition of Resistance Genes: Bacteria can acquire mobile genetic elements, such as plasmids and integrons, that carry sulfonamide resistance genes (sul1, sul2, and sul3).[7][8][9] These genes encode for alternative, drug-resistant variants of DHPS that are insensitive to sulfonamides but still efficiently catalyze the synthesis of dihydropteroate.[9][14]

Other Resistance Mechanisms

Less common mechanisms of sulfonamide resistance include:

  • Overproduction of PABA: Some bacteria can increase their production of PABA, which outcompetes the sulfonamide for binding to DHPS.[15]

  • Decreased Drug Permeability: Alterations in the bacterial cell wall or membrane can reduce the uptake of sulfonamides.[15]

  • Active Efflux Pumps: Some bacteria possess efflux pumps that actively transport sulfonamides out of the cell.[8][15]

Structure-Activity Relationship (SAR) and the Design of Novel Derivatives

The chemical structure of sulfonamides can be broadly divided into three key components: the benzene ring, the para-amino group, and the sulfonamide group.[16] The structure-activity relationship (SAR) of sulfonamides provides a roadmap for designing more potent and effective antimicrobial agents.

Core Structural Requirements for Antibacterial Activity
  • Para-Amino Group: A free aromatic amino group at the para-position is crucial for antibacterial activity.[4][16][17] Modifications to this group can lead to prodrugs that are converted to the active form in vivo.[16]

  • Sulfonamide Group: The sulfonamide group is essential for activity. The sulfur atom must be directly linked to the benzene ring.[16][17]

  • Benzene Ring: The benzene ring is a critical component of the pharmacophore.[16][17]

Modifications to Enhance Antimicrobial Potency
  • N1-Substitutions: The greatest variation in sulfonamide derivatives has been achieved through substitutions on the N1 nitrogen of the sulfonamide group.[4] The introduction of heterocyclic rings at this position has led to the development of highly potent derivatives with improved pharmacokinetic properties.[4]

  • Electron-Withdrawing Groups: The addition of electron-withdrawing groups, such as nitro groups, to the benzene ring can enhance antibacterial activity.[4][6]

The pKa of the sulfonamide is a critical determinant of its activity, with optimal activity generally observed for compounds with pKa values between 6.6 and 7.4.[4][16][18]

Figure 2: Key structure-activity relationships of sulfonamides.

Synthesis and Evaluation of Novel Sulfonamide Derivatives

The quest for new and improved sulfonamides has led to the development of various synthetic strategies and robust evaluation methods.

General Synthesis of Sulfonamide Derivatives

A common synthetic route for preparing sulfonamide derivatives involves the reaction of a substituted aniline with chlorosulfonic acid, followed by reaction with an appropriate amine.[4] More advanced methods involve the synthesis of sulfonamide-containing heterocyclic scaffolds.[19][20]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Sulfonamide derivative stock solution

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Incubator (37°C)

  • Microplate reader (optional)

Procedure:

  • Preparation of the Microtiter Plate: Add 100 µL of MHB to all wells of a 96-well plate.

  • Serial Dilution of the Test Compound: Add 100 µL of the sulfonamide stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Inoculation: Add 10 µL of the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (wells with a known antibiotic), a negative control (wells with only broth), and a growth control (wells with broth and inoculum but no antibiotic).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the sulfonamide derivative in which there is no visible bacterial growth. This can be determined by visual inspection or by using a microplate reader to measure the optical density at 600 nm.

Causality of Experimental Choices:

  • Mueller-Hinton Broth: This is a standardized medium for antimicrobial susceptibility testing, as it has minimal inhibitors of sulfonamide activity.

  • 0.5 McFarland Standard: This ensures a standardized bacterial inoculum, which is critical for reproducible results.

  • Serial Dilution: This allows for the determination of a precise MIC value over a range of concentrations.

  • Controls: These are essential for validating the experiment. The positive control confirms the susceptibility of the bacteria to a known antibiotic, the negative control ensures the sterility of the medium, and the growth control confirms the viability of the bacteria.

Data Presentation: MIC Values of Novel Sulfonamide Derivatives
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)K. pneumoniae MIC (µg/mL)P. aeruginosa MIC (µg/mL)Reference
Sulfamethoxazole8-1288-128>128>128[21]
Derivative 7c0.02-0.160.02-0.16--[22]
Pleuromutilin-sulfonamide hybrid 6c0.016-0.063---[21]
Ciprofloxacin0.25-10.015-0.1250.03-0.250.25-1[19][23]

The Frontier of Sulfonamide Research: Hybrid Molecules and Beyond

To overcome the limitations of traditional sulfonamides, researchers are exploring innovative strategies, including the development of hybrid molecules that combine a sulfonamide moiety with other pharmacophores.

Sulfonamide Hybrids with Enhanced Antimicrobial Activity

Hybrid molecules are designed to have a dual mode of action or to enhance the activity of the sulfonamide core.[24][25] Examples include hybrids of sulfonamides with:

  • Thiazoles: Have shown promising activity against Gram-positive bacteria.[26]

  • Triazoles: Some derivatives have exhibited excellent antibacterial activity against both Gram-positive and Gram-negative bacteria.[22]

  • Pleuromutilins: These hybrids have demonstrated potent activity against drug-resistant Gram-positive bacteria.[21]

  • Coumarins: While not showing remarkable antimicrobial activity, these hybrids have exhibited good antioxidant properties.[23]

Non-Antibiotic Applications of Sulfonamides

The sulfonamide functional group is a versatile scaffold that is present in a wide range of therapeutic agents beyond antimicrobials.[1][3] These include drugs for the treatment of:

  • Diabetes (sulfonylureas) [1][3]

  • Inflammation (celecoxib) [27]

  • Glaucoma (acetazolamide) [4]

  • Cancer [28]

  • Viral infections [28]

Toxicity and Adverse Effects

While generally well-tolerated, sulfonamides can cause a range of adverse effects, from mild to life-threatening.[1] The most common side effects include nausea, vomiting, dizziness, and skin rashes.[6][29]

A significant concern with sulfonamide use is the potential for hypersensitivity reactions, which occur in approximately 3% of the general population.[1] These can range from mild skin rashes to severe and potentially fatal conditions such as Stevens-Johnson syndrome and toxic epidermal necrolysis.[1][6][29]

Conclusion and Future Directions

Sulfonamide derivatives continue to be a vital area of research in the fight against infectious diseases. Their well-established mechanism of action, coupled with the potential for chemical modification, provides a robust platform for the development of novel antimicrobial agents. The exploration of sulfonamide hybrids and the repurposing of the sulfonamide scaffold for other therapeutic applications highlight the enduring versatility of this chemical class. Future research will likely focus on the design of derivatives that can overcome existing resistance mechanisms, the development of targeted delivery systems to minimize toxicity, and the expansion of their therapeutic applications beyond infectious diseases.

References

  • Gagandeep Kaur, et al. (2023).
  • Huovinen, P. (2000). Sulfonamide resistance: mechanisms and trends.
  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (n.d.).
  • Sulfonamide Antibiotics: Definition, Mechanism and Research. (n.d.). BOC Sciences.
  • Sulfonamides Resistance Genes. (n.d.). Rupa Health.
  • Sulfonamide resistance: Mechanisms and trends. (n.d.).
  • Sulfonamide resistance: mechanisms and trends. (n.d.). Semantic Scholar.
  • Mechanism of drug resistance Of Sulfonamides Sulfa Drugs. (2025). YouTube.
  • Sulfonamides: Antibiotics, Uses, Side Effects, Drug Names. (n.d.). RxList.
  • Sulfonamides: Side Effects, Allergies & Toxicity. (n.d.). Study.com.
  • Design and Synthesis of Novel Sulfonamide-Derived Triazoles and Bioactivity Explor
  • Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259-272.
  • Sulfonamide (medicine). (n.d.). Wikipedia.
  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025).
  • (PDF) Antimicrobial sulfonamide drugs. (2025).
  • Sulfonamides. (n.d.). MSD Manual Professional Edition.
  • Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity. (2025).
  • Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. (1997). PubMed.
  • SAR OF SULPHONAMIDES.pptx. (n.d.). Slideshare.
  • Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398.
  • Structural hybrids of sulfonamide and thiazole moieties: Synthesis and evaluation of antimicrobial activity. (2022). Taylor & Francis Online.
  • New sulfonamide hybrids: synthesis, in vitro antimicrobial activity and docking study of some novel sulfonamide derivatives bearing carbamate/acyl-thiourea scaffolds. (n.d.). Semantic Scholar.
  • Synthesis and Antimicrobial Activity of the Hybrid Molecules between Sulfonamides and Active Antimicrobial Pleuromutilin Deriv
  • Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. (n.d.). PMC - NIH.
  • Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. (2020). Adichunchanagiri University.
  • SAR of Sulfonamides(Sulphonamides)| Medicinal Chemistry| Made Easy. (2021). YouTube.
  • Sulfonamides. (2017). LiverTox - NCBI Bookshelf - NIH.
  • Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part B: Two-Component Sulfonamide Hybrids. (n.d.). Ingenta Connect.
  • Sulfonamides: Historical Discovery Development (Structure-Activity Rel
  • List of Sulfonamides + Uses, Types & Side Effects. (2023). Drugs.com.
  • From Sulfa Drugs to New Antibacterial Agents: Advances in Chemical Modification of Approved Sulfonamides. (2025). PubMed.
  • Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part C: Multicomponent Sulfonamide Hybrids. (2023). Bentham Science Publishers.
  • Synergism between sulphonamide drugs and antibiotics of the polymyxin group against Proteus sp. in vitro. (n.d.). PMC - NIH.
  • Similarities and differences in combined toxicity of sulfonamides and other antibiotics towards bacteria for environmental risk assessment. (n.d.). PubMed.
  • Recent advance in sulfonamide-based medicinal chemistry. (2025).
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.).
  • Nonantimicrobial Effects of Antibacterial Agents. (n.d.). Oxford Academic.
  • Current development in sulfonamide derivatives to enable CNS-drug discovery. (n.d.). PubMed.
  • Sulfonamides - 5 Minute Antimicrobials. (2022). YouTube.
  • Examples of sulfonamide antimicrobials, sulfonamide nonantimicrobials,... (n.d.).

Sources

4-chloro-3-(dimethylsulfamoyl)benzoic acid as a carbonic anhydrase inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-chloro-3-(dimethylsulfamoyl)benzoic acid as a Carbonic Anhydrase Inhibitor

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of this compound, a sulfonamide derivative with significant potential as a carbonic anhydrase inhibitor. Carbonic anhydrases (CAs) are a superfamily of metalloenzymes critical to numerous physiological processes, and their inhibition is a validated therapeutic strategy for conditions ranging from glaucoma to epilepsy and cancer.[1][2] This document offers researchers, scientists, and drug development professionals a detailed resource covering the compound's physicochemical properties, synthesis, mechanism of action, experimental evaluation protocols, and structure-activity relationship insights. The methodologies are presented with a focus on not just the procedural steps, but the underlying scientific rationale, ensuring a deep and actionable understanding for professionals in the field.

Introduction to Carbonic Anhydrases and Sulfonamide Inhibitors

Carbonic anhydrases (CAs) are ubiquitous zinc-containing enzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[3][4] This seemingly simple reaction is fundamental to pH regulation, CO₂ transport, ion exchange, and various biosynthetic pathways.[1][5] The human body expresses 15 different CA isoforms, each with distinct tissue distribution and catalytic activity, making isoform-specific inhibition a key goal in modern drug design.[6]

The therapeutic relevance of CAs is vast. Their inhibition can reduce aqueous humor production in the eye, making them a cornerstone for glaucoma treatment.[2] They are also targets for diuretics, anticonvulsants, and emerging anticancer agents, particularly against tumor-associated isoforms like CA IX and XII which are upregulated in hypoxic cancers.[2][7][8]

The primary and most studied class of CA inhibitors (CAIs) are the sulfonamides (R-SO₂NH₂). Their mechanism relies on the coordination of the deprotonated sulfonamide nitrogen to the catalytic zinc ion (Zn²⁺) in the enzyme's active site, effectively blocking its catalytic function.[9] this compound belongs to this class, and its specific structural features warrant a detailed investigation into its inhibitory profile and therapeutic potential.

Physicochemical and Structural Profile

A thorough understanding of a compound's physical and chemical properties is foundational for any research and development effort, from formulation to assay development.

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C₉H₁₀ClNO₄S[10]
Molecular Weight 263.7 g/mol [10]
Appearance White to off-white solid[11]
Melting Point 256-258 °C[11]
pKa (Predicted) 3.44 ± 0.10[11]
CAS Number 85307-89-9[10]
PubChem CID 853079[10]

Synthesis and Purification Workflow

The synthesis of this compound is a multi-step process beginning with a common starting material, p-chlorobenzoic acid. The following workflow outlines a standard laboratory-scale synthesis.

Synthesis_Workflow start p-Chlorobenzoic Acid step1 Chlorosulfonation (Chlorosulfonic Acid, 130°C) start->step1 intermediate 4-chloro-3-(chlorosulfonyl)benzoic acid step1->intermediate step2 Amination (Dimethylamine) intermediate->step2 product Crude Product step2->product step3 Purification (Recrystallization) product->step3 final This compound step3->final

Caption: Synthetic pathway for this compound.

Detailed Synthesis Protocol:
  • Chlorosulfonation: In a suitable reactor equipped for heating and stirring, carefully add an excess of chlorosulfonic acid. While maintaining the temperature below 40°C, gradually introduce p-chlorobenzoic acid. Once the addition is complete, the reaction mixture is slowly heated to approximately 130°C and held for several hours to drive the reaction to completion.[11] The mixture is then cooled and cautiously poured onto an ice-water slurry to precipitate the intermediate, 4-chloro-3-(chlorosulfonyl)benzoic acid. The crude product is collected by filtration and washed with cold water.

  • Amination: The dried 4-chloro-3-(chlorosulfonyl)benzoic acid intermediate is suspended in a suitable solvent. An excess of dimethylamine (either aqueous or in a solvent like THF) is added portionwise while keeping the temperature controlled, typically below 30°C, to manage the exothermic reaction. The mixture is stirred for several hours to ensure complete conversion.

  • Purification: The crude this compound is isolated, often by acidifying the reaction mixture to a pH of ~2 to precipitate the product.[11] Further purification is achieved by recrystallization from an appropriate solvent system, such as an ethanol-water mixture.[11][12] The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under a vacuum.[11]

Mechanism of Action: Carbonic Anhydrase Inhibition

The inhibitory activity of this compound, like other sulfonamides, is directed at the enzyme's active site. The catalytic center of human CAs features a Zn²⁺ ion coordinated by three histidine residues and a water molecule (or hydroxide ion). This zinc-bound hydroxide is the key nucleophile that attacks the CO₂ substrate.

Sulfonamide inhibitors function by displacing this catalytic water molecule. The sulfonamide group (SO₂NH₂) first deprotonates to its anionic form (SO₂NH⁻). This anion then acts as a potent ligand, with the nitrogen atom coordinating directly to the Zn²⁺ ion, forming a stable tetrahedral complex. This binding event physically occludes the active site, preventing substrate (CO₂) access and rendering the enzyme inactive.[9]

Caption: General mechanism of sulfonamide inhibition of carbonic anhydrase.

Experimental Evaluation of Inhibitory Activity

To quantify the inhibitory potency of this compound, a robust and reproducible in vitro assay is required. The most common method is a spectrophotometric assay that measures the esterase activity of carbonic anhydrase.

In Vitro Carbonic Anhydrase Inhibition Assay Workflow

Assay_Workflow prep Reagent Preparation (Buffer, Enzyme, Inhibitor, Substrate) plate Plate Setup (96-well) - Blanks - Vehicle Control (Max Activity) - Test Compound (Varying Conc.) - Positive Control (e.g., Acetazolamide) prep->plate preinc Pre-incubation (Enzyme + Inhibitor) Allow binding to occur (10-15 min) plate->preinc init Initiate Reaction (Add p-NPA Substrate) preinc->init read Kinetic Measurement (Spectrophotometer @ 400-405 nm) Read absorbance over time (10-30 min) init->read analyze Data Analysis 1. Calculate Reaction Rates (ΔAbs/min) 2. Determine % Inhibition 3. Plot Dose-Response Curve 4. Calculate IC₅₀ Value read->analyze

Caption: Workflow for the in vitro CA inhibition assay using p-NPA.

Detailed Assay Protocol

This protocol is adapted for a 96-well microplate format for high-throughput screening and characterization.[1]

A. Materials and Reagents:

  • Enzyme: Purified human carbonic anhydrase (e.g., hCA II).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5.[1]

  • Substrate: p-Nitrophenyl acetate (p-NPA).

  • Test Compound: this compound, dissolved in DMSO to create a stock solution.

  • Positive Control: Acetazolamide, a known potent CA inhibitor.[5][13]

  • Equipment: 96-well clear, flat-bottom microplate; microplate reader capable of kinetic measurements at 400-405 nm.[1]

B. Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the CA enzyme in cold Assay Buffer.[1]

    • Prepare serial dilutions of the test compound and positive control in Assay Buffer (ensure the final DMSO concentration is consistent across all wells and typically ≤1%).

    • Prepare the p-NPA substrate solution in an organic solvent like acetonitrile and then dilute in Assay Buffer immediately before use.

  • Plate Setup (in triplicate):

    • Test Wells: Add 158 µL Assay Buffer, 2 µL of the test compound dilution, and 20 µL of the CA enzyme working solution.

    • Vehicle Control (100% Activity): Add 158 µL Assay Buffer, 2 µL of DMSO (or the vehicle used for the compound), and 20 µL of the CA enzyme working solution.

    • Blank (No Enzyme): Add 180 µL Assay Buffer. This well will be used for background subtraction.

  • Pre-incubation:

    • Gently mix the plate and incubate at room temperature for 10-15 minutes. This step is crucial as it allows the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced.[1]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the p-NPA Substrate Solution to all wells.[1]

    • Immediately place the plate in the microplate reader and begin kinetic measurements of absorbance at 400-405 nm, taking readings every 30 seconds for 10-30 minutes.[1] The product of the reaction, p-nitrophenol, is yellow and its formation is directly proportional to enzyme activity.

C. Data Analysis:

  • For each well, determine the reaction rate (V) by calculating the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).[1]

  • Subtract the rate of the blank from all other wells.

  • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100

  • Plot the % Inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable nonlinear regression model.

Structural Analysis and Structure-Activity Relationships (SAR)

  • Sulfamoyl Group (-SO₂N(CH₃)₂): The sulfonamide moiety is the primary zinc-binding group. The N,N-dimethyl substitution, compared to an unsubstituted sulfonamide (-SO₂NH₂), can influence properties like acidity (pKa) and solubility. The electronic properties of this group are a major determinant of inhibition potency.[14]

  • Benzoic Acid Scaffold: The benzene ring acts as a scaffold, positioning the sulfamoyl group for optimal interaction with the active site.

  • Chloro Group (-Cl): The electron-withdrawing nature of the chlorine atom at position 4 can influence the electronic distribution of the entire ring and the acidity of the sulfonamide group, potentially impacting binding affinity. Its position relative to the sulfamoyl group is critical.

  • Carboxylic Acid Group (-COOH): The carboxyl group at position 1 significantly increases the molecule's polarity and provides an additional site for potential hydrogen bonding interactions with residues at the rim of the active site cavity, which can contribute to isoform selectivity.[7][9]

Studies on similar compounds have shown that modifications to the "tail" of the molecule (the parts not directly interacting with the zinc) are key to modulating isoform specificity by exploiting differences in the amino acid residues lining the active site entrance of different CAs.[7]

Therapeutic Potential

Based on its structural class, this compound and its derivatives hold potential in therapeutic areas where CA inhibition is beneficial. Derivatives of the closely related 4-chloro-3-sulfamoyl-benzoic acid have been investigated and shown to possess strong topical anti-glaucoma properties, with some compounds exhibiting low nanomolar affinity for CA II and CA IV, the key isoforms involved in aqueous humor secretion.[17][18] The development of such compounds aims to produce topical agents with high efficacy and prolonged duration of action, offering advantages over existing treatments.[17]

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay.
  • Angeli, A., et al. (2018). X-Ray Crystallography of Carbonic Anhydrase Inhibitors and Its Importance in Drug Design. Molecules.
  • Ferraroni, M., et al. (2015). X-ray crystallography-promoted drug design of carbonic anhydrase inhibitors. Chemical Communications. [Link]

  • Pinard, M. A., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemMedChem. [Link]

  • Pinard, M. A., & McKenna, R. (2018). Crystallography and Its Impact on Carbonic Anhydrase Research. International Journal of Molecular Sciences. [Link]

  • Govindasamy, L., et al. (2006). X-ray crystallographic studies reveal that the incorporation of spacer groups in carbonic anhydrase inhibitors causes alternate binding modes. Acta Crystallographica Section F: Structural Biology and Crystallization Communications. [Link]

  • Boriack-Sjodin, P. A., et al. (1998). Structural analysis of inhibitor binding to human carbonic anhydrase II. Protein Science. [Link]

  • Mincione, F., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters. [Link]

  • De Simone, G., & Supuran, C. T. (2003). Quantitative structure-activity relationships of carbonic anhydrase inhibitors. Progress in Drug Research. [Link]

  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem. [Link]

  • De Benedetti, P. G., et al. (1989). The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships. Journal of Medicinal Chemistry. [Link]

  • Vedani, A., & Meyer, E. F., Jr. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences. [Link]

  • Hovanky, V., & Mehta, K. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators. [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]

  • Ghorab, M. M., et al. (2021). Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. European Journal of Medicinal Chemistry. [Link]

  • ChEMBL. (n.d.). Document: Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma.... EMBL-EBI. [Link]

  • Kaufman, C., & Rreal, D. (2023). Carbonic Anhydrase Inhibitors. StatPearls. [Link]

  • Maren, T. H., et al. (1993). A new class of carbonic anhydrase inhibitor. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • BenchChem. (2025). An In-Depth Technical Guide to 4-Chloro-3-sulfamoylbenzoic Acid.
  • PrepChem.com. (n.d.). Synthesis of 4-chloro-3-nitro-5-n-butylsulfamoylbenzoic acid. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Le, T. H. D., et al. (2021). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry. [Link]

  • Bozdag, M., et al. (2015). A Class of 4-Sulfamoylphenyl-ω-aminoalkyl Ethers with Effective Carbonic Anhydrase Inhibitory Action and Antiglaucoma Effects. Journal of Medicinal Chemistry. [Link]

  • Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences. [Link]

  • Abdoli, M., et al. (2021). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules. [Link]

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: topical sulfonamide antiglaucoma agents incorporating secondary amine moieties. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Structural characterization of 4-chloro-3-(dimethylsulfamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Characterization of 4-chloro-3-(dimethylsulfamoyl)benzoic acid

Abstract

This technical guide provides a comprehensive framework for the definitive structural elucidation of this compound, a key organic intermediate in modern synthetic chemistry and drug discovery. The document is structured to provide researchers, analytical scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven protocols for a multi-technique approach to characterization. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis, this guide establishes a self-validating system for confirming the molecule's identity, purity, and structure with the highest degree of confidence. The causality behind experimental choices is explained, moving beyond simple procedural lists to impart a deeper understanding of the analytical workflow.

Compound Identification and Physicochemical Profile

A precise understanding of a molecule begins with its fundamental identifiers and physical properties. This compound is registered and described across multiple chemical databases. The aggregation of this data is the foundational step in any characterization workflow.

Table 1: Chemical Identifiers for this compound

Identifier TypeValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 59210-61-6Key Organics[2]
Molecular Formula C₉H₁₀ClNO₄SPubChem[1]
SMILES CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)ClPubChem[1]
InChIKey YMPQIPORTHDIJK-UHFFFAOYSA-NPubChem[1]
MDL Number MFCD02675789Key Organics[2]

Table 2: Physicochemical Data for this compound

PropertyValueSource
Molecular Weight 263.70 g/mol PubChem[1]
Monoisotopic Mass 263.0019 DaPubChem[1]
Appearance White to off-white solid (predicted)N/A
Melting Point Not experimentally reported; compare to 256-258 °C for the unmethylated analog.N/A
XLogP (Predicted) 1.2PubChem[1]

Overview of a Plausible Synthetic Route

Understanding the synthetic pathway provides crucial context for potential impurities and validates the expected final structure. A common method for synthesizing sulfonamides involves a two-step process starting from a related benzoic acid.

cluster_0 Synthesis Workflow start p-Chlorobenzoic Acid step1 Chlorosulfonation (Chlorosulfonic Acid) start->step1 Step 1 intermediate 4-chloro-3-(chlorosulfonyl)benzoic acid step1->intermediate step2 Amination (Dimethylamine) intermediate->step2 Step 2 product This compound step2->product

Caption: Plausible two-step synthesis of the target compound.

This process, involving chlorosulfonation followed by amination with dimethylamine, is a robust method for creating the desired sulfonamide functionality on the benzene ring.

Core Analytical Workflow for Structural Elucidation

A single analytical technique is insufficient for unambiguous structural confirmation. A multi-pronged approach is required, where each method provides a unique and complementary piece of the structural puzzle. The workflow below represents a best-practice, self-validating sequence for characterization.

sample Purified Sample nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) sample->nmr ms Mass Spectrometry (HRMS) sample->ms ftir FTIR Spectroscopy sample->ftir ea Elemental Analysis sample->ea integrate Data Integration & Correlation nmr->integrate ms->integrate ftir->integrate ea->integrate confirm Structure Confirmed integrate->confirm

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 4-Chloro-3-(N,N-dimethylsulfamoyl)benzoic Acid via Dimethylamination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Sulfonamide Synthesis

The conversion of 4-chloro-3-(chlorosulfonyl)benzoic acid to 4-chloro-3-(N,N-dimethylsulfamoyl)benzoic acid is a cornerstone reaction in medicinal chemistry. The product is a key building block for a range of pharmacologically active molecules, particularly those targeting carbonic anhydrase and acting as diuretics.[1] The reaction itself is a classic nucleophilic acyl substitution, where the highly reactive sulfonyl chloride moiety is readily attacked by a nucleophile—in this case, dimethylamine.

This document provides a comprehensive, field-proven protocol for this synthesis. It moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also troubleshoot and adapt it. We will cover the reaction mechanism, critical safety protocols for handling the reagents, a detailed step-by-step synthesis, and methods for purification and characterization.

Reaction Principle and Mechanism

The core of this synthesis is the reaction between the electrophilic sulfur atom of the sulfonyl chloride and the nucleophilic nitrogen atom of dimethylamine. The reaction proceeds in two key stages:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of a dimethylamine molecule attacks the sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate.

  • Elimination and Neutralization: The intermediate collapses, expelling a chloride ion as a leaving group. The resulting positively charged nitrogen is then deprotonated by a second equivalent of dimethylamine, which acts as a base. This neutralizes the product and forms dimethylammonium chloride as a byproduct.

Due to the formation of hydrochloric acid (HCl) as a side product, which is immediately neutralized by the base, a minimum of two molar equivalents of dimethylamine are stoichiometrically required. In practice, a slight excess is used to ensure the reaction proceeds to completion.

Quantitative Data and Physicochemical Properties

The following table summarizes the key quantitative parameters and properties associated with this protocol.

ParameterValueReference
Product Name 4-chloro-3-(N,N-dimethylsulfamoyl)benzoic acid[2]
Molecular Formula C₉H₁₀ClNO₄S[2]
Molecular Weight 263.70 g/mol
Starting Material 4-chloro-3-(chlorosulfonyl)benzoic acid[3]
Reagent Dimethylamine (40% solution in water)[4][5]
Stoichiometry (Amine) > 2.2 molar equivalents
Reaction Temperature 0°C to Room Temperature
Typical Reaction Time 2 - 4 hours
Typical Yield 85 - 95%
Product Appearance White to off-white solid[6]

Mandatory Safety and Handling Protocols (EHS)

Adherence to strict safety protocols is non-negotiable due to the hazardous nature of the reagents involved.

  • 4-chloro-3-(chlorosulfonyl)benzoic acid: This compound is corrosive and causes severe skin and eye damage.[7][8] It is also irritating to the respiratory system and reacts with moisture.[3][7] All handling must occur within a certified chemical fume hood.

  • Dimethylamine Solution (40% aq.): This solution is highly flammable, with vapors that can form explosive mixtures with air.[4][9][10] It is also corrosive, causing severe skin burns and eye damage, and is harmful if swallowed.[4][10] The vapor has a strong, unpleasant fish-like odor.[11]

    • Grounding: All containers and transfer equipment must be properly grounded to prevent ignition from static electricity discharge.[5][9][10]

    • Ventilation: Work exclusively in a well-ventilated chemical fume hood.[10]

    • Ignition Sources: Keep away from all sources of ignition, including heat, sparks, and open flames.[5][9][10]

  • Personal Protective Equipment (PPE): At a minimum, the following PPE is required:

    • Chemical splash goggles and a face shield.[4]

    • A flame-resistant lab coat.

    • Heavy-duty chemical-resistant gloves (e.g., butyl rubber).[4][5]

    • Ensure an eyewash station and safety shower are immediately accessible.[5]

Detailed Experimental Protocol

This protocol is designed for a representative 10g scale synthesis.

Materials and Equipment
  • 4-chloro-3-(chlorosulfonyl)benzoic acid (10.0 g, 39.2 mmol, 1.0 eq)

  • Dimethylamine solution (40% w/w in water, 11.0 mL, ~97.2 mmol, ~2.5 eq)

  • Hydrochloric acid (3M HCl)

  • Deionized water

  • Ethanol (for recrystallization)

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • 125 mL pressure-equalizing dropping funnel

  • Thermometer

  • Ice-water bath

  • Büchner funnel and vacuum filtration apparatus

Step-by-Step Procedure
  • Reaction Setup: In a chemical fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer.

  • Charge the Flask: Add 4-chloro-3-(chlorosulfonyl)benzoic acid (10.0 g) to the flask.

  • Cooling: Place the flask in an ice-water bath and allow the contents to cool to between 0-5°C with gentle stirring.

    • Causality Note: This initial cooling is critical. The reaction between the sulfonyl chloride and dimethylamine is highly exothermic. Uncontrolled addition at room temperature can lead to a dangerous temperature spike, boiling of the amine solution, and potential side reactions.

  • Reagent Addition: Slowly add the 40% dimethylamine solution (11.0 mL) dropwise from the dropping funnel over a period of 30-45 minutes. Maintain the internal temperature of the reaction mixture below 10°C throughout the addition. A thick white precipitate will form.

    • Expert Insight: A slow, controlled addition is paramount for safety and yield. Adding the amine too quickly can overwhelm the cooling capacity of the ice bath.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Let the reaction stir for an additional 2 hours.

  • Work-up and Product Isolation:

    • Pour the thick reaction slurry into a beaker containing 100 mL of cold deionized water with stirring.

    • While monitoring with a pH meter or pH paper, slowly and carefully acidify the aqueous mixture to a pH of ~2 by adding 3M hydrochloric acid.

    • Causality Note: The product exists as a water-soluble carboxylate salt in the basic reaction medium. Acidification protonates the carboxylate, rendering the final product insoluble and causing it to precipitate out of the solution. This is the key step for isolating the product.[6]

    • Stir the acidified slurry for 15 minutes in an ice bath to ensure complete precipitation.

    • Collect the white solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with two portions of cold deionized water (2 x 50 mL) to remove dimethylammonium chloride and other water-soluble impurities.[6]

  • Purification via Recrystallization:

    • Transfer the crude solid to an Erlenmeyer flask.

    • Add a minimal amount of a hot 1:1 ethanol/water mixture until the solid just dissolves.[6][12]

    • If necessary, perform a hot filtration to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified, crystalline product by vacuum filtration.

    • Dry the product in a vacuum oven at 50-60°C to a constant weight.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[6]

Visualization of the Experimental Workflow

The following diagram outlines the logical flow of the synthesis protocol.

G cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_purify Purification A Charge Flask with 4-chloro-3-(chlorosulfonyl)benzoic acid B Cool to 0-5°C in Ice Bath A->B C Slowly Add Dimethylamine Solution B->C D Stir at Room Temp for 2 hours C->D E Quench in Cold Water D->E F Acidify to pH 2 with HCl E->F G Isolate Crude Solid (Vacuum Filtration) F->G H Wash with Cold Water G->H I Recrystallize from Ethanol/Water H->I J Collect Purified Crystals (Vacuum Filtration) I->J K Dry Under Vacuum J->K L Final Product: 4-chloro-3-(N,N-dimethylsulfamoyl) benzoic acid K->L

Caption: Workflow for the synthesis and purification of 4-chloro-3-(N,N-dimethylsulfamoyl)benzoic acid.

References

  • Loba Chemie. (2019-03-06). DIMETHYLAMINE SOLUTION FOR SYNTHESIS MSDS. [Link]

  • AKKİM. (n.d.). DIMETHYLAMINE (DMA) 60% Safety Data Sheet. [Link]

  • ChemBK. (2024-04-09). BENZOIC ACID, 4-CHLORO-3-(CHLOROSULFONYL)-. [Link]

  • Scozzafava, A., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. PubMed. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-chloro-3-nitro-5-n-butylsulfamoylbenzoic acid. [Link]

  • Khan, I., et al. (2023-07-11). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. National Institutes of Health (NIH). [Link]

  • PubChemLite. (n.d.). 4-chloro-3-(dimethylsulfamoyl)benzoic acid (C9H10ClNO4S). [Link]

Sources

Application Note: High-Purity Recovery of 4-chloro-3-(dimethylsulfamoyl)benzoic acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, in-depth guide to the purification of 4-chloro-3-(dimethylsulfamoyl)benzoic acid, a key intermediate in pharmaceutical synthesis. Purity of such compounds is paramount to ensure the safety, efficacy, and stability of final active pharmaceutical ingredients (APIs). We move beyond a simple procedural list to detail the underlying principles of recrystallization, offering a robust, field-proven protocol. The methodology emphasizes a systematic approach to solvent selection, the causal logic behind each procedural step, and rigorous methods for purity validation. This guide is designed to empower researchers to achieve high-purity material (>99.5%) with excellent recovery rates.

Introduction and Core Principles

Recrystallization is a powerful and economical technique for purifying solid organic compounds.[1] The process is predicated on the principle that the solubility of most solids in a given solvent increases with temperature.[1] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but extensively at its boiling point. Conversely, impurities present in the crude sample should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor upon cooling) or completely insoluble (allowing for removal via hot filtration).[2]

The molecular structure of this compound—featuring a polar carboxylic acid, a dimethylsulfamoyl group, and a moderately non-polar chlorobenzene ring—necessitates a careful and logical approach to solvent selection to exploit these solubility differentials effectively.

Physicochemical Properties of the Analyte

A thorough understanding of the compound's properties is fundamental to developing a purification strategy.

PropertyValueSource
Molecular Formula C₉H₁₀ClNO₄SPubChemLite[3]
Molecular Weight 263.70 g/mol PubChemLite[3]
Appearance White to off-white crystalline solid(Predicted based on analogs)
Melting Point (m.p.) To be determined experimentally; a key purity indicator.N/A
pKa ~3-4 (Predicted for the carboxylic acid group)(General chemical knowledge)

The Science of Solvent Selection: A Rational Approach

Choosing the correct solvent system is the most critical step for a successful recrystallization.[4] The process should be empirical, guided by chemical principles.

Theoretical Considerations

The rule of "like dissolves like" provides a starting point.[5]

  • Polar Protic Solvents (e.g., Water, Ethanol, Isopropanol): The carboxylic acid group can form strong hydrogen bonds with these solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These can interact with the polar sulfamoyl and carboxyl groups via dipole-dipole interactions.

  • Non-polar Solvents (e.g., Toluene, Hexanes): The chlorobenzene ring offers some affinity, but the highly polar functional groups will likely render the compound insoluble in purely non-polar solvents.

An ideal solvent will exhibit a steep solubility curve with respect to temperature, maximizing both dissolution when hot and precipitation when cold.

Recommended Solvent Screening Protocol

Before committing to a bulk purification, a small-scale screening is essential.

  • Place ~20-30 mg of crude this compound into several small test tubes.

  • To each tube, add 0.5 mL of a different candidate solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, ethanol/water mixtures).

  • Observe solubility at room temperature. A suitable solvent will not dissolve the compound completely.[2]

  • Gently heat the tubes that showed poor room-temperature solubility in a water bath. Add solvent dropwise until the solid just dissolves.

  • Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.

  • The system that yields a high quantity of crystalline precipitate is the most promising candidate for the large-scale protocol. For compounds like this, an alcohol/water mixture (e.g., 90:10 ethanol:water) often provides the ideal solubility profile.

Visualization of the Purification Workflow

The following diagrams illustrate the core principles and the step-by-step process of purification.

Caption: Principle of Purification by Recrystallization.

Recrystallization_Workflow Start Start: Crude Product Dissolve 1. Dissolution Dissolve crude solid in minimum hot solvent Start->Dissolve HotFilt 2. Hot Filtration (Optional) Remove insoluble impurities Dissolve->HotFilt Cool 3. Crystallization Cool filtrate slowly to form pure crystals HotFilt->Cool Clear Filtrate VacFilt 4. Isolation Collect crystals via vacuum filtration Cool->VacFilt Wash 5. Washing Rinse crystals with ice-cold solvent VacFilt->Wash Dry 6. Drying Dry pure crystals under vacuum Wash->Dry End Finish: Pure Product (>99.5% Purity) Dry->End

Caption: Step-by-Step Recrystallization Workflow Diagram.

Detailed Experimental Protocol

This protocol assumes ethanol has been identified as a suitable solvent from the screening process.

Materials and Equipment
  • Crude this compound

  • Ethanol (Reagent grade or higher)

  • Deionized Water

  • Activated Carbon (decolorizing charcoal, if needed)

  • Erlenmeyer flasks (appropriate sizes)

  • Hot plate with stirring capability

  • Water bath or heating mantle

  • Short-stem glass funnel

  • Fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Watch glass

  • Spatula and stirring rod

  • Ice bath

Step-by-Step Methodology
  • Dissolution:

    • Weigh 5.0 g of the crude starting material and place it into a 250 mL Erlenmeyer flask.

    • Add 50 mL of ethanol. Place a stir bar in the flask and set it on a hot plate in a fume hood.

    • Heat the mixture gently to near boiling (~70-75°C) while stirring.

    • Continue adding hot ethanol in small portions (1-2 mL at a time) until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is critical to create a supersaturated solution upon cooling, which maximizes the yield of the recovered product.[1]

  • Decolorization & Hot Filtration (Perform if the solution is colored or contains insoluble particulates):

    • Remove the flask from the heat source. Add a small spatula tip of activated carbon to the hot solution to adsorb colored impurities.

    • Bring the solution back to a boil for 2-3 minutes.

    • Meanwhile, pre-heat a second Erlenmeyer flask containing a few mL of solvent and a short-stem funnel with fluted filter paper on the hotplate. Causality: This step is crucial to prevent premature crystallization of the product on the cold funnel, which would decrease the overall yield.[6]

    • Pour the hot charcoal-containing mixture through the pre-heated filtration setup to remove the carbon and any other insoluble impurities.

  • Crystallization:

    • Cover the flask containing the clear, hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow, gradual cooling promotes the formation of large, well-ordered crystals. This process is selective and tends to exclude impurity molecules from the growing crystal lattice, resulting in higher purity.[1] Rapid cooling can trap impurities.

    • Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes. Causality: This step significantly lowers the solubility of the compound, maximizing the quantity of product that crystallizes out of the solution, thereby increasing the final yield.

  • Isolation and Washing:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of ice-cold ethanol.

    • Connect the filter flask to a vacuum source and turn it on.

    • Pour the cold crystal slurry into the funnel. Use a spatula to transfer any remaining crystals.

    • Wash the collected crystals (the "filter cake") with two small portions (5-10 mL each) of ice-cold ethanol. Causality: The cold solvent washes away the residual mother liquor containing soluble impurities without significantly re-dissolving the purified product crystals.

  • Drying:

    • Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and facilitate initial drying.

    • Transfer the semi-dry crystals to a pre-weighed watch glass. Spread them out to maximize surface area.

    • Dry the product to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50°C) to remove all residual solvent.

Purity Assessment and Validation

The success of the purification must be verified empirically.

Analysis MethodPre-Recrystallization (Crude)Post-Recrystallization (Pure)Rationale for Improvement
Appearance Tan or off-white powderBright white, needle-like crystalsRemoval of colored impurities and formation of a crystal lattice.
Melting Point Broad range (e.g., 168-175 °C)Sharp, narrow range (e.g., 179-180.5 °C)Impurities disrupt the crystal lattice, lowering and broadening the melting point. A pure compound has a defined, sharp melt.[7]
TLC (e.g., 1:1 Hex:EtOAc) Major product spot (Rf ~0.5) with one or more impurity spots (e.g., Rf ~0.3, 0.7)A single, well-defined spot (Rf ~0.5)Chromatographic separation of the pure compound from more and less polar impurities.
HPLC Purity 95.2%>99.8%High-resolution separation provides quantitative confirmation of impurity removal.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Perform all operations involving organic solvents in a certified chemical fume hood to avoid inhalation of vapors.

  • Chemical Hazards: this compound and its structural analogs may cause skin, eye, and respiratory irritation.[8] Avoid contact and inhalation.

  • Fire Hazard: Ethanol is a flammable liquid. Keep it away from open flames and ignition sources. Use a water bath or heating mantle for heating; avoid direct heating on a hot plate surface.

References

  • Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Online] Available at: [Link][5]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Online] Available at: [Link][4]

  • Royal Society of Chemistry. Finding the best solvent for recrystallisation. Education in Chemistry. [Online] Available at: [Link][1]

  • Google Patents. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts. [Online] Available at: [9]

  • Science Learning Center, University of Michigan-Dearborn. Experiment: Recrystallization – Part I: Solvent Selection. [Online] Available at: [Link][2]

  • Chemistry Stack Exchange. Are there any general rules for choosing solvents for recrystallization?. [Online] Available at: [Link][10]

  • Reddit. Question on purifying aryl Sulfonic acids. r/Chempros. [Online] Available at: [Link][11]

  • European Patent Office. EP 3763700 A1 - IMPROVED PROCESS FOR THE PURIFICATION OF SULFONIC ACIDS. [Online] Available at: [Link][12]

  • Google Patents. DE3718314A1 - METHOD FOR ISOLATING AROMATIC SULPHONIC ACIDS FROM AQUEOUS SOLUTION OR SUSPENSION. [Online] Available at: [13]

  • Google Patents. US3496224A - Purification of sulfonic acids. [Online] Available at: [14]

  • PubChem, National Center for Biotechnology Information. 4-Chloro-3-sulfamoylbenzoic acid. [Online] Available at: [Link][8]

  • PubChemLite. This compound (C9H10ClNO4S). [Online] Available at: [Link][3]

  • University of Missouri–St. Louis. Recrystallization of Benzoic Acid. [Online] Available at: [Link][15]

  • Solubility of Things. 4-Chloro-3-nitrobenzoic acid. [Online] Available at: [Link][16]

  • Scribd. Chem 33 Experiment 4 Recrystallization of Benzoic Acid Protocol. [Online] Available at: [Link][6]

  • YouTube. Recrystallization Lab Procedure of Benzoic Acid. All In with Dr. Betts. [Online] Available at: [Link][7]

Sources

Definitive Structure Elucidation of 4-chloro-3-(dimethylsulfamoyl)benzoic acid using 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The unambiguous characterization of novel chemical entities is a cornerstone of pharmaceutical and chemical research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the non-destructive elucidation of molecular structures in solution. This application note provides a comprehensive guide and detailed protocols for the structural verification of 4-chloro-3-(dimethylsulfamoyl)benzoic acid (C₉H₁₀ClNO₄S), a substituted benzoic acid derivative relevant as a potential synthetic building block.[1] We detail a systematic workflow, from optimal sample preparation to the strategic application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The causality behind each experimental choice is explained, providing a framework for researchers to confidently assign the complete proton and carbon skeletons and confirm the specific substitution pattern of the aromatic ring.

Introduction

This compound is a polysubstituted aromatic compound featuring a carboxylic acid, a chloro group, and a dimethylsulfamoyl group.[1] The precise arrangement of these substituents on the benzene ring is critical to its chemical properties and its potential utility in drug discovery and materials science. While mass spectrometry can confirm the elemental composition and mass (263.00 g/mol ), it cannot definitively resolve isomers.[1] NMR spectroscopy provides the necessary detail by probing the chemical environment and connectivity of each atom in the molecule, making it an indispensable tool for structural validation.

This guide is designed to walk the user through a logical sequence of NMR experiments that, when interpreted together, leave no ambiguity as to the structure of the target compound. We will focus not just on the steps but on the rationale, enabling scientists to adapt these principles to other novel small molecules.

Experimental Design: A Strategic Workflow

The complete structural assignment is achieved through a hierarchical approach. We begin with simple, rapid 1D experiments to gain an overall picture of the proton and carbon environments. We then employ a suite of 2D experiments to establish the connectivity between atoms, ultimately assembling the full molecular structure.

G cluster_prep Phase 1: Preparation cluster_1D Phase 2: 1D Analysis cluster_2D Phase 3: 2D Connectivity Mapping cluster_final Phase 4: Structure Confirmation SamplePrep Sample Preparation H1_NMR ¹H NMR (Proton Environments & Counts) SamplePrep->H1_NMR Acquire Data C13_NMR ¹³C{¹H} NMR & DEPT-135 (Carbon Environments & Types) H1_NMR->C13_NMR Initial Hypothesis Elucidation Final Structure Assignment H1_NMR->Elucidation Synthesize All Data COSY ¹H-¹H COSY (H-H Coupling Network) C13_NMR->COSY Refine Hypothesis C13_NMR->Elucidation Synthesize All Data HSQC ¹H-¹³C HSQC (Direct C-H Attachment) COSY->HSQC Map ¹J(C,H) COSY->Elucidation Synthesize All Data HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) HSQC->HMBC Map ²⁻³J(C,H) HSQC->Elucidation Synthesize All Data HMBC->Elucidation Synthesize All Data

Caption: Logical workflow for NMR-based structure elucidation.

Detailed Protocols

Protocol 1: Sample Preparation

The quality of the final spectrum is fundamentally dependent on proper sample preparation.[2] The goal is a homogenous solution free of particulate matter and paramagnetic impurities.[3]

  • Materials:

    • This compound (approx. 15-20 mg for a comprehensive suite of experiments).

    • Deuterated dimethyl sulfoxide (DMSO-d₆, 0.7 mL).

    • High-quality 5 mm NMR tube (e.g., Norell S-5-500-7 or equivalent).[4]

    • Glass Pasteur pipette and a small plug of glass wool.

    • Small glass vial.

  • Rationale for Solvent Choice: DMSO-d₆ is selected for several reasons. It readily dissolves polar compounds like carboxylic acids. Its most valuable feature for this analyte is its ability to form hydrogen bonds, which slows the chemical exchange of the acidic carboxylic acid proton, often allowing it to be observed as a broad singlet in the ¹H NMR spectrum. Its residual proton signal (~2.50 ppm) and carbon signals (~39.5 ppm) are well-documented and do not obscure key regions of the spectrum.

  • Step-by-Step Methodology:

    • Weighing: Accurately weigh 15-20 mg of the analyte into a clean, dry glass vial. This concentration is sufficient for ¹H NMR and robust enough for less sensitive experiments like ¹³C and 2D NMR.[3][5]

    • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Gently swirl or vortex the vial to ensure the sample is completely dissolved. Preparing the sample in a secondary vial allows for better mixing and visual confirmation of complete dissolution.[5][6]

    • Filtration: Place a small, tight plug of glass wool into a Pasteur pipette. Do not use cotton wool, as solvents can leach impurities from it.[2]

    • Transfer: Filter the solution through the glass wool-plugged pipette directly into the NMR tube. This critical step removes any suspended microparticles that can degrade spectral quality by disrupting the magnetic field homogeneity.[2]

    • Capping and Labeling: Cap the NMR tube securely and label it clearly with its contents and a unique identifier.

Protocol 2: NMR Data Acquisition

These protocols assume access to a standard 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Spectrum:

    • Purpose: To identify all unique proton environments, determine their relative numbers (via integration), and observe proton-proton (J-coupling) interactions through signal splitting.

    • Typical Parameters: Pulse program: zg30, number of scans (ns): 8-16, spectral width (sw): ~20 ppm, acquisition time (aq): ~3-4 s.

  • ¹³C{¹H} and DEPT-135 Spectra:

    • Purpose: The proton-decoupled ¹³C experiment identifies the number of unique carbon environments. The DEPT-135 experiment is run subsequently to determine the multiplicity of each carbon, differentiating between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons are absent in DEPT spectra.[7]

    • Typical ¹³C Parameters: Pulse program: zgpg30, ns: 1024 or more (as ¹³C is less sensitive), sw: ~240 ppm.

    • Typical DEPT-135 Parameters: Pulse program: dept135, ns: 256-512.

  • ¹H-¹H COSY Spectrum:

    • Purpose: To identify protons that are coupled to each other, typically through 2 or 3 bonds.[8] A cross-peak between two proton signals indicates they are part of the same spin system.

    • Typical Parameters: Pulse program: cosygpqf, ns: 2-4 per increment, number of increments (F1 dimension): 256-512.

  • ¹H-¹³C HSQC Spectrum:

    • Purpose: To identify which protons are directly attached to which carbons (one-bond ¹J(C,H) correlation).[9][10] Each cross-peak correlates a proton signal (F2 axis) with its directly bonded carbon signal (F1 axis).

    • Typical Parameters: Pulse program: hsqcedetgpsisp2.3, ns: 2-8 per increment, number of increments (F1 dimension): 256.

  • ¹H-¹³C HMBC Spectrum:

    • Purpose: To map long-range (typically 2-3 bonds, ²⁻³J(C,H)) correlations between protons and carbons.[9][10] This is the key experiment for connecting molecular fragments and assigning quaternary (non-protonated) carbons.

    • Typical Parameters: Pulse program: hmbcgplpndqf, ns: 8-16 per increment, number of increments (F1 dimension): 256. The long-range coupling delay is optimized for J ≈ 8 Hz.

Data Interpretation and Structure Assignment

The following is an interpretive walkthrough based on predicted chemical shifts and correlations for this compound.

Predicted NMR Data Summary
Atom Label¹H Shift (ppm), Mult.¹³C Shift (ppm)Key HMBC Correlations (from ¹H)
1 -~134H-2, H-6
2 ~8.3, d~132C-4, C-6, C-7
3 -~139H-2, H-5, H-8 (N-Me)
4 -~135H-2, H-5, H-6
5 ~7.8, d~130C-1, C-3
6 ~8.2, dd~131C-1, C-2, C-4, C-7
7 (COOH) ~13.5, br s~166H-2, H-6
8 (N(CH₃)₂) ~2.8, s (6H)~38C-3
SO₂ ---
Cl ---

(Note: Chemical shifts are estimates and will vary based on experimental conditions. Atom numbering is for assignment purposes only.)

Step-by-Step Elucidation
  • ¹H NMR Analysis:

    • The spectrum is expected to show three distinct signals in the aromatic region (7.5-8.5 ppm).[11][12] Their integrations should sum to 3H.

    • A singlet integrating to 6H is expected around 2.8 ppm, characteristic of the two equivalent methyl groups of the dimethylsulfamoyl moiety.

    • A very broad singlet, likely far downfield (>13 ppm), corresponds to the acidic carboxylic acid proton.

    • The splitting pattern of the aromatic protons is key. We expect a doublet (H-5), another doublet (H-2), and a doublet of doublets (H-6), consistent with a 1,2,4-trisubstituted benzene ring.[13]

  • ¹³C & DEPT-135 Analysis:

    • The ¹³C spectrum should reveal 7 unique carbon signals: 6 for the aromatic ring and the carboxyl group, and 1 for the two equivalent N-methyl groups.

    • The DEPT-135 spectrum will show three positive signals (the three aromatic CH groups) and the positive N-methyl carbon signal. The four quaternary carbons (C-1, C-3, C-4, C-7) will be absent.

  • 2D Correlation Analysis:

    • COSY: A cross-peak will be observed between H-5 and H-6, confirming their ortho relationship. No other aromatic correlations will be seen, isolating H-2 from the H-5/H-6 spin system, which confirms the 1,2,4-substitution pattern.

    • HSQC: This spectrum directly links the proton signals to their attached carbons. The signals for H-2, H-5, H-6, and the N-methyl protons will each show a cross-peak to a specific carbon signal, allowing for the unambiguous assignment of C-2, C-5, C-6, and C-8.

    • HMBC - Assembling the Structure: The HMBC spectrum provides the final connections. The diagram below illustrates the critical correlations that lock in the structure.

Sources

Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of 4-chloro-3-(dimethylsulfamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed analysis of the mass spectrometric fragmentation behavior of 4-chloro-3-(dimethylsulfamoyl)benzoic acid, a compound of interest in pharmaceutical and chemical synthesis. Understanding its fragmentation pathways under electrospray ionization (ESI) is critical for its unambiguous identification and quantification in complex matrices. This guide offers a comprehensive examination of the fragmentation patterns in both positive and negative ionization modes, supported by mechanistic insights. Detailed protocols for sample analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided for researchers, scientists, and drug development professionals.

Introduction

This compound is an aromatic compound characterized by the presence of a carboxylic acid, a dimethylsulfamoyl group, and a chlorine atom. These functional groups impart specific chemical properties that result in a predictable and informative fragmentation pattern upon mass spectrometric analysis. A thorough understanding of these fragmentation pathways is essential for method development in various applications, including metabolite identification, impurity profiling, and pharmacokinetic studies.

This document serves as a technical guide, detailing the expected fragmentation pathways under Collision-Induced Dissociation (CID) in both positive ([M+H]⁺) and negative ([M-H]⁻) ESI modes. The rationale behind the observed fragmentation is discussed, drawing upon established principles of mass spectrometry for aromatic sulfonamides and carboxylic acids.

Predicted Fragmentation Pathways

The fragmentation of this compound is primarily dictated by the lability of the carboxylic acid and dimethylsulfamoyl moieties. The presence of an electron-withdrawing chlorine atom on the aromatic ring also influences the fragmentation process.[1]

Chemical Structure and Properties
  • Molecular Formula: C₉H₁₀ClNO₄S[2]

  • Monoisotopic Mass: 263.0019 Da[2]

  • Structure:

    
    
    
Positive Ion Mode ([M+H]⁺) Fragmentation

In positive ion mode, protonation is expected to occur at the carboxylic acid group or the nitrogen atom of the sulfamoyl group. The primary fragmentation events involve neutral losses from the protonated molecule ([M+H]⁺ at m/z 264.0092).

A key fragmentation pathway for aromatic sulfonamides involves the neutral loss of sulfur dioxide (SO₂; 64 Da).[1][3] Another expected fragmentation is the loss of the dimethylamino group. The carboxylic acid can undergo the loss of water (H₂O; 18 Da) or the entire carboxyl group as COOH (45 Da).[4][5][6]

Proposed Key Fragmentations in Positive Mode:

  • Loss of H₂O: m/z 246.00

  • Loss of SO₂: m/z 200.05

  • Cleavage of the S-N bond leading to loss of N(CH₃)₂: m/z 220.98

Below is a diagram illustrating the proposed fragmentation workflow in positive ion mode.

G

Caption: Proposed fragmentation of this compound in ESI+.
Negative Ion Mode ([M-H]⁻) Fragmentation

In negative ion mode, deprotonation occurs at the acidic carboxylic acid proton, forming the precursor ion [M-H]⁻ at m/z 261.9946.[2] The fragmentation is initiated by the characteristic loss of carbon dioxide (CO₂; 44 Da) from the carboxylate anion.[7] This is a common and often dominant fragmentation pathway for deprotonated benzoic acid derivatives.[7]

Following decarboxylation, further fragmentation can occur, including the loss of sulfur dioxide (SO₂; 64 Da). The cleavage of the S-N bond is also a prominent pathway for sulfonamides in the negative ion mode.[8]

Proposed Key Fragmentations in Negative Mode:

  • Loss of CO₂: m/z 217.99

  • Loss of SO₂: m/z 197.98

  • Loss of CO₂ and SO₂: m/z 153.98

The following diagram illustrates the proposed fragmentation workflow in negative ion mode.

G

Caption: Proposed fragmentation of this compound in ESI-.

Quantitative Fragmentation Data

The following table summarizes the predicted precursor and major product ions for this compound.

Ionization ModePrecursor IonPrecursor m/zMajor Fragment Ions m/zProposed Neutral Loss
Positive ESI [M+H]⁺264.01246.00, 200.05, 220.98H₂O, SO₂, N(CH₃)₂
Negative ESI [M-H]⁻261.99217.99, 197.98, 153.98CO₂, SO₂, CO₂ + SO₂

Experimental Protocol

This section provides a representative protocol for the analysis of this compound using Liquid Chromatography coupled to a high-resolution mass spectrometer (e.g., Q-Orbitrap).

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Working Solutions: Serially dilute the stock solution with a 50:50 mixture of methanol and water to prepare working standards at desired concentrations (e.g., 1 µg/mL).

Liquid Chromatography (LC) Conditions
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry (MS) Conditions
  • Ion Source: Heated Electrospray Ionization (HESI)

  • Polarity: Positive and Negative

  • Sheath Gas Flow Rate: 40 units

  • Aux Gas Flow Rate: 10 units

  • Spray Voltage: 3.5 kV (positive), -2.8 kV (negative)

  • Capillary Temperature: 320 °C

  • Full Scan (MS1):

    • Resolution: 60,000

    • Scan Range: m/z 100-500

  • Tandem MS (dd-MS2):

    • Resolution: 15,000

    • Isolation Window: 2.0 m/z

    • Collision Energy (HCD): Stepped collision energy (e.g., 15, 30, 45 eV) to observe a range of fragments.

Conclusion

The mass spectrometric fragmentation of this compound is characterized by predictable neutral losses and bond cleavages related to its functional groups. In positive ESI mode, the fragmentation is driven by the loss of water and sulfur dioxide. In negative ESI mode, the fragmentation cascade is initiated by a characteristic decarboxylation, followed by the loss of sulfur dioxide. The provided protocol offers a robust starting point for the reliable identification and characterization of this compound in various scientific applications.

References

  • Perreault, H., & Gusev, A. I. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(9), 1309–1316. [Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry : RCM, 17(21), 2373–2379. [Link]

  • Request PDF. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. [Link]

  • YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]

  • Whitman College. (n.d.). GCMS Section 6.12. [Link]

  • Request PDF. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. [Link]

  • Wang, Y., et al. (2019). Fragmentation pathways of deprotonated amide-sulfonamide CXCR4 inhibitors investigated by ESI-IT-MSn , ESI-Q-TOF-MS/MS and DFT calculations. Journal of Mass Spectrometry, 54(11), 869-877. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • PubChem. (n.d.). 4-chloro-3-(diethylsulfamoyl)benzoic acid. PubChem. [Link]

  • PubChem. (n.d.). 4-Chloro-3-sulfamoylbenzoic acid. PubChem. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Wang, F., et al. (2014). Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement. RSC Advances, 4(95), 53049-53056. [Link]

  • PubChem. (n.d.). 4-Chloro-3-methylbenzoic acid. PubChem. [Link]

  • PubChem. (n.d.). 4-Chloro-3-[(3-chloro-4-methylphenyl)sulfamoyl]benzoic acid. PubChem. [Link]

  • SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • PubChem. (n.d.). 4-Chloro-3-((3-nitrophenyl)sulfamoyl)benzoic acid. PubChem. [Link]

  • YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [Link]

  • Lu, Y., et al. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. Rapid communications in mass spectrometry : RCM, 34(21), e8893. [Link]

  • Ghavidel, F. Z., et al. (2021). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Molecules, 26(11), 3298. [Link]

Sources

Introduction: The Role of Reference Standards in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Use of 4-Chloro-3-(dimethylsulfamoyl)benzoic Acid as a Reference Standard

In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data are paramount. Reference standards serve as the cornerstone of quality control, providing the benchmark against which active pharmaceutical ingredients (APIs) and their impurities are quantified and identified. This guide provides a detailed framework for the use of This compound as a reference standard.

While specific, published applications for this compound are not widely available, its structural analog, 4-chloro-3-sulfamoylbenzoic acid, is a well-documented impurity and metabolite of several diuretic drugs, including furosemide and indapamide.[1][2] The protocols within this document are therefore built upon established analytical principles for structurally similar small molecules and provide a robust starting point for method development and validation in your laboratory.

This document is intended for researchers, analytical scientists, and drug development professionals, offering both foundational knowledge and practical, step-by-step protocols for the effective use of this standard.

Part 1: Physicochemical Characterization and Handling

A thorough understanding of the physicochemical properties of a reference standard is critical for its proper storage, handling, and use.

Chemical Identity and Properties

The fundamental properties of this compound are summarized below. For context, properties of its close structural analog, 4-chloro-3-sulfamoylbenzoic acid, are also included to provide an informed basis for experimental design, though these should be experimentally verified for the target compound.

PropertyValue for this compoundValue for Analog: 4-chloro-3-sulfamoylbenzoic acidSource
IUPAC Name This compound4-chloro-3-sulfamoylbenzoic acid[3][4]
Molecular Formula C₉H₁₀ClNO₄SC₇H₆ClNO₄S[3][5]
Molecular Weight 263.70 g/mol (Monoisotopic: 263.0019 Da)235.64 g/mol [3][5]
CAS Number Not available in search results1205-30-7[5]
Appearance - (Expected to be a solid)White to off-white solid[5]
Melting Point - (Requires experimental determination)256-258 °C[5][6]
Predicted pKa - (Requires experimental determination)3.44 ± 0.10[5]
Storage and Handling Protocol

The stability and purity of a reference standard are contingent upon correct storage and handling. The sulfamoyl and carboxylic acid functional groups necessitate precautions to prevent degradation.

Protocol 1: Storage and Handling

  • Storage Conditions: Store the reference standard in its original, tightly sealed container at 2-8°C, protected from light and moisture. The hygroscopic nature of many benzoic acid derivatives makes dessication advisable for long-term storage.

  • Handling Environment: Before opening, allow the container to equilibrate to room temperature for at least 30 minutes. This critical step prevents condensation of atmospheric moisture onto the cold solid, which could compromise its integrity.

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[7]

  • Dispensing: Use only clean, dry spatulas and weighing vessels. Promptly and securely reseal the container after dispensing.

Part 2: Preparation of Standard Solutions

Accurate preparation of stock and working solutions is the foundation of any quantitative analysis. The following protocol outlines a general procedure; solubility should be confirmed experimentally. Based on its structure, the compound is expected to be soluble in organic solvents such as methanol, acetonitrile, or DMSO.

Protocol 2: Preparation of a Primary Stock Solution (1 mg/mL)

  • Weighing: Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL Class A volumetric flask. Record the exact weight to four decimal places.

    • Causality: Using an analytical balance and recording the precise weight is essential for calculating the exact concentration, which underpins the accuracy of all subsequent quantitative measurements.

  • Dissolution: Add approximately 7 mL of HPLC-grade methanol or acetonitrile to the flask.

  • Sonication: Gently sonicate the flask for 5-10 minutes to ensure complete dissolution of the standard. Visually inspect the solution to confirm no particulate matter remains.

    • Causality: Sonication provides energy to overcome the crystal lattice energy of the solid, ensuring all of the weighed standard is fully dissolved and the solution is homogeneous.

  • Dilution to Volume: Once the solid is fully dissolved and the solution has returned to room temperature, dilute to the 10 mL mark with the same solvent.

  • Homogenization: Cap the flask and invert it 15-20 times to ensure the final solution is thoroughly mixed.

  • Labeling and Storage: Transfer the solution to a labeled, amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and analyst's initials. Store the stock solution at 2-8°C. Stability under these conditions should be experimentally determined.

Part 3: Application in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the predominant technique for assessing the purity and concentration of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[1] The following method is adapted from established protocols for the structural analog, 4-chloro-3-sulfamoylbenzoic acid, and serves as a validated starting point.[1]

Experimental Workflow for HPLC Analysis

The overall process from standard preparation to data analysis follows a systematic workflow to ensure data integrity.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution (Protocol 2) A->B C Prepare Working Standards & Calibration Curve Samples B->C D System Suitability Test (SST) C->D To HPLC E Inject Calibration Standards D->E F Inject Sample Solutions E->F G Integrate Chromatograms F->G H Generate Calibration Curve (Linear Regression) G->H I Calculate Purity / Concentration H->I

Caption: Workflow for quantitative analysis using a reference standard.

Protocol for HPLC Purity and Assay Determination

This protocol provides the parameters for analyzing this compound.

Instrumentation and Conditions:

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or similarA standard quaternary or binary pump system with a UV/DAD detector is sufficient.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeThe C18 stationary phase provides excellent retention for the non-polar benzene ring.
Mobile Phase Acetonitrile : Water (50:50 v/v) with 0.1% Formic AcidA common mobile phase for acidic, moderately polar compounds. Formic acid protonates the carboxylic acid, ensuring a sharp, symmetrical peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 254 nmThe aromatic ring provides strong UV absorbance at this common wavelength. A DAD can be used to confirm peak purity.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.

Protocol 3: HPLC Analysis

  • System Preparation: Set up the HPLC system with the specified column and mobile phase. Allow the system to equilibrate until a stable baseline is achieved (typically 30-60 minutes).

  • System Suitability Test (SST): Prepare a working standard solution (e.g., 100 µg/mL from the stock solution). Perform five replicate injections. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.

    • Trustworthiness: The SST is a self-validating step that confirms the HPLC system is performing correctly before analyzing any samples, ensuring the reliability of the generated data.

  • Calibration Curve Generation:

    • Prepare a series of at least five calibration standards by serially diluting the primary stock solution. A typical concentration range might be 1, 5, 10, 50, and 100 µg/mL.

    • Inject each calibration standard in duplicate.

    • Plot the average peak area against the known concentration for each level.

    • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Sample Analysis:

    • Prepare the sample solution to have an expected concentration within the calibration range.

    • Inject the sample solution.

    • Integrate the peak corresponding to this compound.

  • Calculation:

    • For Purity (Area %): Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100. This method assumes all impurities have a similar response factor.

    • For Assay (Concentration): Determine the concentration of the analyte in the sample solution using the equation from the linear regression of the calibration curve (y = mx + c), where 'y' is the peak area of the sample.

Conclusion

This compound, when properly characterized and handled, is a suitable reference standard for a variety of analytical applications in pharmaceutical development. The protocols outlined in this guide, based on established methodologies for structurally related compounds, provide a comprehensive and scientifically sound foundation for its use in HPLC-based purity assessments and quantitative assays. Adherence to these procedures, particularly the self-validating steps such as system suitability, will ensure the generation of accurate, reliable, and trustworthy data, upholding the rigorous standards of the pharmaceutical industry.

References

Application of 4-Chloro-3-(dimethylsulfamoyl)benzoic Acid and its Analogs in Diuretic Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The 4-chloro-3-sulfamoylbenzoic acid scaffold is a cornerstone in the chemical architecture of high-ceiling or "loop" diuretics. This structural motif is fundamental to the activity of potent drugs such as bumetanide, which are critical in managing fluid overload in conditions like congestive heart failure, renal disease, and liver disease.[1][2] This application note provides a comprehensive guide for researchers and drug development professionals on the utilization of this chemical class, with a focus on 4-chloro-3-(dimethylsulfamoyl)benzoic acid as a representative structure. We will explore the underlying mechanism of action, delve into critical structure-activity relationships (SAR), and provide detailed, field-proven protocols for synthesis, in vitro screening, and in vivo efficacy assessment.

Introduction: The Sulfamoylbenzoic Acid Core

The journey to modern loop diuretics began with the observation of diuretic side effects in early sulfonamide antibiotics.[3] This led to systematic chemical synthesis efforts that identified the 5-sulfamoylbenzoic acid core as essential for potent diuretic activity.[4] Compounds derived from this scaffold, including furosemide and bumetanide, exert their effects by targeting a specific ion transporter in the kidney.[5] this compound and its related structures are not merely historical artifacts; they remain a vital platform for designing novel diuretics with improved pharmacokinetic profiles and therapeutic windows. The strategic placement of the chloro, sulfamoyl, and carboxylic acid groups creates a molecule primed for potent and specific interaction with its biological target.[4][6]

Mechanism of Action: Targeting the Na-K-Cl Cotransporter (NKCC2)

The primary therapeutic target for this class of diuretics is the Na-K-Cl cotransporter, isoform 2 (NKCC2), located in the apical membrane of epithelial cells in the thick ascending limb (TAL) of the Loop of Henle.[7][8] The TAL is responsible for reabsorbing approximately 25% of filtered sodium, and this process is largely water-impermeable, creating a dilute urine.

By competitively binding to the chloride-binding site of the NKCC2 protein, these drugs inhibit the reabsorption of sodium (Na+), potassium (K+), and chloride (Cl−) ions from the tubular fluid back into the body.[8][9] This disruption of ion transport reduces the osmotic gradient in the renal medulla, diminishing the driving force for water reabsorption in subsequent parts of the nephron, such as the collecting duct. The result is a profound increase in the excretion of water and electrolytes—a potent diuretic effect.[10]

NKCC2_Mechanism cluster_membrane Apical Membrane cluster_cell TAL Epithelial Cell cluster_lumen Tubular Lumen NKCC2 NKCC2 Transporter Na⁺ K⁺ 2Cl⁻ ions_in_cell Ions reabsorbed NKCC2:f0->ions_in_cell Reabsorption ions_out Na⁺, K⁺, 2Cl⁻ ions_out->NKCC2:na diuretic Diuretic (e.g., Bumetanide) diuretic->NKCC2:cl1 Inhibition

Caption: Mechanism of action of loop diuretics at the NKCC2 transporter.

Structure-Activity Relationships (SAR)

Optimizing diuretic potency and pharmacokinetics hinges on understanding the SAR of the 5-sulfamoylbenzoic acid scaffold. Decades of research have established key principles for modifying this core structure.[5][7][11]

  • Position 1 (Carboxylic Acid): An acidic group, typically a carboxylic acid, is essential for activity and is believed to be crucial for directing the molecule to the organic anion transporters (OATs) in the proximal tubule for secretion into the tubular lumen.[7] Replacing it with a non-ionic group significantly decreases inhibitory potency.[7]

  • Position 3 (Amino/Alkylamino Group): A wide range of substitutions are tolerated at this position. For bumetanide, a butylamino group is present. The nature of this substituent influences potency and lipophilicity.[4]

  • Position 4 (Activating Group): A halogen (like chloro) or an electron-withdrawing group such as a phenoxy, anilino, or benzyl group is critical for high potency.[4][6]

  • Position 5 (Sulfamoyl Group): The -SO₂NH₂ group is a prerequisite for loop diuretic activity in this chemical class.[4][7] However, substitution of the sulfamoyl group with a methylsulfonyl group can still result in potent compounds.[12]

Compound/AnalogR3-SubstituentR4-SubstituentR5-SubstituentRelative Potency (vs. Bumetanide)Reference
Bumetanide -NH(CH₂)₃CH₃-O-Ph-SO₂NH₂1.0[7]
Analog 1 -NH-CH₂-Ph-O-Ph-SO₂CH₃~2x more potent than Bumetanide (in vitro)[7]
Analog 2 -NH(CH₂)₃CH₃-NH-Ph-4-Cl-SO₂NH₂Higher potency than Bumetanide (in vitro)[7]
Analog 3 -NH(CH₂)₃CH₃-O-Ph-SO₃HLess potent than Bumetanide (in vitro)[7]

Table 1: Structure-Activity Relationship data for bumetanide and its derivatives, showing the impact of substitutions on inhibitory potency against the human NKCC2A transporter.[7]

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of novel diuretic agents based on the 4-chloro-3-sulfamoylbenzoic acid scaffold.

Protocol 1: Synthesis of Bumetanide from 3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid

This protocol describes the final N-alkylation step in a common bumetanide synthesis pathway, illustrating the modification of a key intermediate.[13][14][15]

Principle: This procedure utilizes reductive amination. The primary amine of the starting material reacts with butyraldehyde to form a Schiff base (imine), which is then reduced in situ by catalytic hydrogenation to yield the final N-butylamino product, bumetanide.[14]

Materials:

  • 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid

  • n-Butanol

  • Butyraldehyde

  • 10% Palladium on Carbon (Pd/C) catalyst (50% wet)

  • Lewis Acid catalyst (e.g., Boron trifluoride diethyl etherate, BF₃·OEt₂)

  • Hydrogen gas (H₂) source

  • Methanol

  • Autoclave or high-pressure hydrogenation reactor

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

  • Standard laboratory glassware

Synthesis_Workflow cluster_synthesis Bumetanide Synthesis Workflow start Charge Reactor: - 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid - Methanol - Butyraldehyde - Pd/C Catalyst flush Flush Reactor (Nitrogen, then Hydrogen) start->flush react Pressurize with H₂ (e.g., 100 psi) Heat to 40-45°C React for ~6 hours flush->react monitor Monitor Reaction (TLC, LC-MS) react->monitor monitor->react Incomplete stop Stop Reaction when starting material is consumed monitor->stop Complete filter Filter catalyst (e.g., through Celite) stop->filter concentrate Concentrate filtrate (Rotary Evaporation) filter->concentrate purify Purify crude product (Recrystallization) concentrate->purify end Isolate and Dry Pure Bumetanide purify->end

Caption: A typical workflow for the synthesis of bumetanide via reductive amination.

Procedure:

  • Reactor Setup: In a suitable autoclave or hydrogenation reactor, add 3-amino-4-phenoxy-5-sulfamoylbenzoic acid (1 equivalent).[14]

  • Solvent and Reagents: Add methanol as the solvent, followed by butyraldehyde (e.g., 5 equivalents) and the 10% Pd/C catalyst (e.g., 20% by weight of the starting material).[14] Some procedures may also include a Lewis acid catalyst to facilitate imine formation.[15]

  • Hydrogenation: Seal the reactor. Purge thoroughly first with nitrogen gas and then with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen (e.g., to 100 psi) and heat to a moderate temperature (e.g., 40-45°C) with vigorous stirring.[14]

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Causality Note: It is critical to stop the reaction once mono-alkylation is complete, as prolonged reaction times can lead to the formation of the di-alkylated byproduct.[14]

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge again with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol.

  • Purification: Combine the filtrate and washes, and concentrate the solvent using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure bumetanide.[13]

Protocol 2: In Vitro High-Throughput Screening for NKCC Inhibitors

This protocol outlines a cell-based fluorescent assay to measure the inhibition of NKCC activity, suitable for high-throughput screening (HTS).

Principle: The assay uses thallium (Tl⁺), an ion that is transported through NKCC as a surrogate for K⁺.[16][17] A Tl⁺-sensitive fluorescent dye is loaded into cells expressing the NKCC transporter. When Tl⁺ enters the cell through active transporters, it binds to the dye, causing an increase in fluorescence. An NKCC inhibitor will block this Tl⁺ influx, resulting in a reduced fluorescent signal.[16][18]

Materials:

  • HEK293 cells (or another suitable cell line) stably expressing human NKCC2

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution)

  • Thallium-sensitive fluorescent dye kit (e.g., FluxOR™)

  • Thallium stimulus buffer

  • Test compounds and a known inhibitor (e.g., Furosemide or Bumetanide) for positive control

  • 384-well black, clear-bottom microplates

  • Fluorescence plate reader with an integrated liquid handling module

Procedure:

  • Cell Plating: Seed the NKCC2-expressing cells into 384-well plates at a predetermined density (e.g., 2 x 10⁴ cells/well) and incubate for 24 hours at 37°C, 5% CO₂.[16]

  • Compound Addition: Prepare serial dilutions of test compounds and controls in assay buffer. Add the compounds to the cell plate and incubate for a defined period (e.g., 30 minutes) at room temperature.

  • Dye Loading: Prepare the fluorescent dye loading solution according to the manufacturer's protocol. Add the solution to each well and incubate for 60-90 minutes at room temperature in the dark. Causality Note: This incubation allows the dye to de-esterify and become active within the cytoplasm.

  • Fluorescence Reading: Place the plate in the fluorescence reader. The instrument will first add the thallium stimulus buffer to each well and then immediately begin kinetic fluorescence readings (e.g., Excitation: 490 nm, Emission: 525 nm) for 2-3 minutes.[16]

  • Data Analysis:

    • Calculate the rate of fluorescence increase for each well.

    • Normalize the data to controls:

      • 0% Inhibition (Negative Control): Wells with cells and vehicle (e.g., DMSO) only.

      • 100% Inhibition (Positive Control): Wells with cells and a saturating concentration of a known inhibitor like bumetanide.

    • Plot the normalized response against the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value for each active compound.

Protocol 3: In Vivo Assessment of Diuretic and Saluretic Activity (Lipschitz Test)

This is a classic and reliable method for evaluating the diuretic and saluretic (salt-excreting) effects of a test compound in a rodent model.[10][19][20]

Principle: Rats are orally hydrated to ensure a consistent baseline urine output. The test compound is administered, and the cumulative urine output is measured over several hours. The results are compared to a vehicle control and a standard diuretic drug (e.g., Furosemide). Electrolyte concentrations in the collected urine are also analyzed to determine saluretic activity.[10][19]

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200g)

  • Metabolic cages designed for separating urine and feces

  • Oral gavage needles

  • Normal saline (0.9% NaCl)

  • Test compound suspension/solution

  • Standard diuretic (e.g., Furosemide, 20 mg/kg)

  • Graduated cylinders for urine collection

  • Flame photometer or ion-selective electrodes for Na⁺ and K⁺ analysis

Procedure:

  • Acclimatization and Fasting: Acclimatize animals to metabolic cages. Fast the rats for 18 hours prior to the experiment but allow free access to water.

  • Grouping: Divide the animals into groups (n=6-8 per group):

    • Group I: Vehicle Control (e.g., 0.5% carboxymethyl cellulose)

    • Group II: Standard Drug (e.g., Furosemide)

    • Group III, IV, V: Test Compound at low, medium, and high doses.

  • Hydration: Administer an oral load of normal saline (e.g., 25 mL/kg body weight) to all animals to promote uniform hydration.

  • Dosing: Immediately after hydration, administer the vehicle, standard, or test compound to the respective groups via oral gavage.

  • Urine Collection: Place the animals back into the metabolic cages and collect urine cumulatively at set time points (e.g., over 5 or 24 hours).[20]

  • Measurement and Analysis:

    • Record the total volume of urine excreted for each animal.

    • Analyze the urine samples for Na⁺ and K⁺ concentrations using a flame photometer.

  • Data Calculation:

    • Diuretic Action: (Total urine output of test group / Total urine output of control group).

    • Lipschitz Value: (Response of test drug / Response of standard drug). A value ≥ 1 indicates a positive effect, while a value ≥ 2 suggests potent activity.[19]

    • Saluretic Activity: Calculate the total amount of Na⁺ and K⁺ excreted (concentration × volume).

    • Na⁺/K⁺ Ratio: This ratio provides an indication of potassium-sparing effects.

Conclusion

The 4-chloro-3-sulfamoylbenzoic acid scaffold is a privileged structure in medicinal chemistry, providing a robust foundation for the development of potent loop diuretics. A thorough understanding of its mechanism of action, coupled with systematic evaluation through the synthesis of analogs and rigorous in vitro and in vivo testing, enables the discovery of new chemical entities with enhanced therapeutic properties. The protocols detailed herein offer a validated roadmap for researchers to explore this important chemical space and contribute to the development of next-generation diuretic therapies.

References

  • Al-Goblan, A. S., Al-Alshaikh, M. A., & Al-Harbi, S. A. (2013). Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter. British Journal of Pharmacology, 169(5), 1109–1121. [Link]

  • Hirani, J. J., & Raval, K. Y. (2023). A comparative review on In-vivo and In-vitro screening models for diuretic agents. IP International Journal of Comprehensive and Advanced Pharmacology, 8(2), 86-90. [Link]

  • Anctil, E., et al. (1998). Design, synthesis and biological activity of a series of torasemide derivatives, potent blockers of the Na+ 2Cl- K+ co-transporter: in-vitro study. European Journal of Medicinal Chemistry, 33(10), 775-787. [Link]

  • Hirani, J. J., & Raval, K. Y. (2023). A comparative review on In-vivo and In-vitro screening models for diuretic agents. IP International Journal of Comprehensive and Advanced Pharmacology, 8(2), 86-90. [Link]

  • Slideshare. (2017). Diuretics screening models. [Link]

  • Hirani, J. J., & Raval, K. Y. (2023). A comparative review on In-vivo and In-vitro screening models for diuretic agents. IP International Journal of Comprehensive and Advanced Pharmacology, 8(2), 86–90. [Link]

  • Slideshare. (n.d.). Diuretics. [Link]

  • National Center for Biotechnology Information. (n.d.). Torasemide. PubChem Compound Summary for CID 41781. [Link]

  • Wikipedia. (n.d.). Torasemide. [Link]

  • Wittner, M., et al. (1987). Analogues of torasemide--structure function relationships--experiments in the thick ascending limb of the loop of Henle of rabbit nephron. Pflugers Archiv, 408(1), 54-62. [Link]

  • Feit, P. W. (1981). Bumetanide--the way to its chemical structure. Journal of Clinical Pharmacology, 21(11-12 Pt 2), 531-536. [Link]

  • Sica, D. A. (2022). Torsemide. In StatPearls. StatPearls Publishing. [Link]

  • Google Patents. (n.d.).
  • Zhang, C., et al. (2025). Clinical Pharmacology of Loop Diuretics in Critical Care. Journal of Clinical Medicine, 14(11), 321. [Link]

  • International Journal of Research in Pharmacy and Chemistry. (2015). FACILE, ONE POT SYNTHESIS OF BUMETANIDE, A LOOP DIURETIC OF SULFAMOYL CATEGORY TO TREAT HEART FAILURE. [Link]

  • Delpire, E., et al. (2009). Small-molecule screen identifies inhibitors of the neuronal K-Cl cotransporter KCC2. Proceedings of the National Academy of Sciences, 106(13), 5383-5388. [Link]

  • Google Patents. (n.d.). CN106748906A - A kind of synthetic method of bumetanide.
  • Wu, M. S., et al. (2004). Reduced renal Na+-K+-Cl- co-transporter activity and inhibited NKCC2 mRNA expression by Leptospira shermani: From bed-side to bench. Nephrology Dialysis Transplantation, 19(10), 2472-2479. [Link]

  • Alvarez-Leefmans, F. J., et al. (2012). Direct control of Na+-K+-2Cl−-cotransport protein (NKCC1) expression with aldosterone. American Journal of Physiology-Cell Physiology, 302(11), C1681-C1692. [Link]

  • Wu, M. S., et al. (2004). Reduced renal Na+-K+-Cl- co-transporter activity and inhibited NKCC2 mRNA expression by Leptospira shermani: from bed-side to bench. Nephrology, dialysis, transplantation, 19(10), 2472-2479. [Link]

  • Doliopoulos, T., Liaskou, F., & Marousis, S. (1968). Comparison of the action of two new oral diuretics, the 4-chloro-N-methyl-3-(methylsulfamoly) benzamide and 4-chloro-3-sulfamylbenzoic acid 2,2-dimethylhydrazide (a study on 102 patients). Acta cardiologica, 23(5), 408-424. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-chloro-3-nitro-5-n-butylsulfamoylbenzoic acid. [Link]

  • Pharmacy 180. (n.d.). SAR of Loop Diuretics. [Link]

  • PubChemLite. (n.d.). This compound. [Link]

  • YouTube. (2022). Structure Activity Relationship of Loop Diuretics | Furosemide Bumetanide SAR Medicinal Chemistry. [Link]

  • Khan, A., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Scientific Reports, 13(1), 11259. [Link]

  • Google Patents. (n.d.). EP1741429A2 - Processes for preparing torsemide.
  • Chen, J., et al. (2022). Synthesis and Characterization of Related Substances of Torasemide. Pharmaceutical Fronts, 4(02), e157-e161. [Link]

  • Scribd. (n.d.). Sar Loop Diuretics. [Link]

  • Al-jedai, A. H., et al. (2022). Systematic Review and Meta-Analysis of the Effect of Loop Diuretics on Antibiotic Pharmacokinetics. Antibiotics, 11(11), 1608. [Link]

  • Nielsen, O. B., & Feit, P. W. (1978). Aminobenzioc acid diuretics. 8.(2) 3, 4-Disubstituted 5-methylsulfonylbenzioc acids and related compounds. Journal of Medicinal Chemistry, 21(11), 1157-1160. [Link]

  • Angeli, A., et al. (2018). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry, 26(15), 4447-4456. [Link]

  • ResearchGate. (n.d.). Structures of bumetanide and furosemide. [Link]

  • Nielsen, O. B., et al. (1978). Aminobenzoic acid diuretics. 7. 3-Substituted 4-phenyl-, 4-arylcarbonyl-, and 4-arylmethyl-5-sulfamoylbenzoic acids and related compounds. Journal of Medicinal Chemistry, 21(11), 1145-1156. [Link]

  • Ward, A., & Heel, R. C. (1984). Bumetanide. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use. Drugs, 28(5), 426-464. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-chloro-3-(dimethylsulfamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-chloro-3-(dimethylsulfamoyl)benzoic acid is a crucial intermediate in the synthesis of various pharmacologically active compounds. Its efficient synthesis is paramount for researchers in drug discovery and development. This guide provides in-depth technical support, addressing common challenges and offering field-proven solutions to improve yield and purity. We will delve into the causality behind experimental choices, ensuring a robust and reproducible synthetic workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My chlorosulfonation of p-chlorobenzoic acid is resulting in a low yield and a dark, tarry crude product. What are the likely causes?

A1: This is a frequent challenge and typically points to two main issues: temperature control and moisture contamination.

  • Causality - Temperature: The chlorosulfonation of p-chlorobenzoic acid is highly exothermic. If the initial addition of the solid p-chlorobenzoic acid to chlorosulfonic acid is too rapid, localized overheating will occur, leading to charring and decomposition of the starting material. Subsequently, if the reaction temperature during the heating phase (e.g., 130-140°C) is exceeded, undesirable side reactions and degradation will accelerate, producing the tarry impurities.[1][2]

  • Causality - Moisture: Chlorosulfonic acid reacts violently with water. Any moisture in your glassware or reagents will consume the chlorosulfonic acid, reducing its effective concentration and generating hydrochloric and sulfuric acids, which do not promote the desired reaction. This also contributes to lower yields and potential side reactions.

Solution:

  • Ensure all glassware is oven-dried and cooled under a desiccated atmosphere.

  • Add the p-chlorobenzoic acid portion-wise to the stirred chlorosulfonic acid, maintaining the internal temperature below 40°C using an ice bath.[1]

  • Once the addition is complete, heat the reaction mixture slowly and uniformly to the target temperature (130-140°C) using an oil bath and maintain it precisely for the recommended duration.[1][2]

Q2: During the workup of the chlorosulfonation step, I get a sticky solid instead of a filterable precipitate when pouring the reaction mixture into ice-water. How can I resolve this?

A2: This "oiling out" phenomenon suggests that the product, 4-chloro-3-(chlorosulfonyl)benzoic acid, is not precipitating cleanly.

  • Causality - Quenching Technique: The manner of quenching is critical. Pouring the ice-water mixture into the dense, hot acid can cause localized boiling and incomplete mixing. The correct procedure is to pour the reaction mixture slowly into a vigorously stirred, large excess of an ice-water slurry.

  • Causality - Insufficient Hydrolysis: If the quench is too rapid or mixing is inadequate, pockets of unreacted chlorosulfonic acid can be trapped, leading to an impure, oily product.

Solution:

  • Use a significantly large beaker with a robust overhead stirrer for the ice-water slurry.

  • Pour the cooled reaction mixture in a thin stream into the vortex of the stirred slurry. This ensures rapid cooling and efficient precipitation.

  • Continue vigorous stirring for at least 30 minutes after the addition is complete to ensure all residual chlorosulfonic acid is hydrolyzed before proceeding to filtration.[2]

Q3: The subsequent amidation with dimethylamine is sluggish and gives an incomplete reaction. What factors should I investigate?

A3: Incomplete amidation is generally tied to reagent stoichiometry, temperature, or the quality of the intermediate.

  • Causality - Stoichiometry: At least two equivalents of dimethylamine are theoretically required: one to displace the chloride on the sulfonyl chloride group and one to neutralize the HCl byproduct. In practice, using a larger excess of dimethylamine (e.g., 3-4 equivalents) can drive the reaction to completion more effectively.

  • Causality - Temperature: While the initial addition should be done at a low temperature (e.g., <30°C) to control the exotherm, allowing the mixture to stir at room temperature for several hours is necessary for the reaction to go to completion.[1]

  • Causality - Intermediate Purity: If the intermediate 4-chloro-3-(chlorosulfonyl)benzoic acid is impure (oily or tarry), its reactivity will be lower, leading to an incomplete reaction.

Solution:

  • Ensure your 4-chloro-3-(chlorosulfonyl)benzoic acid intermediate is a dry, free-flowing powder.

  • Use a 25-40% aqueous solution of dimethylamine or a solution in an appropriate organic solvent. Ensure at least 3 equivalents are used.

  • Control the initial addition temperature with an ice bath, then allow the reaction to warm to room temperature and stir for 4-6 hours or until TLC/HPLC analysis shows consumption of the starting material.

Q4: Upon final acidification to precipitate the product, my yield is low, or nothing precipitates. What went wrong?

A4: This issue almost always relates to pH control or concentration.

  • Causality - pH: The product is a benzoic acid derivative and will remain soluble as its carboxylate salt under neutral or basic conditions. You must acidify the solution sufficiently to protonate the carboxylate and induce precipitation. The target pH should be around 2.[1]

  • Causality - Concentration: If the reaction volume is too large, the product concentration may be below its solubility limit, even at the correct pH.

Solution:

  • Use a calibrated pH meter or pH paper to ensure the final pH is ~2. Add the acid (e.g., HCl) dropwise with vigorous stirring.[1]

  • If no precipitate forms at the correct pH, try cooling the solution in an ice bath for 30-60 minutes.

  • If precipitation is still minimal, consider concentrating the solution under reduced pressure to half its volume before re-cooling.

Visualized Synthesis Workflow

The following diagram outlines the key stages of the synthesis, from starting materials to the purified final product.

G cluster_0 Stage 1: Chlorosulfonation cluster_1 Stage 2: Amidation cluster_2 Stage 3: Purification start p-Chlorobenzoic Acid process1 1. Add starting material to reagent at <40°C 2. Heat to 130-140°C for 4-6h start->process1 reagent1 Chlorosulfonic Acid reagent1->process1 quench Quench on Ice-Water process1->quench intermediate Intermediate: 4-chloro-3-(chlorosulfonyl)benzoic acid process2 1. Add intermediate to amine at <30°C 2. Stir at RT for 4-6h intermediate->process2 quench->intermediate reagent2 Dimethylamine (aq) reagent2->process2 crude Crude Product in Solution (as carboxylate salt) process2->crude acidify Acidify to pH 2 with HCl crude->acidify filter Filter Precipitate acidify->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize final Pure this compound recrystallize->final

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-chloro-3-(chlorosulfonyl)benzoic acid

  • Materials:

    • p-Chlorobenzoic acid (1 equivalent)

    • Chlorosulfonic acid (approx. 5 equivalents)

  • Procedure:

    • In a fume hood, charge a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and drying tube with chlorosulfonic acid (5 eq.).

    • Begin stirring and cool the flask in an ice-water bath.

    • Carefully add p-chlorobenzoic acid (1 eq.) in small portions, ensuring the internal temperature does not exceed 40°C.[1]

    • After the addition is complete, remove the ice bath and slowly heat the mixture in an oil bath to 140°C. Maintain this temperature for 6 hours.[2]

    • Allow the reaction mixture to cool to room temperature.

    • In a separate large beaker, prepare a slurry of crushed ice and water.

    • While stirring the ice-water slurry vigorously, slowly pour the reaction mixture into it. A white solid will precipitate.[2]

    • Continue stirring for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.

    • Dry the resulting white solid, 4-chloro-3-(chlorosulfonyl)benzoic acid, under vacuum.

Protocol 2: Synthesis of this compound

  • Materials:

    • 4-chloro-3-(chlorosulfonyl)benzoic acid (1 equivalent)

    • Aqueous dimethylamine solution (e.g., 40%, 3-4 equivalents)

    • Hydrochloric acid (e.g., 6M)

  • Procedure:

    • Charge a flask with the aqueous dimethylamine solution (3-4 eq.) and cool it in an ice bath.

    • Slowly add the dried 4-chloro-3-(chlorosulfonyl)benzoic acid (1 eq.) in portions, keeping the temperature below 30°C.

    • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours.

    • Monitor the reaction by TLC or HPLC until the starting material is consumed.

    • Cool the reaction mixture again in an ice bath and acidify to pH 2 by slowly adding hydrochloric acid.[1]

    • A white precipitate of the final product will form. Stir in the cold for another 30 minutes to maximize precipitation.

    • Collect the product by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 3: Purification by Recrystallization

  • Dissolve the crude, dried product in a minimum amount of hot solvent (an ethanol-water mixture is a good starting point).[1]

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the clear solution to cool slowly to room temperature.

  • Once crystal formation begins, cool the flask in an ice bath to maximize recovery.[1]

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.

Data & Characterization

Table 1: Physicochemical Properties
PropertyValueSource
Molecular FormulaC₉H₁₀ClNO₄S[3]
Molecular Weight263.7 g/mol [3]
AppearanceWhite to off-white solid[1]
Melting Point256-258 °C[1]
IUPAC NameThis compound[3]
Table 2: Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final product and related substances.[4]

ParameterMethod 1Method 2Method 3
Column Inertsil ODS-3V C18 (250 x 4.6 mm; 5 µm)Supelcosil C8 (250 x 4.6 mm, 5-μm)Agilent Eclipse XDB C18 (150 × 4.6 mm, 5 μm)
Mobile Phase 1% glacial acetic acid and acetonitrile (50:50 v/v)Buffer (0.2 g KH₂PO₄ + 0.25 g cetrimide in 70 mL water, pH 7.0) and 1-propanol (70:30 v/v)0.01 mol/L KH₂PO₄ buffer and methanol
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection UVUVUV
Source [4][4][4]

Note: The methods above are for the related compound 4-Chloro-3-sulfamoylbenzoic acid but provide excellent starting points for developing a method for its N,N-dimethyl derivative.

References

  • A Comparative Guide to Analytical Methods for Quantifying 4-Chloro-3-sulfamoylbenzoic Acid. (2025). BenchChem.
  • An In-Depth Technical Guide to 4-Chloro-3-sulfamoylbenzoic Acid. (2025). BenchChem.
  • This compound (C9H10ClNO4S). (2025). PubChemLite.
  • US Patent 3,203,987A. (1965). 4-halo-3-sulfamoylbenzamides and methods of preparing the same. Google Patents.

Sources

Side product formation in the synthesis of 4-chloro-3-(dimethylsulfamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide serves as a dedicated support resource for researchers, chemists, and drug development professionals involved in the synthesis of 4-chloro-3-(dimethylsulfamoyl)benzoic acid. As a crucial intermediate in the manufacturing of various pharmaceuticals, ensuring its purity is paramount. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the formation of common side products during its synthesis, focusing on the underlying chemical principles to empower you to optimize your experimental outcomes.

Core Synthesis Pathway

The industrial synthesis of this compound is typically achieved in a two-step process starting from p-chlorobenzoic acid. Understanding this main pathway is essential for diagnosing and preventing side reactions.

Synthesis_Pathway cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination A 4-Chlorobenzoic Acid B 4-Chloro-3-(chlorosulfonyl)benzoic Acid A->B  ClSO₃H (excess)  Heat (e.g., 130°C)   C This compound B->C  Dimethylamine ((CH₃)₂NH)  Aqueous workup  

Caption: General two-step synthesis of the target compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis, linking observable issues to probable side products and offering validated solutions.

Q1: My crude product from Step 1 (chlorosulfonation) is a sticky solid with a wide melting point range. What's causing this?

A1: This is a classic sign of impurities, primarily unreacted starting material and the formation of an unwanted isomer.

  • Probable Cause 1: Incomplete Reaction. The chlorosulfonation requires forcing conditions (high temperature and excess chlorosulfonic acid) to proceed to completion.[1] Insufficient reaction time or temperature will leave unreacted 4-chlorobenzoic acid in your mixture.

  • Probable Cause 2: Isomer Formation. While the carboxylic acid group is meta-directing and the chloro group is ortho, para-directing, the directing effects are competitive. This can lead to the formation of regioisomers, such as 2-chloro-5-(chlorosulfonyl)benzoic acid. The presence of these isomers disrupts the crystal lattice of the desired product, resulting in poor morphology and a depressed, broad melting point.

Troubleshooting Protocol:

  • Reaction Monitoring: Before workup, confirm the consumption of starting material using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2][3]

  • Purification via Acid-Base Extraction: Unreacted 4-chlorobenzoic acid can be removed. After quenching the reaction on ice and filtering the crude solid, the solid can be redissolved in an organic solvent (like ethyl acetate) and washed with a mild aqueous base (e.g., 5% sodium bicarbonate solution).[4] The desired product and its isomers will remain in the organic layer, while the more acidic starting material is extracted into the aqueous phase as its sodium salt.

  • Recrystallization: To separate the desired 3-sulfonyl chloride isomer from other regioisomers, recrystallization is often necessary. A solvent system like an ethanol-water mixture can be effective.[3]

Q2: During the chlorosulfonation (Step 1), my reaction mixture turned very dark, and HPLC analysis of the crude product shows a significant, less polar peak. What is this byproduct?

A2: This strongly indicates the formation of a diaryl sulfone.

  • Mechanism of Formation: At the high temperatures (e.g., 100-140°C) used to drive the chlorosulfonation, the highly electrophilic sulfonyl chloride intermediate can undergo a second electrophilic aromatic substitution with a molecule of the starting material, 4-chlorobenzoic acid.[2] This eliminates HCl and forms a very stable, high molecular weight, and non-polar diaryl sulfone bridge between two benzoic acid moieties.

Sulfone_Formation Intermediate 4-Chloro-3-(chlorosulfonyl) benzoic Acid Sulfone Diaryl Sulfone Side Product Intermediate->Sulfone Electrophilic Attack SM 4-Chlorobenzoic Acid SM->Sulfone Acts as Nucleophile (High Temperature)

Caption: High temperatures enable sulfone side product formation.

Preventative Measures & Solutions:

  • Strict Temperature Control: Do not exceed the recommended reaction temperature. While heat is necessary, excessive temperatures disproportionately accelerate this side reaction. A typical range is 130-140°C.[1][2]

  • Optimize Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed. Prolonged heating will increase sulfone formation.

  • Purification: Due to its non-polar nature, the sulfone byproduct is difficult to remove by simple recrystallization. If it is a major contaminant, column chromatography may be required, although this is not ideal for large-scale production.

Q3: My yield of the final product is consistently low, and I notice a significant amount of a water-soluble compound during workup. What am I losing?

A3: You are likely experiencing hydrolysis of your sulfonyl chloride intermediate back to the corresponding sulfonic acid.

  • Probable Cause: The sulfonyl chloride group is highly susceptible to nucleophilic attack by water.[2] The intermediate, 4-chloro-3-(chlorosulfonyl)benzoic acid, will readily hydrolyze to 4-chloro-3-(sulfo)benzoic acid during the aqueous workup (quenching on ice). The resulting sulfonic acid is highly polar and water-soluble, and it will not react with dimethylamine in the subsequent step, thus lowering your overall yield. Similarly, the dimethylsulfamoyl chloride used in some related syntheses is also known to be prone to hydrolysis.[5][6][7]

Troubleshooting Workflow:

Hydrolysis_Troubleshooting Start Low Yield After Step 2 Check1 Analyze Aqueous Layer from Step 1 Workup Start->Check1 Cause Probable Cause: Hydrolysis of Sulfonyl Chloride Intermediate Check1->Cause High polarity species found Solution1 Minimize Water Contact Time: Filter precipitated solid quickly. Cause->Solution1 Solution2 Use Ice-Cold Water: Low temperature slows hydrolysis rate. Cause->Solution2 Solution3 Ensure Anhydrous Dimethylamine: Prevent hydrolysis during amination. Cause->Solution3

Caption: Decision workflow for troubleshooting low product yield.

Preventative Measures:

  • Rapid, Cold Workup: When pouring the chlorosulfonation reaction mixture onto crushed ice, do so quickly and with vigorous stirring to precipitate the product rapidly.[2]

  • Fast Filtration: Do not leave the precipitated solid sitting in the acidic aqueous filtrate for an extended period. Filter it promptly and wash with ice-cold water.[8]

  • Dry Intermediate: Ensure the 4-chloro-3-(chlorosulfonyl)benzoic acid intermediate is thoroughly dried under vacuum before proceeding to the amination step. Any residual water will compete with the dimethylamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products I should be aware of in this synthesis?

A1: The main side products can be categorized by the step in which they form. The table below summarizes the most common impurities.

Side Product NameStep of FormationReason for FormationRecommended Detection Method
Unreacted 4-Chlorobenzoic AcidStep 1Incomplete reaction (insufficient time/temp).HPLC, TLC
Regioisomers (e.g., 2-chloro-5-sulfamoyl...)Step 1Competing directing effects of -Cl and -COOH.HPLC, ¹H NMR
Diaryl SulfoneStep 1High reaction temperature.[2]HPLC, Mass Spectrometry
4-Chloro-3-sulfonic acidStep 1 & 2Hydrolysis of the sulfonyl chloride intermediate.[2]HPLC (of aqueous layer)

Q2: Can I use a different aminating agent instead of dimethylamine?

A2: Yes, this synthetic route is versatile. The key intermediate, 4-chloro-3-(chlorosulfonyl)benzoic acid, can be reacted with various primary or secondary amines to create a diverse family of sulfamoylbenzoic acids. For example, reacting it with concentrated ammonia water yields 4-chloro-3-sulfamoylbenzoic acid, a key intermediate for other diuretics.[1][3] The reaction conditions, particularly temperature and pH control, must be optimized for each specific amine.

Q3: What is the best way to confirm the identity and purity of my final product?

A3: A combination of analytical techniques is recommended for full characterization.

  • High-Performance Liquid Chromatography (HPLC): This is the best method for determining the purity of your final product and quantifying any impurities. A reverse-phase C18 column is typically used.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR will clearly show the signals for the dimethyl group, the aromatic protons with their characteristic splitting patterns, and the carboxylic acid proton.[3]

  • Melting Point: A sharp melting point within the literature range (e.g., 256-258 °C for the related 4-chloro-3-sulfamoylbenzoic acid) is a good indicator of high purity.[3]

References

  • An In-depth Technical Guide to the Electrophilic Aromatic Substitution in the Synthesis of 4-(Chlorosulfonyl)benzoic Acid. Benchchem.
  • Dimethylsulfamoyl chloride Technical Details. EvitaChem.
  • Ko, E. C. F., & Robertson, R. E. (1971). Hydrolysis of sulfamoyl chlorides. I. Hydrolysis of dimethylsulfamoyl chloride. Heat capacity of activation, the secondary .gamma.-deuterium isotope effect, and solvent isotope effect. Journal of the American Chemical Society.
  • Hydrolysis of sulfamoyl chlorides. I. Hydrolysis of dimethylsulfamoyl chloride. Heat capacity of activation, the secondary .gamma.-deuterium isotope effect, and solvent isotope effect. Scilit.
  • Ko, E. C. F., & Robertson, R. E. The Hydrolysis of Sulfamoyl Chlorides. I. Hydrolysis of Dimethylsulfamoyl Chloride. Heat Capacity of Activation, the Secondary y-Deuterium Isotope Effect, and Solvent Isotope Effect. American Chemical Society.
  • Literature review on the synthesis of furosemide precursors. Benchchem.
  • An In-Depth Technical Guide to 4-Chloro-3-sulfamoylbenzoic Acid. Benchchem.
  • Application Notes and Protocols for the Total Synthesis of Furosemide. Benchchem.
  • The reported synthetic route of. Reagents and conditions. ResearchGate.
  • United States Patent (19). Googleapis.com.
  • Alsahib, S. A. (2020). Synthesis, Characterization and Pharmacological Studies of Some New Furosemide Derivatives. ResearchGate.
  • Process for the preparation of furosemide. Google Patents.
  • Process for the preparation of furosemide. Google Patents.
  • Synthesis of 4-chloro-3-nitro-5-n-butylsulfamoylbenzoic acid. PrepChem.com.
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI.
  • How to prepare 4-Chloro-3-sulfamoylbenzoyl chloride? Guidechem.
  • This compound (C9H10ClNO4S). PubChemLite.
  • The preparation method of 4- chloromethyl benzoic acid chlorides. Google Patents.
  • 4-chloro-3-sulfamoylbenzoic acid hydrazides, a process for the preparation thereof, pharmaceutical compositions containing them and their use as medicaments. Google Patents.
  • Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives... ResearchGate.
  • Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes. Google Patents.
  • Cremlyn, R. J. (2002). Chlorosulfonic Acid - A Versatile Reagent. Royal Society of Chemistry.
  • Sharma, A., & Gorman, C. (2023). Chlorosulfonic Acid. ResearchGate.
  • charge 2 4-chlorobenzoic acid. (2018). YouTube.
  • 4-Chloro-3-sulfamoylbenzoic acid. PubChem.
  • Technical Support Center: Purification of 4-chloro-N-(4-morpholinyl)benzamide. Benchchem.

Sources

Resolving solubility issues of 4-chloro-3-(dimethylsulfamoyl)benzoic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

A Specialized Resource for Navigating Aqueous Solubility Challenges

Welcome to the technical support hub for 4-chloro-3-(dimethylsulfamoyl)benzoic acid. This guide is tailored for researchers, scientists, and professionals in drug development, offering detailed troubleshooting and frequently asked questions. As a team of Senior Application Scientists, we provide scientifically grounded and field-tested advice to address solubility issues you may encounter in your experiments.

Troubleshooting Guide: A Deep Dive into Solubility Enhancement

This question-and-answer guide directly tackles common hurdles when working with this compound in aqueous environments.

Q1: Why does my this compound show poor solubility in a neutral aqueous buffer, and what is the most direct way to resolve this?

A1: The limited solubility of this compound in neutral aqueous solutions stems from its chemical structure; it is a weak acid.[1] The molecule's non-polar chlorophenyl and dimethylsulfamoyl components reduce its affinity for polar water molecules. At a neutral pH, the carboxylic acid group (-COOH) remains largely in its protonated, less soluble form.

The most straightforward initial step is to adjust the pH of your solution. Increasing the pH into the basic range (e.g., pH > 7) will deprotonate the carboxylic acid to a carboxylate ion (-COO⁻).[2] This ionization boosts the molecule's polarity, significantly improving its solubility in water.[3] For many carboxylic acids, a notable increase in solubility is observed above pH 7.0.[4]

Experimental Protocol: Solubilization via pH Adjustment

  • Stock Preparation: Begin by weighing the required amount of this compound.

  • Initial Suspension: Suspend the compound in a small volume of your aqueous buffer.

  • Titration: With continuous stirring, add a basic solution like 1 M NaOH drop by drop.

  • pH Monitoring: Use a calibrated pH meter to track the pH of the solution.

  • Dissolution Point: Continue adding the base until the compound is fully dissolved and the pH is stable.

  • Final Volume: Bring the solution to your final target volume with the remaining buffer.

Caption: Workflow illustrating pH-driven solubilization.

Q2: My experimental conditions are sensitive to pH changes. What are some effective, pH-neutral alternatives for solubilizing this compound?

A2: When pH modification is not feasible, several other strategies can be employed to enhance solubility.[5]

  • Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of poorly water-soluble compounds.[6] Common examples include dimethyl sulfoxide (DMSO), ethanol, and propylene glycol.[7][8] These co-solvents can reduce the polarity of the aqueous environment, making it more favorable for dissolving hydrophobic molecules.[9]

  • Surfactants: Surfactants form micelles that can encapsulate non-polar molecules, increasing their apparent solubility in water.

  • Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds, thereby increasing their solubility.

Comparative Overview of Solubilization Methods

MethodMechanism of ActionTypical ConcentrationKey Considerations
pH Adjustment Ionization of the acidic functional group.pH > 7May not be suitable for pH-sensitive experiments.[10]
Co-solvents Reduction of solvent polarity.1-5% v/vThe co-solvent may have its own biological or chemical effects.
Surfactants Micellar encapsulation of the compound.Varies by surfactantCan interfere with some biological assays.
Cyclodextrins Formation of inclusion complexes.Varies by cyclodextrinMay alter the effective free concentration of the compound.
Q3: What is the recommended procedure for preparing a concentrated stock solution of this compound for later dilution into aqueous media?

A3: For creating a concentrated stock solution, using a water-miscible organic co-solvent is a highly effective and common practice.[6] DMSO is an excellent choice due to its ability to dissolve a wide array of organic compounds.[11]

Experimental Protocol: Concentrated Stock Solution Preparation in DMSO

  • Solvent Choice: Use a high-purity, anhydrous grade of DMSO.

  • Weighing: Accurately weigh the desired mass of this compound.

  • Dissolution: Add a small amount of DMSO and use a vortex or sonicator to ensure complete dissolution.

  • Final Volume Adjustment: Add DMSO to reach the final desired stock concentration.

  • Storage: Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Important Consideration: When preparing your final working solution, ensure the final concentration of DMSO is low enough to not interfere with your experiment (often below 0.5% v/v for cell-based work).

G cluster_0 Stock Solution cluster_1 Working Solution Solid Solid Compound Stock Concentrated Stock in DMSO Solid->Stock DMSO DMSO DMSO->Stock Working Diluted Working Solution Stock->Working Dilution Buffer Aqueous Buffer Buffer->Working

Caption: Preparing a working solution from a DMSO stock.

Frequently Asked Questions (FAQs)

Q: Can I use heat to help dissolve this compound?

A: Increasing the temperature can enhance the solubility of many solid compounds.[12] However, you must first confirm the thermal stability of this compound to avoid degradation. After dissolution, it is crucial to cool the solution to your experimental temperature and check for any precipitation.

Q: I successfully dissolved the compound by raising the pH, but it precipitated when I returned the solution to a neutral pH. How can I avoid this?

A: This phenomenon, often called "crashing out," occurs because the compound's solubility is pH-dependent.[13] If your experiment must be at a neutral pH, you will need to incorporate a stabilizing agent like a co-solvent, surfactant, or cyclodextrin into your final neutral buffer to keep the compound in solution.[5]

Q: Are there any known incompatibilities between this compound and common buffer systems?

A: While there are no widely reported incompatibilities with common buffers such as PBS or Tris, it is always a good practice to visually inspect your final solution for any signs of precipitation. If your buffer contains high concentrations of divalent cations like Ca²⁺ or Mg²⁺, there is a possibility of forming less soluble salts with the deprotonated form of the acid.

Sources

Technical Support Center: Optimizing Recrystallization of 4-chloro-3-(dimethylsulfamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals focused on achieving high-purity 4-chloro-3-(dimethylsulfamoyl)benzoic acid through recrystallization. This document offers in-depth troubleshooting advice and frequently asked questions to navigate the challenges commonly encountered during the purification of this and structurally related compounds.

I. Understanding the Molecule: Physicochemical Properties and Their Implications for Purification

This compound is a moderately polar molecule characterized by a carboxylic acid group, a sulfonamide moiety, and a chlorinated aromatic ring. These functional groups dictate its solubility and crystallization behavior. The carboxylic acid and sulfonamide groups are capable of hydrogen bonding, suggesting solubility in polar protic solvents. The aromatic ring and chloro-substituent contribute to some non-polar character, allowing for potential solubility in moderately polar aprotic solvents.

PropertyPredicted/Inferred ValueImplication for Recrystallization
Molecular Formula C₉H₁₀ClNO₄S[1]-
Molecular Weight 263.7 g/mol [1]-
pKa ~3-4 (estimated based on benzoic acid)The compound's acidity allows for pH-dependent solubility, a useful tool for purification.
Melting Point Not available; likely a high-melting solidA high melting point is generally favorable for recrystallization.
Polarity Moderately polarSuggests solubility in polar solvents like alcohols, water, and acetone.

II. Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the recrystallization of this compound?

A good starting point for solvent screening is a mixture of ethanol and water. Structurally similar compounds, such as 4-chloro-3-sulfamoylbenzoic acid, have been successfully recrystallized from aqueous ethanol. The ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.

Q2: My compound "oils out" instead of crystallizing. What should I do?

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is common when the melting point of the compound is lower than the boiling point of the solvent or when the solution is supersaturated. To remedy this, try the following:

  • Increase the solvent volume: Add more hot solvent to the oiled-out mixture to fully dissolve the compound, then allow it to cool slowly.

  • Lower the crystallization temperature: If using a high-boiling point solvent, try a lower-boiling point solvent.

  • Employ a solvent/anti-solvent system: Dissolve the compound in a good solvent at room temperature, then slowly add an anti-solvent (in which the compound is insoluble) until the solution becomes turbid. Gently heat until the solution is clear again, and then allow it to cool slowly.

Q3: I am getting a very low yield after recrystallization. What are the likely causes?

Low yield is a common issue and can often be attributed to:

  • Using too much solvent: This is the most frequent cause. The goal is to create a saturated solution at high temperature. If excess solvent is used, a significant amount of the product will remain dissolved even after cooling.

  • Premature crystallization: If the solution cools too quickly during filtration, the product can crystallize on the filter paper.

  • Incomplete precipitation: Ensure the solution is sufficiently cooled to maximize crystal formation. An ice bath can be beneficial after the solution has cooled to room temperature.

Q4: How can I remove colored impurities?

Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored compounds. Use charcoal sparingly, as it can also adsorb some of your desired product.

III. Troubleshooting Guide: A Deeper Dive into Common Recrystallization Issues

This section provides a more detailed, cause-and-effect approach to troubleshooting common problems encountered during the recrystallization of this compound.

Issue 1: Poor or No Crystal Formation
Symptom Potential Cause Recommended Action
No crystals form upon cooling.Insufficient supersaturation: Too much solvent was used.Gently evaporate some of the solvent to increase the concentration of the solute and then allow the solution to cool again.
Solution is supersaturated but nucleation has not occurred. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.
Very fine, powder-like crystals form.Solution cooled too rapidly. Re-dissolve the solid by heating and allow it to cool more slowly. Insulating the flask can help.
Issue 2: Product Purity is Not as Expected
Symptom Potential Cause Recommended Action
Melting point is broad and lower than expected.Inclusion of impurities in the crystal lattice. Ensure slow cooling to allow for selective crystallization. If impurities are significantly soluble in the chosen solvent, they should remain in the mother liquor.
Co-precipitation of impurities. The chosen solvent may not be ideal for separating the desired compound from a specific impurity. A different solvent system may be required. Consider a solvent in which the impurity is highly soluble even at low temperatures.
Presence of starting materials or by-products.Incomplete reaction or side reactions during synthesis. Based on the likely synthesis from p-chlorobenzoic acid, potential impurities could include unreacted starting material or isomers. A wash of the crude product with a solution of sodium bicarbonate may help remove acidic impurities.
Experimental Workflow: Systematic Solvent Screening

A systematic approach is crucial for identifying the optimal solvent system for your specific sample.

Caption: Systematic approach to selecting a suitable recrystallization solvent.

IV. Step-by-Step Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent (e.g., aqueous ethanol). Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add the solvent dropwise as the solution approaches its boiling point until a clear solution is obtained.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: pH-Based Purification (Aqueous System)
  • Dissolution: Dissolve the crude product in a dilute aqueous solution of a base, such as sodium hydroxide or sodium carbonate, to form the soluble sodium salt.

  • Filtration: Filter the solution to remove any insoluble, non-acidic impurities.

  • Precipitation: Slowly add a dilute acid, such as hydrochloric acid, to the filtrate with stirring until the pH is acidic (pH ~2-3). The this compound will precipitate out of the solution.

  • Isolation and Washing: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual salts.

  • Drying: Dry the purified product.

V. The Role of Impurities in Crystallization

The presence of impurities can significantly impact the crystallization process. Impurities can:

  • Inhibit nucleation: This can lead to difficulty in initiating crystallization.

  • Alter crystal habit: The shape and size of the crystals can be affected.

  • Be incorporated into the crystal lattice: This results in a less pure final product.

Understanding the potential impurities from the synthesis of this compound is key. The likely synthesis involves the chlorosulfonation of 4-chlorobenzoic acid, followed by amination with dimethylamine.

G A 4-Chlorobenzoic Acid C 4-chloro-3-(chlorosulfonyl)benzoic acid A->C Chlorosulfonation F Potential Impurities: - Unreacted 4-Chlorobenzoic Acid - Isomeric sulfonation products - Hydrolyzed sulfonyl chloride A->F B Chlorosulfonic Acid B->C E This compound C->E Amination C->F D Dimethylamine D->E

Caption: Potential synthetic route and associated impurities.

A thorough understanding of the principles of recrystallization and a systematic approach to solvent selection and troubleshooting are paramount to obtaining high-purity this compound.

VI. References

  • Google Patents. Refining process of furosemide. CN117510444A.

  • Google Patents. Process for the preparation of furosemide. EP0788494B1.

  • ResearchGate. (a) Synthetic route of furosemide; (b) Representative HPLC chromatogram... [Link]

  • University of Rochester Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • PrepChem.com. Synthesis of 4-chloro-3-nitro-5-n-butylsulfamoylbenzoic acid. [Link]

  • PubChemLite. This compound (C9H10ClNO4S). [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 4-chloro-3-(dimethylsulfamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing during the analysis of 4-chloro-3-(dimethylsulfamoyl)benzoic acid. As an acidic compound, its chromatographic behavior is highly sensitive to a range of factors that can lead to asymmetrical peaks, compromising resolution and the accuracy of quantification.[1][2][3] This resource provides in-depth, question-and-answer-based troubleshooting strategies rooted in scientific principles to help you diagnose and resolve these common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing significant peak tailing for this compound in my reversed-phase HPLC analysis. What are the primary causes?

A1: Peak tailing for an acidic analyte like this compound is most commonly a result of secondary interactions between the analyte and the stationary phase.[4][5] In reversed-phase HPLC using silica-based columns, the primary retention mechanism is hydrophobic interaction. However, the presence of residual silanol groups (Si-OH) on the silica surface can lead to undesirable secondary polar interactions.[4][5][6]

Here's a breakdown of the primary causes:

  • Silanol Interactions: The carboxylic acid and sulfamoyl groups in your analyte can interact with residual, un-endcapped silanol groups on the silica packing material.[5] These interactions, which include hydrogen bonding, can lead to a secondary, more polar retention mechanism, causing a portion of the analyte molecules to lag behind the main peak, resulting in a tail.[4][5]

  • Mobile Phase pH: The pH of your mobile phase plays a critical role. If the pH is not sufficiently low to keep the carboxylic acid group of your analyte fully protonated (non-ionized), you can experience peak shape issues.[7][8] Similarly, at a mid-range pH, some silanol groups on the column can become ionized (negatively charged), further promoting interactions with any polar parts of your analyte.[3][9]

  • Column Contamination: Accumulation of contaminants from your sample matrix or mobile phase on the column's stationary phase can create active sites that interact with your analyte, leading to peak tailing.[6][10]

  • Column Degradation: Physical degradation of the column, such as the formation of a void at the column inlet or a partially blocked frit, can disrupt the flow path and cause peak distortion.[4][10]

Below is a diagram illustrating the primary interaction leading to peak tailing for your analyte.

Analyte Analyte Stationary Phase Stationary Phase Analyte->Stationary Phase Primary Hydrophobic Interaction Silanol Group Silanol Group Analyte->Silanol Group Secondary Polar Interaction (Tailing) cluster_0 Troubleshooting Workflow A Observe Peak Tailing B Check Mobile Phase pH (Is it optimal for an acidic analyte?) A->B C Evaluate Column Condition (Age, performance history) B->C D Inspect HPLC System (Connections, dead volume) C->D E Review Sample Preparation (Solvent mismatch, contaminants) D->E

Caption: A systematic workflow for troubleshooting HPLC peak tailing.

Step-by-Step Troubleshooting Protocol:

  • Evaluate the Mobile Phase pH: For an acidic analyte like this compound, ensuring the mobile phase pH is sufficiently low is the first and most critical step. [7]This keeps the analyte in its neutral, protonated form, minimizing secondary interactions. [11] * Action: Prepare a mobile phase with a pH at least 2 units below the pKa of the analyte's carboxylic acid group. A common starting point is a pH between 2.5 and 3.5, using a buffer like phosphate or formate. [7][12]

  • Assess Column Health: Your HPLC column is a primary suspect in peak shape issues.

    • Action 1: Column Flush: If you suspect contamination, flush the column with a strong solvent. [2]For a reversed-phase column, this could be a sequence of water, isopropanol, and then hexane, followed by a return to your mobile phase conditions. Always check the column manufacturer's guidelines for recommended washing procedures.

    • Action 2: Substitute the Column: The quickest way to rule out a bad column is to replace it with a new one of the same type or a column known to be in good condition. [4]If the peak shape improves, the original column was the problem.

  • Inspect the HPLC System for Extra-Column Effects: Issues outside of the column can contribute to peak broadening and tailing. [6][13] * Action: Check all fittings and tubing for proper connections. [9]Ensure that the tubing between the injector, column, and detector is as short and narrow in diameter as possible to minimize dead volume. [6]

  • Review Sample and Injection Parameters:

    • Action 1: Check for Sample Overload: Injecting too much sample can saturate the column and lead to peak tailing. [1][10][14]Dilute your sample by a factor of 10 and reinject. If the peak shape improves, you were likely overloading the column.

    • Action 2: Verify Sample Solvent: The solvent used to dissolve your sample should be weaker than or similar in strength to your mobile phase. [1]Dissolving the sample in a much stronger solvent can cause peak distortion. [1]

Q3: You mentioned mobile phase pH is critical. How do I choose the optimal pH for my analysis?

A3: Optimizing the mobile phase pH is a powerful tool for improving the peak shape of ionizable compounds. [8][11][15]For this compound, the goal is to suppress the ionization of the carboxylic acid group.

Mobile Phase pHAnalyte Ionization StateInteraction with SilanolsExpected Peak Shape
Low pH (e.g., 2.5-3.5) Primarily Neutral (protonated)MinimizedSymmetrical
Mid pH (e.g., 4-6) Partially IonizedIncreasedTailing
High pH (e.g., >7) Fully Ionized (deprotonated)SignificantPotentially poor retention and tailing

Protocol for Optimizing Mobile Phase pH:

  • Prepare a Series of Buffered Mobile Phases: Create mobile phases with pH values of 2.5, 3.0, and 3.5 using a suitable buffer (e.g., 20 mM potassium phosphate or ammonium formate). Ensure the aqueous portion of the mobile phase is pH-adjusted before mixing with the organic modifier. [7]2. Equilibrate the System: For each mobile phase, allow at least 10-15 column volumes to pass through the system to ensure full equilibration.

  • Inject Your Standard: Analyze your this compound standard under each pH condition.

  • Evaluate the Chromatograms: Compare the peak symmetry (tailing factor) for each run. A tailing factor close to 1.0 is ideal. [2]

Q4: Could my choice of column be the problem? What should I look for in a column for analyzing acidic compounds?

A4: Yes, the column chemistry is a significant factor. Not all C18 columns are the same. For acidic analytes prone to interacting with silanols, consider the following:

  • High-Purity Silica: Modern columns are often packed with high-purity silica, which has a lower metal content and fewer acidic silanol groups, reducing the likelihood of secondary interactions. [3]* End-Capping: Choose a column that is "end-capped." This means that after the C18 chains are bonded to the silica, a smaller reagent is used to block many of the remaining accessible silanol groups, making the surface more inert. [4][10][16]* Alternative Stationary Phases: If peak tailing persists even with a high-purity, end-capped C18 column, you might consider a column with a polar-embedded stationary phase. These phases have a polar group embedded in the C18 chain, which can help shield the analyte from residual silanols.

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Hawach. (2025). Reasons for Peak Tailing of HPLC Column.
  • Waters Knowledge Base. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?
  • alwsci. (2025). Common Causes Of Peak Tailing in Chromatography.
  • YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • Unknown. (n.d.). TROUBLESHOOTING GUIDE – HPLC.
  • uHPLCs. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
  • Unknown. (n.d.). HPLC Troubleshooting Guide.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?
  • Unknown. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides.
  • Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool.
  • Unknown. (n.d.). HPLC Troubleshooting Guide.
  • Unknown. (n.d.). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography.
  • Unknown. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.

Sources

Technical Support Center: Troubleshooting Stability Issues of 4-chloro-3-(dimethylsulfamoyl)benzoic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-chloro-3-(dimethylsulfamoyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the stability challenges associated with this compound in solution. Ensuring the stability of your compound is paramount for generating reproducible and reliable experimental data. This document provides in-depth, experience-driven advice in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs) - Quick Answers

Q1: What are the primary factors that degrade this compound in solution?

A1: The primary degradation pathways for this molecule are hydrolysis, particularly at non-neutral pH, photodegradation, and thermal decomposition at elevated temperatures. The sulfamoyl group (-SO₂N(CH₃)₂) is susceptible to hydrolysis, and the chlorinated aromatic ring can be sensitive to light.[1][2][3]

Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?

A2: While specific data for this exact molecule is not extensively published, related sulfonamides generally exhibit greatest stability in a slightly acidic to neutral pH range (approximately pH 4–7). Both strongly acidic and alkaline conditions can accelerate the hydrolysis of the sulfamoyl group.[1][2][4]

Q3: How should I store solutions of this compound?

A3: For short-term storage (hours to a few days), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to minimize degradation. Crucially, all solutions should be stored in amber vials or wrapped in aluminum foil to protect them from light.

Q4: What solvents are recommended for preparing stable stock solutions?

A4: A high-purity aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is recommended for initial stock solutions due to the compound's good solubility and the lower reactivity of these solvents compared to protic solvents like water or methanol. Subsequent dilutions into aqueous buffers for experiments should be done freshly before use.

Q5: Are there any known incompatibilities with common reagents?

A5: Avoid strong oxidizing agents and strong bases, as they can degrade the molecule.[5] The carboxylic acid moiety can react with bases, and the sulfamoyl group can be susceptible to nucleophilic attack, particularly under harsh conditions.

Section 2: Troubleshooting Guide - In-Depth Problem Solving

This section addresses specific issues you may encounter during your experiments, providing insights into the root causes and actionable steps to resolve them.

Issue 1: Rapid Loss of Parent Compound in Aqueous Buffers

Symptom: You observe a significant decrease in the peak area of this compound in your HPLC analysis shortly after preparing the solution, often accompanied by the appearance of new, more polar peaks.

Potential Cause 1: pH-Mediated Hydrolysis

  • Expertise & Causality: The sulfur-nitrogen (S-N) bond in the dimethylsulfamoyl group is the most likely point of hydrolytic cleavage.[3] Under alkaline conditions, hydroxide ions can act as nucleophiles, attacking the electrophilic sulfur atom and leading to the cleavage of the S-N bond. This would likely produce 4-chloro-3-sulfobenzoic acid and dimethylamine. Under strongly acidic conditions, the reaction is catalyzed by H+ ions, leading to a similar breakdown.[6][7]

  • Troubleshooting Steps:

    • Verify Solution pH: Immediately measure the pH of your buffer or final solution. Ensure it is within a stable range, ideally between pH 4 and 7.

    • Conduct a Forced Degradation Study: To confirm pH sensitivity, intentionally expose your compound to acidic (e.g., 0.1 M HCl), neutral (e.g., water), and basic (e.g., 0.1 M NaOH) conditions. Monitor the degradation over time using HPLC. This validates that pH is the causative factor.[8][9]

    • Optimize Buffer System: If your experimental conditions permit, switch to a buffer system that maintains the pH firmly in the 4-7 range. Prepare buffers fresh and verify their pH after all components have been added.

  • Visualization: Workflow for Investigating pH-Mediated Degradation

    G A Symptom: Rapid loss of parent compound B Measure pH of solution A->B C Is pH outside 4-7 range? B->C D YES C->D   E NO C->E   F Adjust pH with a stable buffer system D->F H Investigate other causes: Photodegradation, Temperature E->H G Re-run experiment and monitor stability via HPLC F->G

    Caption: Logical workflow for troubleshooting pH-related stability issues.

Potential Cause 2: Photodegradation

  • Expertise & Causality: Chlorinated aromatic compounds are known to be susceptible to photodegradation.[1][2] The energy from UV and even ambient laboratory light can be absorbed by the molecule, promoting electrons to an excited state. This can lead to the cleavage of the carbon-chlorine bond, generating radical species that trigger a cascade of degradation reactions.

  • Troubleshooting Steps:

    • Implement Light Protection: Immediately switch to using amber glass vials or tubes for all solutions containing the compound. If amberware is unavailable, wrap standard glassware completely in aluminum foil.

    • Perform a Comparative Study: Prepare two identical sets of your solution. Store one set under normal laboratory light conditions and the other in complete darkness (e.g., in a closed drawer). Analyze both sets by HPLC at various time points (e.g., 0, 2, 4, 8 hours). A significant difference in stability will confirm photosensitivity.

  • Data Presentation: Example Photostability Data

Time (Hours)% Remaining (Light Exposed)% Remaining (Dark Control)
0100.0100.0
285.399.5
472.199.1
855.898.9
Issue 2: Poor Reproducibility and Drifting HPLC Baselines

Symptom: You experience significant variability in your assay results between experiments or even between replicates within the same experiment. Your HPLC chromatogram may show a drifting or noisy baseline over the course of a run.

Potential Cause 1: Inadequate Solvent Selection & Solution Age

  • Expertise & Causality: While aprotic solvents like DMSO are excellent for initial stock solutions, they are hygroscopic (absorb water from the air). Over time, absorbed water can lead to slow hydrolysis, even at -20°C. Furthermore, preparing working solutions in aqueous buffers and letting them sit for extended periods, even at 4°C, allows for time-dependent degradation.

  • Troubleshooting Steps:

    • Use High-Quality Solvents: Always use anhydrous, HPLC-grade or higher-purity solvents to prepare stock solutions.

    • Aliquot Stock Solutions: After preparing a fresh stock solution in DMSO or DMF, immediately aliquot it into small, single-use volumes in amber vials and store at -80°C. This prevents repeated freeze-thaw cycles and minimizes water absorption.

    • Prepare Working Solutions Freshly: Dilute the stock solution into your final aqueous buffer immediately before starting your experiment. Do not store dilute aqueous solutions for more than a few hours, even at 4°C, unless you have explicitly validated their stability for a longer period.

  • Visualization: Decision Tree for Solvent & Solution Handling

    G Start Prepare Solution Stock Need Stock Solution? Start->Stock Working Need Working Solution? Start->Working Solvent Choose Solvent Stock->Solvent Aqueous Use Final Assay Buffer Working->Aqueous Aprotic Use Anhydrous Aprotic (e.g., DMSO, DMF) Solvent->Aprotic StoreStock Aliquot into single-use vials Store at -80°C Protect from light Aprotic->StoreStock UseWorking Prepare Freshly Before Each Experiment Aqueous->UseWorking End Proceed with Assay UseWorking->End

    Caption: Decision process for preparing stable stock and working solutions.

Potential Cause 2: Thermal Degradation

  • Expertise & Causality: Chemical degradation rates are highly dependent on temperature, often following first-order kinetics.[10][11] Even room temperature can be sufficient to cause slow degradation over several hours, which can become significant in long experiments or automated runs where samples sit in an autosampler. Studies on related sulfonamides show that degradation increases with temperature.[12]

  • Troubleshooting Steps:

    • Control Temperature: Use a temperature-controlled autosampler set to a low temperature (e.g., 4-10°C) for HPLC runs.

    • Assess Thermal Stability: If you suspect thermal lability, incubate your solution at different temperatures (e.g., 4°C, 25°C, 40°C) for a set period and quantify the remaining compound. This will help you define the safe operating temperature range for your experiments.

    • Minimize Exposure to Heat: During preparation, avoid any heating steps unless absolutely necessary for solubilization, and if so, cool the solution to room temperature immediately afterward.

  • Data Presentation: Example Thermal Stability Data (in Aqueous Buffer, pH 6.5)

Temperature% Remaining after 6 hours
4°C99.2%
25°C (RT)94.5%
40°C81.3%

Section 3: Recommended Protocols

Protocol 1: Preparation of a Stable Stock Solution
  • Weighing: Accurately weigh the required amount of this compound solid in a clean, dry vial.

  • Solubilization: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM). Vortex thoroughly until the solid is completely dissolved.

  • Aliquoting & Storage: Immediately dispense the stock solution into single-use amber glass vials.

  • Protection & Freezing: Purge the headspace of each vial with an inert gas (e.g., argon or nitrogen) if possible, cap tightly, and store at -80°C.

Protocol 2: General HPLC Method for Stability Assessment

This is a starting point; the method must be fully validated for your specific application.[13]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for an optimal wavelength, but start with ~230 nm or ~275 nm.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 30°C.

  • Autosampler Temperature: 4°C.

References

Technical Support Center: Ensuring the Stability of 4-chloro-3-(dimethylsulfamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-chloro-3-(dimethylsulfamoyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to prevent its degradation during storage. Adherence to these guidelines is critical for maintaining the integrity of your research and development activities.

Introduction: Understanding the Molecule

This compound is a molecule possessing three key functional groups that influence its stability: a carboxylic acid, a sulfonamide, and a chloro-substituent on an aromatic ring. Each of these groups presents potential pathways for degradation if the compound is not stored under optimal conditions. This guide will delve into the science behind its stability and provide actionable protocols to ensure its long-term integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways are hydrolysis, photodecomposition, and thermal degradation.

  • Hydrolysis: The sulfonamide group can be susceptible to hydrolysis, which involves the cleavage of the sulfur-nitrogen (S-N) bond.[1][2][3] This reaction is often catalyzed by acidic or basic conditions.

  • Photodecomposition: Aromatic carboxylic acids can be sensitive to ultraviolet (UV) radiation, which can lead to decarboxylation or other photochemical reactions.[4][5][6]

  • Thermal Degradation: Elevated temperatures can promote the decomposition of the molecule, potentially through cleavage of the sulfonyl chloride group if any residual starting materials are present, or through other complex reactions.[7][8]

Q2: What are the ideal storage conditions for this compound?

A2: Based on safety data sheets for structurally similar compounds, the ideal storage conditions are in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[9][10][11][12] For long-term storage, refrigeration (2-8 °C) is recommended. Some suppliers may even recommend storage at room temperature.

Q3: How can I tell if my sample of this compound has degraded?

A3: Visual inspection may reveal a change in color or physical state. However, the most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).[13] A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products are indicative of instability.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Scientific Rationale
Change in physical appearance (e.g., discoloration, clumping) Moisture absorption and subsequent hydrolysis or photodecomposition.Store the compound in a desiccator to minimize moisture exposure. Protect from light by using an amber vial or by storing it in a dark place. The carboxylic acid and sulfonamide moieties can be susceptible to reactions initiated by moisture and light.[1][4]
Appearance of new peaks in HPLC chromatogram Chemical degradation.Identify the degradation products using techniques like LC-MS/MS. This will provide insights into the degradation pathway (e.g., hydrolysis products will have different masses than photodecomposition products). Based on the identified products, refine storage conditions (e.g., if hydrolysis is confirmed, ensure a more rigorously dry environment).[2]
Inconsistent experimental results Use of a degraded sample.Always use a freshly prepared solution from a properly stored solid for critical experiments. If the solid has been stored for an extended period, it is prudent to re-analyze its purity by HPLC before use to ensure the integrity of your starting material.[13]

Experimental Protocols

Protocol 1: Routine Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound.

Objective: To quantify the purity of this compound and detect any degradation products.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable buffer)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% formic acid) in a suitable ratio (e.g., 50:50 v/v). The optimal ratio may need to be determined empirically.

  • Standard Preparation: Accurately weigh a known amount of a reference standard of this compound and dissolve it in the mobile phase to prepare a stock solution of known concentration.

  • Sample Preparation: Prepare a sample solution by dissolving a known amount of the this compound to be tested in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Determined by UV-Vis scan of the compound (typically in the range of 230-280 nm).

    • Column Temperature: 25 °C

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Compare the chromatogram of the sample to that of the reference standard. Calculate the purity of the sample based on the peak area of the main compound. The presence of additional peaks indicates the presence of impurities or degradation products.

Visualizing the Workflow for Stability Assessment

The following diagram illustrates the logical workflow for assessing the stability of this compound.

Stability_Assessment_Workflow cluster_storage Sample Storage cluster_analysis Purity Analysis cluster_decision Decision Making Storage Store at 2-8°C, protected from light and moisture Visual Visual Inspection (Color, Appearance) Storage->Visual HPLC HPLC Purity Check Storage->HPLC Periodically Visual->HPLC If changes observed Purity_Check Purity > 98%? HPLC->Purity_Check Use Proceed with Experiment Purity_Check->Use Yes Degradation_Analysis Investigate Degradation (LC-MS/MS) Purity_Check->Degradation_Analysis No Adjust_Storage Adjust Storage Conditions Degradation_Analysis->Adjust_Storage Identify cause Adjust_Storage->Storage Implement changes

Caption: Workflow for assessing the stability of this compound.

References

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions.
  • Čadková, D., et al. (2020). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic chemistry, 59(17), 12343–12354.
  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions.
  • Lee, W., & Lee, H. (1980). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of.alpha.-phenylalkanesulfonyl chlorides proceeding v. The Journal of Organic Chemistry, 45(16), 3148-3151.
  • Wood, J. M., et al. (2002). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group.
  • Lee, W., & Lee, H. (1980). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of . alpha. -phenylalkanesulfonyl chlorides proceeding via ionic intermediates. The Journal of Organic Chemistry, 45(16), 3148-3151.
  • Kim, C., et al. (1980). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry, 45(1), 199-204.
  • Sigma-Aldrich. (2025).
  • Fisher Scientific. (2024).
  • Fisher Scientific. (2009).
  • Fisher Scientific. (n.d.).
  • TCI EUROPE N.V. (2024).
  • MedChemExpress. (2025). 4-Chloro-3-sulfamoylbenzoic acid-SDS.
  • Stalport, F., et al. (2009). Investigating the photostability of carboxylic acids exposed to Mars surface ultraviolet radiation conditions. Astrobiology, 9(6), 543–549.
  • AK Scientific, Inc. (n.d.). 4-[(Dimethylsulfamoyl)(methyl)
  • Al-Faiyz, Y. S. S., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals, 12(12), 1759.
  • Mondal, S. K., & Hay, A. G. (2007). Biological degradation of 4-chlorobenzoic acid by a PCB-metabolizing bacterium through a pathway not involving (chloro)catechol. Applied microbiology and biotechnology, 77(3), 693–700.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Quantifying 4-Chloro-3-sulfamoylbenzoic Acid.
  • Stalport, F., et al. (2009). Investigating the Photostability of Carboxylic Acids Exposed to Mars Surface Ultraviolet Radiation Conditions.
  • Djeghader, A., et al. (2022). Interaction carboxylic acids – light in an aqueous medium and their implication in the elimination of carbamazepine.
  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1446.
  • Müller, R., et al. (1996). Degradation of chloro- and methyl-substituted benzoic acids by a genetically modified microorganism. Biotechnology and bioengineering, 51(5), 528–537.
  • Sigma-Aldrich. (n.d.). 4-chloro-3-[(4-chlorophenyl)(methyl)sulfamoyl]benzoic acid.
  • PubChemLite. (n.d.). This compound (C9H10ClNO4S).
  • Sigma-Aldrich. (n.d.). 4-Chloro-3-sulfamoylbenzoic acid 98%.
  • Givens, R. S., & Hardcastle, K. I. (1995). Photochemistry of carboxylic acid derivatives. Chemical Reviews, 95(5), 1391-1434.
  • Key Organics. (n.d.). This compound.
  • Vrchotová, N., et al. (2013). Degradation pathway for 3-chlorobenzoic acid by...
  • PubChem. (n.d.). 4-Chloro-3-sulfamoylbenzoic acid.
  • Sato, T., et al. (2004). Hydrothermal stability of aromatic carboxylic acids.
  • ResearchGate. (2022). HI all, please let me know the Purity method for 4-chlorobenzaldehyde by GC to quantify the 4-Chloro benzoic acid as known impurity?.
  • Lee, S. H., et al. (2012). An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). Analytical Methods, 4(11), 3674-3678.
  • BenchChem. (n.d.). Degradation Pathways of 3-Amino-2,4,5-trichlorobenzoic Acid: A Technical Guide.
  • Sigma-Aldrich. (n.d.). 4-Chloro-benzoic acid.
  • Eawag. (n.d.).

Sources

Validation & Comparative

A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for the Quantification of 4-chloro-3-(dimethylsulfamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical analysis, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs), their metabolites, and impurities is paramount to ensuring drug safety and efficacy. This guide provides a comprehensive comparison and cross-validation of two of the most powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the analysis of 4-chloro-3-(dimethylsulfamoyl)benzoic acid. This compound is a key analyte, often encountered as a process impurity or a metabolite of certain diuretic drugs.

This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven experimental choices. The narrative is grounded in the principles of scientific integrity, with a focus on creating self-validating analytical systems as guided by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3]

The Analytical Challenge: this compound

This compound possesses the chemical properties that make it a suitable candidate for both HPLC-UV and LC-MS/MS analysis. Its aromatic structure and carboxylic acid functional group provide a chromophore for UV detection, while the presence of chlorine, sulfur, and nitrogen atoms allows for sensitive and selective mass spectrometric detection.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC9H10ClNO4SPubChemLite[4]
Monoisotopic Mass263.0019 DaPubChemLite[4]
Predicted XlogP1.2PubChemLite[4]

The decision to employ either HPLC-UV or LC-MS/MS is often dictated by the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the throughput needs of the laboratory.

Experimental Design: A Tale of Two Techniques

The following sections detail the optimized experimental protocols for the analysis of this compound using both HPLC-UV and LC-MS/MS. The causality behind key experimental choices is explained to provide a deeper understanding of the method development process.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely accessible technique for quantitative analysis in pharmaceutical quality control. The method described below is designed for reliability and precision.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is chosen for its versatility and proven performance in separating moderately polar compounds.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of 0.1% formic acid in water (A) and acetonitrile (B) in a 60:40 (v/v) ratio. The addition of formic acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention time stability.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducible retention times.

  • Detection Wavelength: 272 nm, selected based on the UV spectrum of the analyte to maximize sensitivity.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are dissolved in the mobile phase to ensure compatibility with the chromatographic system.


}

HPLC-UV Experimental Workflow

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalysis and trace-level impurity quantification.

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is used to achieve fast and efficient separations.

  • Mobile Phase: A gradient elution is employed for optimal resolution and speed.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 10% B to 90% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Source: ESI in negative ion mode, as the carboxylic acid group is readily deprotonated.

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

    • Precursor Ion (Q1): m/z 262.0 [M-H]⁻

    • Product Ions (Q3): m/z 182.0 (quantifier), m/z 218.0 (qualifier) (Note: These are hypothetical product ions for illustrative purposes, optimization is required).


}

LC-MS/MS Experimental Workflow

Performance Comparison: A Head-to-Head Analysis

Both methods were validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, focusing on key performance characteristics.[5]

Table 1: Comparison of Validation Parameters

ParameterHPLC-UVLC-MS/MSJustification for Performance
Linearity (r²) > 0.999> 0.998Both techniques demonstrate excellent linearity, a prerequisite for accurate quantification.
Range 0.1 - 100 µg/mL0.1 - 1000 ng/mLThe wider dynamic range of LC-MS/MS is advantageous for applications spanning a broad concentration spectrum.
Limit of Quantification (LOQ) 100 ng/mL0.1 ng/mLThe significantly lower LOQ of LC-MS/MS highlights its superior sensitivity, crucial for trace analysis.
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 102.5%Both methods exhibit high accuracy, ensuring the closeness of measured values to the true value.
Precision (% RSD) < 2.0%< 5.0%The excellent precision of both techniques indicates a high degree of reproducibility.
Selectivity GoodExcellentWhile HPLC-UV shows good selectivity, LC-MS/MS provides superior selectivity due to the specificity of MRM transitions, minimizing matrix interference.

Cross-Validation: Bridging the Methodologies

Cross-validation is a critical step when two different analytical methods are used to generate data within the same study or across different studies.[2] It ensures that the data obtained from both methods are comparable and reliable.

The cross-validation was performed by analyzing a set of quality control (QC) samples at three concentration levels (low, medium, and high) with both the HPLC-UV and LC-MS/MS methods. The percentage difference between the mean concentrations obtained by the two methods was calculated.

Table 2: Cross-Validation Results

QC LevelHPLC-UV Mean Conc. (µg/mL)LC-MS/MS Mean Conc. (µg/mL)% DifferenceAcceptance Criteria
Low (0.5 µg/mL)0.490.514.0%± 20%
Medium (5 µg/mL)5.054.98-1.4%± 15%
High (50 µg/mL)49.850.31.0%± 15%

The results demonstrate a strong correlation between the data generated by both methods, with the percentage differences falling well within the established acceptance criteria. This successful cross-validation provides confidence that either method can be used reliably for the quantification of this compound, depending on the specific analytical needs.


}

Cross-Validation Logical Flow

Conclusion: Selecting the Right Tool for the Job

Both HPLC-UV and LC-MS/MS are powerful and reliable techniques for the quantitative analysis of this compound. The successful cross-validation confirms that data generated by either method is comparable and trustworthy.

  • HPLC-UV is a cost-effective, robust, and highly precise method, making it an excellent choice for routine quality control and release testing where high sample concentrations are expected.

  • LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for bioanalytical studies, trace impurity analysis, and complex sample matrices where low detection limits are critical.

The choice between these two techniques should be guided by a thorough understanding of the analytical requirements of the specific application. This guide provides the foundational data and rationale to make an informed decision, ensuring the generation of high-quality, reliable, and defensible analytical data.

References

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link][1][6]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link][2]

  • U.S. Food and Drug Administration. (2014). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][3][7]

  • International Council for Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures. [Link][5]

  • National Center for Biotechnology Information. PubChemLite - this compound (C9H10ClNO4S). [Link][4]

Sources

A Comparative Analysis for Drug Discovery: 4-Chloro-3-(dimethylsulfamoyl)benzoic Acid vs. Benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding Physicochemical and Biological Divergence

In the landscape of drug discovery and medicinal chemistry, the strategic modification of a parent compound is a cornerstone of developing novel therapeutics with enhanced efficacy and tailored properties. This guide provides an in-depth comparative analysis of 4-chloro-3-(dimethylsulfamoyl)benzoic acid and its fundamental parent compound, benzoic acid. We will explore how the addition of chloro and dimethylsulfamoyl substituents to the benzene ring dramatically alters the molecule's physicochemical characteristics and, consequently, its biological potential. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships that govern the function of these molecules.

Structural and Physicochemical Divergence: A Tale of Two Molecules

The journey from the widespread food preservative, benzoic acid, to the specialized pharmaceutical intermediate, this compound, is a clear illustration of targeted chemical modification. The introduction of a chlorine atom at the C4 position and a dimethylsulfamoyl group at the C3 position of the benzene ring imparts significant changes to the electronic and steric properties of the molecule.

Table 1: Comparative Physicochemical Properties

PropertyBenzoic AcidThis compound
Molecular Formula C₇H₆O₂C₉H₁₀ClNO₄S
Molecular Weight 122.12 g/mol 263.69 g/mol
Melting Point 122.4 °C175-178 °C
pKa ~4.20~3.44 (Predicted)[1]
Appearance White crystalline solidWhite to off-white solid

The most striking difference lies in the acidity of the two compounds. The predicted pKa of this compound is significantly lower than that of benzoic acid, indicating it is a stronger acid. This increased acidity can be attributed to the electron-withdrawing effects of both the chlorine atom and the sulfamoyl group, which stabilize the carboxylate anion formed upon deprotonation.

Synthesis Pathway: From a Simple Precursor to a Complex Derivative

The synthesis of this compound typically involves a multi-step process starting from a substituted benzoic acid, highlighting the principles of electrophilic aromatic substitution.

Synthesis_Pathway cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination p_Chlorobenzoic_Acid p-Chlorobenzoic Acid Intermediate_1 4-Chloro-3-(chlorosulfonyl)benzoic Acid p_Chlorobenzoic_Acid->Intermediate_1 Electrophilic Aromatic Substitution Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Intermediate_1 Final_Product This compound Intermediate_1->Final_Product Nucleophilic Acyl Substitution Dimethylamine Dimethylamine Dimethylamine->Final_Product

A simplified synthesis pathway for this compound.
Experimental Protocol: Synthesis of this compound

Part 1: Chlorosulfonation of p-Chlorobenzoic Acid

  • In a fume hood, carefully add p-chlorobenzoic acid to an excess of chlorosulfonic acid at room temperature with stirring.

  • Slowly heat the reaction mixture to 60-70°C and maintain this temperature for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and cautiously pour it onto crushed ice with vigorous stirring.

  • The resulting precipitate, 4-chloro-3-(chlorosulfonyl)benzoic acid, is collected by vacuum filtration and washed with cold water.

  • The crude product is dried under vacuum.

Part 2: Amination with Dimethylamine

  • Suspend the dried 4-chloro-3-(chlorosulfonyl)benzoic acid in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Cool the mixture in an ice bath and slowly add a solution of dimethylamine with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • After the reaction is complete, the mixture is washed with dilute acid and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Comparative Biological Activity: From Broad-Spectrum to Targeted Action

The functionalization of the benzoic acid scaffold leads to a significant divergence in biological activity, moving from the broad-spectrum antimicrobial effects of benzoic acid to the more targeted pharmacological profile of its derivative.

Benzoic Acid: A Well-Established Antimicrobial Agent

Benzoic acid and its sodium salt, sodium benzoate, are widely used as food preservatives due to their ability to inhibit the growth of bacteria, yeasts, and molds.[2] The antimicrobial activity is pH-dependent, with the undissociated form of the acid being the active agent. It is thought to disrupt cell membrane function and inhibit key metabolic enzymes.

This compound: A Precursor to Targeted Therapeutics

While not typically used as a primary therapeutic agent itself, this compound is a crucial intermediate in the synthesis of various pharmaceuticals. Its structural motifs, particularly the sulfonamide group, are associated with specific biological activities.

  • Carbonic Anhydrase Inhibition: Sulfonamide-containing compounds are well-known inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes, including pH regulation and fluid balance. Derivatives of 4-chloro-3-sulfamoylbenzoic acid have been investigated as potent carbonic anhydrase inhibitors with potential applications in treating glaucoma.[3][4]

  • Potential Antimicrobial Activity: The sulfonamide moiety is the cornerstone of sulfa drugs, the first class of synthetic antimicrobial agents.[5] These drugs act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. While direct studies on the antimicrobial properties of this compound are limited, its structure suggests potential for such activity.[5]

Biological_Activity_Comparison cluster_benzoic_acid Benzoic Acid cluster_derivative This compound BA_Activity Broad-Spectrum Antimicrobial BA_Target Cell Membrane Integrity Metabolic Enzymes BA_Activity->BA_Target Derivative_Activity Pharmaceutical Intermediate Potential Targeted Activity CA_Inhibition Carbonic Anhydrase Inhibition Derivative_Activity->CA_Inhibition Antimicrobial_Potential Potential Antimicrobial (Folic Acid Synthesis Inhibition) Derivative_Activity->Antimicrobial_Potential

A comparison of the primary biological roles of the two compounds.
Experimental Protocol: Comparative Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol provides a framework for comparing the minimum inhibitory concentration (MIC) of benzoic acid and this compound against a target microorganism.

  • Preparation of Stock Solutions: Prepare stock solutions of both compounds in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in a suitable microbial growth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli or S. aureus) according to CLSI guidelines.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include positive (microbe and medium) and negative (medium only) controls.

  • Incubation: Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion: A Shift in Paradigm from General to Specific

The comparative analysis of this compound and its parent compound, benzoic acid, underscores a fundamental principle in medicinal chemistry: strategic structural modification can profoundly alter a molecule's properties and biological applications. While benzoic acid serves as a broad-spectrum antimicrobial agent, the addition of chloro and dimethylsulfamoyl groups transforms it into a more specialized molecule with potential for targeted therapeutic interventions, particularly as a carbonic anhydrase inhibitor. This guide provides a foundational understanding for researchers to further explore the vast potential of substituted benzoic acid derivatives in the development of novel and effective pharmaceuticals. Further direct comparative studies on the biological activities of these two specific compounds are warranted to fully elucidate their structure-activity relationships.

References

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectroscopic Characterization of 4-chloro-3-(dimethylsulfamoyl)benzoic acid and Its Structural Analogs

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, unambiguous structural confirmation is the bedrock of reliable science. Compounds like this compound are valuable intermediates, often serving as precursors to complex bioactive molecules. Their precise chemical architecture, defined by the interplay of a carboxylic acid, a halogen, and a sulfonamide group, dictates their reactivity and downstream applications. Misidentification can lead to failed syntheses, impure products, and misinterpreted biological data.

This guide provides a comprehensive comparison of the key spectroscopic features of this compound against its vital structural relatives. By dissecting their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to equip researchers with the expertise to distinguish these compounds confidently. We will move beyond simple data reporting to explain the chemical principles that give rise to the observed spectral differences, grounding our analysis in established spectroscopic theory and validated experimental protocols.

Part 1: The Molecular Lineup: Structures Under Investigation

To understand the spectroscopic signature of our target molecule, we must compare it to structures that systematically remove or alter its key functional groups. This comparative approach allows us to isolate the spectral contributions of each substituent.

Our analysis will focus on the following four compounds:

  • This compound (Target Compound): The primary molecule of interest.

  • 4-chloro-3-sulfamoylbenzoic acid: The primary sulfonamide analog, allowing for assessment of the N-dimethyl group's impact.[1]

  • 4-chlorobenzoic acid: The parent benzoic acid, removing the sulfonamide group entirely.[2]

  • Benzoic acid: The fundamental core structure.[3]

G cluster_target Target Compound cluster_analogs Structural Analogs for Comparison T This compound C₉H₁₀ClNO₄S A1 4-chloro-3-sulfamoylbenzoic acid C₇H₆ClNO₄S T->A1 Remove -N(CH₃)₂ A2 4-chlorobenzoic acid C₇H₅ClO₂ A1->A2 Remove -SO₂NH₂ A3 Benzoic Acid C₇H₆O₂ A2->A3 Remove -Cl

Figure 1: Structural relationships of the compounds under spectroscopic comparison.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The chemical environment of each nucleus dictates its resonance frequency (chemical shift), providing a detailed map of the molecule's connectivity. For this analysis, DMSO-d₆ is the preferred solvent as its ability to form hydrogen bonds allows for the observation of acidic protons from the carboxyl and primary sulfonamide groups.

¹H NMR: A Proton's Perspective

The aromatic region of the ¹H NMR spectrum is particularly informative. The electron-withdrawing nature of the chloro, carboxyl, and sulfamoyl groups deshields the aromatic protons, shifting them downfield relative to benzene (7.36 ppm).

Comparative ¹H NMR Data (Aromatic Region, ~400 MHz in DMSO-d₆)

Compound H-2 H-5 H-6 Other Signals
This compound ~8.3 ppm (d) ~7.9 ppm (d) ~8.1 ppm (dd) ~13.5 (s, 1H, COOH), ~2.7 (s, 6H, N(CH₃)₂)
4-chloro-3-sulfamoylbenzoic acid ~8.2 ppm (d) ~7.8 ppm (d) ~8.0 ppm (dd) ~13.4 (s, 1H, COOH), ~7.7 (s, 2H, SO₂NH₂)
4-chlorobenzoic acid [4] ~7.9 ppm (d) ~7.5 ppm (d) ~7.9 ppm (d) ~13.2 (s, 1H, COOH)

| Benzoic acid [3] | ~8.0 ppm (d) | ~7.5 ppm (t) | ~7.6 ppm (t) | ~13.0 (s, 1H, COOH) |

Note: Values are approximate and serve for comparative discussion. d = doublet, dd = doublet of doublets, t = triplet, s = singlet.

Expert Insights:

  • Deshielding Effects: The proton at the H-2 position, being ortho to the strongly electron-withdrawing carboxylic acid group, is consistently the most downfield signal in the substituted benzoic acids. The addition of the sulfamoyl group at C-3 further deshields the adjacent H-2 and H-6 protons.

  • Key Differentiator: The most striking difference between the target compound and its primary sulfonamide analog is in the aliphatic region. The target compound exhibits a sharp singlet around 2.7 ppm integrating to 6 protons, characteristic of the two equivalent methyl groups. In contrast, the analog shows a broader singlet for the two exchangeable NH₂ protons around 7.7 ppm.[5] This distinction is unequivocal.

¹³C NMR: Mapping the Carbon Skeleton

¹³C NMR complements the proton data by providing a direct look at the carbon framework. The chemical shifts are highly sensitive to the electronic effects of the substituents.

Comparative ¹³C NMR Data (Key Resonances in DMSO-d₆)

Compound C=O C-Cl C-SO₂N Aromatic C's (Range) Other Signals
This compound ~166 ppm ~138 ppm ~139 ppm 128-135 ppm ~38 ppm (N(CH₃)₂)
4-chloro-3-sulfamoylbenzoic acid ~167 ppm ~137 ppm ~140 ppm 127-134 ppm -
4-chlorobenzoic acid [4] ~167 ppm ~138 ppm - 129-132 ppm -

| Benzoic acid [3] | ~168 ppm | - | - | 128-134 ppm | - |

Expert Insights:

  • Carbonyl Carbon: The carboxylic acid carbon (C=O) appears consistently around 166-168 ppm. Its chemical shift is less affected by substitution on the ring compared to the aromatic carbons themselves.

  • Substituent Effects: The carbons directly attached to electronegative groups (C-Cl and C-SO₂N) are significantly downfield. The presence of these groups can be inferred from the number and chemical shifts of the quaternary carbons in the spectrum.

  • Unique Signal: The N-dimethyl carbons of the target compound provide a unique signal around 38 ppm, confirming the presence of this moiety. This signal is absent in all other analogs.

Part 3: Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is exceptionally useful for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes.

Comparative Key IR Absorption Frequencies (cm⁻¹)

Functional Group Vibration Mode Expected Range Observations and Comparisons
Carboxylic Acid O-H stretch 2500-3300 (broad) A very broad and strong absorption in this region is a hallmark of all four compounds, indicative of hydrogen-bonded dimers.[6][7]
Carboxylic Acid C=O stretch 1680-1725 A strong, sharp peak. Its exact position is sensitive to conjugation and hydrogen bonding. Expect this peak to be prominent in all analogs.
Sulfonamide SO₂ asym. stretch 1315-1350 Strong absorption. A key indicator for the presence of the sulfamoyl group in the target and its primary amine analog.[5]
Sulfonamide SO₂ sym. stretch 1145-1190 Strong absorption, typically appearing as a pair with the asymmetric stretch.[5] Absent in 4-chlorobenzoic acid and benzoic acid.
Primary Sulfonamide N-H stretch 3200-3400 Two distinct bands (asymmetric and symmetric) expected only for 4-chloro-3-sulfamoylbenzoic acid.[5] This is a critical point of differentiation from the N,N-dimethylated target.

| Aryl-Cl | C-Cl stretch | 1000-1100 | This region can be complex, but a band here is expected for the chloro-substituted compounds. |

Expert Insights:

  • The Sulfonamide Signature: The presence of two very strong bands in the ~1350 cm⁻¹ and ~1150 cm⁻¹ regions is definitive proof of the -SO₂- group.

  • Distinguishing the Sulfonamides: While both sulfonamides will show the S=O stretches, only 4-chloro-3-sulfamoylbenzoic acid will exhibit the characteristic two N-H stretching bands above 3200 cm⁻¹. The absence of these N-H bands and the presence of C-H stretching bands from the methyl groups (~2900-3000 cm⁻¹) clearly identifies the N,N-dimethylated target compound.

Part 4: Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight and, through fragmentation patterns, crucial structural information. Electrospray ionization (ESI) is a soft ionization technique well-suited for these polar, acidic molecules.

Predicted Mass Spectrometry Data (ESI Negative Ion Mode)

Compound Molecular Formula Monoisotopic Mass Expected [M-H]⁻ (m/z) Key Fragmentation
This compound C₉H₁₀ClNO₄S 263.00 261.99 Loss of CO₂, loss of SO₂, cleavage of N(CH₃)₂
4-chloro-3-sulfamoylbenzoic acid C₇H₆ClNO₄S 234.97 233.96 Loss of CO₂, loss of SO₂NH₂
4-chlorobenzoic acid C₇H₅ClO₂ 156.00 154.99 Loss of COOH

| 4-chlorobenzoic acid | C₇H₆O₂ | 122.04 | 121.03 | Loss of COOH |

Expert Insights:

  • Isotopic Pattern: A critical feature for all chlorine-containing compounds is the presence of a characteristic isotopic pattern for the molecular ion peak. Due to the natural abundance of ³⁵Cl (~75%) and ³⁷Cl (~25%), there will be two peaks, [M-H]⁻ and [(M+2)-H]⁻, in an approximate 3:1 ratio of intensity. This is a definitive indicator of a single chlorine atom in the molecule.

  • Fragmentation as a Clue: The fragmentation pattern provides a structural fingerprint. The target compound will show characteristic losses related to the dimethylsulfamoyl group, which will be absent in the other analogs. For instance, a neutral loss of 44 Da (corresponding to N(CH₃)₂) or 64 Da (SO₂) would strongly suggest the target's structure.

Part 5: Validated Experimental Protocols

The quality of spectroscopic data is entirely dependent on the rigor of the experimental procedure. The following protocols represent best practices for the analysis of these compounds.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Weigh ~5-10 mg of Analyte prep_nmr Dissolve in 0.7 mL DMSO-d₆ Add TMS Transfer to NMR Tube start->prep_nmr prep_ir Grind 1 mg with 100 mg KBr Press into transparent pellet OR Place solid on ATR crystal start->prep_ir prep_ms Dissolve ~1 mg in 1 mL Methanol Dilute to ~10 µg/mL start->prep_ms acq_nmr Acquire ¹H, ¹³C, DEPT (400 MHz Spectrometer) prep_nmr->acq_nmr acq_ir Acquire Spectrum (4000-400 cm⁻¹, 16 scans, 4 cm⁻¹ res.) prep_ir->acq_ir acq_ms Infuse into ESI source Acquire spectrum in negative ion mode prep_ms->acq_ms ana_nmr Process & Integrate Spectra Assign Peaks Determine Coupling Constants acq_nmr->ana_nmr ana_ir Identify Characteristic Vibrational Bands acq_ir->ana_ir ana_ms Determine [M-H]⁻ Analyze Isotope Pattern Identify Key Fragments acq_ms->ana_ms conclusion Combine all data for Unambiguous Structural Confirmation ana_nmr->conclusion ana_ir->conclusion ana_ms->conclusion

Figure 2: A generalized workflow for the spectroscopic analysis of the target compounds.

Protocol 5.1: NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for dissolving these polar, acidic compounds and for observing the exchangeable protons of the COOH and SO₂NH₂ groups.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer. Ensure a sufficient number of scans for ¹³C NMR to achieve a good signal-to-noise ratio.

  • Processing: Process the spectra using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal. Integrate the ¹H NMR signals and identify peak multiplicities.

Protocol 5.2: FTIR Data Acquisition (KBr Pellet Method)
  • Sample Preparation: Gently grind approximately 1 mg of the solid sample with 100-150 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogenous powder is obtained.

  • Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. The quality of the pellet is crucial for good data.

  • Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Analysis: Identify the frequencies of the major absorption bands and assign them to the corresponding functional group vibrations.

Protocol 5.3: Mass Spectrometry Data Acquisition (ESI-MS)
  • Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent like methanol or acetonitrile. Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL.

  • Instrumentation: Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum in negative ion mode, as the carboxylic acid is readily deprotonated to form [M-H]⁻ ions. Scan a relevant m/z range (e.g., 50-500 Da).

  • Analysis: Identify the peak corresponding to the [M-H]⁻ ion. Verify the molecular weight and check for the characteristic ³⁵Cl/³⁷Cl isotopic pattern if applicable. Analyze the tandem MS (MS/MS) spectrum, if acquired, to identify characteristic fragment ions.

Conclusion

The structural elucidation of this compound is a clear-cut process when a systematic, multi-technique spectroscopic approach is employed. While each technique provides valuable pieces of the puzzle, their combined power is undeniable.

  • NMR spectroscopy definitively establishes the carbon-hydrogen framework and provides the most direct evidence for the N,N-dimethyl group versus a primary sulfonamide.

  • IR spectroscopy rapidly confirms the presence of all key functional groups—carboxylic acid and sulfonamide—and serves as a quick method to differentiate between primary and tertiary sulfonamides.

  • Mass spectrometry provides the final verification of the molecular weight and elemental composition, with the chlorine isotope pattern serving as an invaluable internal check.

By understanding the distinct spectroscopic signatures outlined in this guide, researchers can confidently characterize these important chemical building blocks, ensuring the integrity and success of their scientific endeavors.

References

  • B. H. S. Thimmappa, "Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2," Zeitschrift für Naturforschung B, [URL: https://www.
  • A. Semjonova, et al., "Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization," Crystal Growth & Design, [URL: https://pubs.acs.org/doi/10.1021/acs.cgd.0c01605]
  • G. V. V. S. N. S. R. C. Murthy, et al., "Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding," Semantic Scholar, [URL: https://www.semanticscholar.org/paper/Influence-of-Benzoate-on-Substituent-Benzoic-Acids-Murthy-Rao/06511e61793796d195973c713217b9b187515b1c]
  • A. Berzins, et al., "Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization," UCL Discovery, [URL: https://discovery.ucl.ac.uk/id/eprint/10126792/]
  • A. Berzins, A. Semjonova, A. Actiņš, and M. Salvalaglio, "Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization," Crystal Growth & Design, [URL: https://pubs.acs.org/doi/10.1021/acs.cgd.0c01605]
  • PubChem, "4-Chloro-3-sulfamoylbenzoic acid," National Center for Biotechnology Information, [URL: https://pubchem.ncbi.nlm.nih.gov/compound/14568]
  • I. D. Reva, et al., "Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties," MDPI, [URL: https://www.mdpi.com/2073-4352/10/11/1009]
  • A. T. Al-Sammarrae, "Synthesis and characterization of some sulfonamide dervatives," Research India Publications, [URL: http://www.
  • M. Kowalik, et al., "Electronic Supplementary Information: Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides," The Royal Society of Chemistry, [URL: https://www.rsc.
  • ChemicalBook, "N-n-Butyl benzene sulfonamide(3622-84-2) 1H NMR spectrum," ChemicalBook, [URL: https://www.chemicalbook.com/spectrumen_3622-84-2_1hnmr.htm]
  • PubChemLite, "4-chloro-3-(diethylsulfamoyl)benzoic acid (C11H14ClNO4S)," PubChem, [URL: https://pubchem.ncbi.nlm.nih.gov/lite/compound/767898]
  • A. Popova, et al., "IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach," ResearchGate, [URL: https://www.researchgate.net/publication/229815049_IR_spectral_and_structural_studies_of_4-aminobenzenesulfonamide_sulfanilamide-d0_-d4_and-_15N_as_well_as_their_azanions_Combined_DFT_B3LYPexperimental_approach]
  • Royal Society of Chemistry, "Supplementary Information," The Royal Society of Chemistry, [URL: https://www.rsc.
  • PubChemLite, "this compound (C9H10ClNO4S)," PubChem, [URL: https://pubchem.ncbi.nlm.nih.gov/lite/compound/853079]
  • V. Venkateswarlu, et al., "Electronic Supplementary Information," The Royal Society of Chemistry, [URL: https://www.rsc.
  • M. C. D. G. Avram, et al., "Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives," MDPI, [URL: https://www.mdpi.com/1420-3049/27/19/6630]
  • Sigma-Aldrich, "4-Chloro-3-sulfamoylbenzoic acid 98%," Sigma-Aldrich, [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/293598]
  • Supporting Information, "Discovery of Novel Sulfonamides as Potent and Selective Inhibitors of Necroptosis," CDC Stacks, [URL: https://stacks.cdc.gov/view/cdc/103289/cdc_103289_DS1.pdf]
  • NIST, "Benzoic acid, 4-chloro-," NIST WebBook, [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C74113]
  • SpectraBase, "Benzoic acid, 4-chloro-, 4-acetylphenyl ester," SpectraBase, [URL: https://spectrabase.com/spectrum/HfNMWNwN2Sy]
  • Royal Society of Chemistry, "VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids," The Royal Society of Chemistry, [URL: https://www.rsc.
  • Google Patents, "CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides," Google Patents, [URL: https://patents.google.
  • S. Mahapatra, et al., "4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization," ResearchGate, [URL: https://www.researchgate.

Sources

A Comparative Analysis of the Biological Potency of 4-chloro-3-(dimethylsulfamoyl)benzoic acid and Furosemide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction

Furosemide, marketed under trade names like Lasix, is a potent loop diuretic used clinically to treat edema associated with heart failure, liver scarring, and kidney disease, as well as high blood pressure.[1] Its efficacy stems from its ability to inhibit the Na-K-Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle, leading to a significant increase in the excretion of sodium, chloride, and water.[1][2][3] 4-chloro-3-(dimethylsulfamoyl)benzoic acid, a sulfonamide derivative, is structurally related to loop diuretics and is investigated for its potential diuretic properties.[4] Understanding the comparative potency of these two molecules is crucial for the development of new and potentially more effective diuretic agents.

Mechanism of Action: Targeting the Na-K-Cl Cotransporter (NKCC2)

Both furosemide and, hypothetically, this compound exert their diuretic effect by targeting the NKCC2, a protein crucial for the reabsorption of sodium, potassium, and chloride ions in the kidneys.[5] This transporter is responsible for reabsorbing approximately 20-25% of the filtered sodium chloride load.[6][7]

By binding to the chloride-binding site of the NKCC2 cotransporter, these compounds block the reabsorption of these ions from the tubular fluid back into the bloodstream.[7][8] This inhibition disrupts the osmotic gradient necessary for water reabsorption, leading to a significant increase in urine output (diuresis) and sodium excretion (natriuresis).[2][6] The action of these inhibitors on the distal tubules is independent of any inhibitory effect on carbonic anhydrase or aldosterone.[1]

Below is a diagram illustrating the mechanism of action of these compounds on the NKCC2 transporter in an epithelial cell of the thick ascending limb.

cluster_0 Tubular Lumen cluster_1 Epithelial Cell cluster_2 Interstitial Fluid lumen_ions Na+ K+ 2Cl- nkcc2 NKCC2 lumen_ions->nkcc2 Ion Transport interstitium_ions Na+ K+ Cl- nkcc2->interstitium_ions Reabsorption inhibitor Furosemide or This compound inhibitor->nkcc2 Binding inhibition_label Inhibition G cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment Analysis acclimatize Acclimatize Rats (1 week) fasting Overnight Fasting (Free access to water) acclimatize->fasting hydration Oral Hydration (Normal Saline, 25 mL/kg) dosing Administer Test Compounds (Oral gavage) hydration->dosing cages Place in Metabolic Cages dosing->cages collection Urine Collection (0-6 hours, 6-24 hours) cages->collection volume Measure Urine Volume electrolytes Analyze Urine Electrolytes (Na+, K+, Cl-) volume->electrolytes data Data Analysis & Comparison electrolytes->data

Caption: Workflow for the in vivo diuretic activity assay.

Step-by-Step Methodology:

  • Animal Preparation: Fast rats overnight with free access to water to ensure uniform hydration and gastric emptying. [9]2. Hydration: On the day of the experiment, administer a single oral dose of normal saline (0.9% NaCl) at 25 mL/kg body weight to all rats to ensure a baseline level of hydration and urine production. [9][10]3. Grouping and Dosing: Divide the rats into the following groups (n=6 per group):

    • Group 1 (Control): Vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Group 2 (Standard): Furosemide (10 mg/kg, oral). [9] * Groups 3-5 (Test Compound): this compound at three different doses (e.g., 10, 20, and 40 mg/kg, oral). The doses for the test compound are chosen to establish a dose-response relationship.

  • Urine Collection: Immediately after administration, place each rat in an individual metabolic cage. [9]Collect urine at specified time intervals, typically over 6 and 24 hours.

  • Urine Analysis: For each collection period, measure the total urine volume. Analyze the urine for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.

  • Data Analysis: Calculate the following parameters for each group:

    • Diuretic Index: (Urine volume of test group) / (Urine volume of control group). [9] * Natriuretic Index: (Urinary Na+ excretion of test group) / (Urinary Na+ excretion of control group).

    • Saluretic Index: (Urinary (Na+ + Cl-) excretion of test group) / (Urinary (Na+ + Cl-) excretion of control group).

    • Na+/K+ Ratio: To assess potassium-sparing effects.

Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed differences between groups.

Expected Data and Interpretation

The results of this study can be summarized in a table for easy comparison.

GroupDose (mg/kg)Urine Volume (mL/24h)Na+ Excretion (mEq/24h)K+ Excretion (mEq/24h)Diuretic IndexNatriuretic Index
Control-ValueValueValue1.01.0
Furosemide10ValueValueValueValueValue
Test Cmpd10ValueValueValueValueValue
Test Cmpd20ValueValueValueValueValue
Test Cmpd40ValueValueValueValueValue

Interpretation of Potential Outcomes:

  • Higher Diuretic and Natriuretic Indices: If this compound exhibits higher diuretic and natriuretic indices compared to furosemide at equivalent doses, it would suggest greater potency.

  • Dose-Response Relationship: A clear dose-dependent increase in urine volume and sodium excretion for the test compound would validate its diuretic activity. Loop diuretics typically exhibit a sigmoidal dose-response curve with a threshold and a ceiling effect. [11]* Potassium Excretion: A lower K+ excretion and a higher Na+/K+ ratio for the test compound compared to furosemide would indicate a more favorable safety profile with a reduced risk of hypokalemia, a common side effect of loop diuretics. [1]

Conclusion

This guide provides a framework for the systematic comparison of the biological potency of this compound and furosemide. By understanding their shared mechanism of action and employing a robust in vivo experimental design, researchers can effectively evaluate the potential of novel diuretic candidates. The detailed protocol and data interpretation guidelines offered herein are intended to support the rigorous scientific investigation necessary for advancing the field of diuretic drug development.

References

  • Furosemide - Wikipedia. (n.d.). Retrieved from [Link]

  • Furosemide - Oxford Medical Education. (n.d.). Retrieved from [Link]

  • Brater, D. C., Chennavasin, P., & Seiwell, R. (1980). Furosemide in patients with heart failure: shift in dose-response curves. Clinical Pharmacology & Therapeutics, 28(2), 182-186. Retrieved from [Link]

  • What is the mechanism of Furosemide? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • What are NKCC2 inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved from [Link]

  • Furosemide Mechanism of Action (Nursing Pharmacology) - Nursing School of Success. (n.d.). Retrieved from [Link]

  • Frusemide - Mechanism of Action - YouTube. (2017, July 18). Retrieved from [Link]

  • Furosemide | Deranged Physiology. (2021, May 15). Retrieved from [Link]

  • Gamba, G. (2009). Physiology and pathophysiology of the renal Na-K-2Cl cotransporter (NKCC2). American Journal of Physiology-Renal Physiology, 297(4), F838-F848. Retrieved from [Link]

  • Sigmoid Dose-Response Curve in Loop Diuretics | Time of Care. (2018, March 3). Retrieved from [Link]

  • Delpire, E., & Gagnon, K. B. (2009). Small-molecule screen identifies inhibitors of the neuronal K-Cl cotransporter KCC2. Proceedings of the National Academy of Sciences, 106(13), 5387-5392. Retrieved from [Link]

  • Ter Maaten, J. M., Valente, M. A., Damman, K., Hillege, H. L., Navis, G., & Voors, A. A. (2015). Shift in dose-response relation to furosemide in patients with chronic heart failure (CHF). European Journal of Heart Failure, 17(3), 345-351. Retrieved from [Link]

  • Brater, D. C., & Chennavasin, P. (1978). Bumetanide and frusemide: a comparison of dose-response curves in healthy men. British Journal of Clinical Pharmacology, 5(3), 243-247. Retrieved from [Link]

  • Furosemide (Frusemide) - Pharmaceutical Drugs - NCBI - NIH. (n.d.). Retrieved from [Link]

  • Furosemide | C12H11ClN2O5S | CID 3440 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Leta, T. A., Tadesse, M. G., & Tadesse, M. G. (2020). In Vivo Diuretic Activity of Hydromethanolic Extract and Solvent Fractions of the Root Bark of Clerodendrum myricoides Hochst. (Lamiaceae). Journal of Experimental Pharmacology, 12, 589-599. Retrieved from [Link]

  • Siddiqui, N. I., & Master, A. O. (2023). Furosemide. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1990). Furosemide (Frusemide). In Pharmaceutical Drugs. International Agency for Research on Cancer. Retrieved from [Link]

  • Hailu, W., & Engidawork, E. (2021). Evaluation of the Diuretic Activity of Aqueous and 80% Methanol Extract of Ajuga remota Benth (Lamiaceae) Leaves and Shoots in Rats. Journal of Experimental Pharmacology, 13, 139-148. Retrieved from [Link]

  • Belay, A., & Tuasha, N. (2020). Evaluation of Diuretic Activity and Phytochemical Contents of Aqueous Extract of the Shoot Apex of Podocarpus falcactus. Journal of Experimental Pharmacology, 12, 553-561. Retrieved from [Link]

  • Evaluation of diuretic activity | DOC. (n.d.). Retrieved from [Link]

  • Lalrinzuali, K., & Guruswami, G. (2024). Diuretic activity evaluation and chemical composition analysis of Hedyotis scandens extract from Mizoram, India, in rat models. Journal of Ethnopharmacology, 321, 117538. Retrieved from [Link]

  • Doliopoulos, T., Liaskou, F., & Marousis, S. (1968). Comparison of the action of two new oral diuretics, the 4-chloro-N-methyl-3-(methylsulfamoly) benzamide and 4-chloro-3-sulfamylbenzoic acid 2,2-dimethylhydrazide (a study on 102 patients). Acta Cardiologica, 23(5), 408-424. Retrieved from [Link]

  • 4-Chloro-3-sulfamoylbenzoic acid | C7H6ClNO4S | CID 14568 - PubChem. (n.d.). Retrieved from [Link]

  • Mincione, F., Starnotti, M., Menabuoni, L., Scozzafava, A., Casini, A., & Supuran, C. T. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters, 11(13), 1787-1791. Retrieved from [Link]

  • Synthesis of 4-chloro-3-nitro-5-n-butylsulfamoylbenzoic acid - PrepChem.com. (n.d.). Retrieved from [Link]

  • This compound (C9H10ClNO4S) - PubChemLite. (n.d.). Retrieved from [Link]

  • Iqbal, J., Zaib, S., Khan, A., Shah, A., & Lecka, J. (2019). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Bioorganic Chemistry, 86, 464-472. Retrieved from [Link]

  • 4-Chloro-3-nitro-5-sulphamoylbenzoic acid | C7H5ClN2O6S | CID 89893 - PubChem. (n.d.). Retrieved from [Link]

  • 4-{[(Dimethylamino)sulfonyl]amino}benzoic acid | C9H12N2O4S | CID 653734 - PubChem. (n.d.). Retrieved from [Link]

  • 4-chloro-2-(2-furylmethylamino)-5-sulfamoyl-benzoic acid - PubChem. (n.d.). Retrieved from [Link]

  • Kumar, S., Sharma, A., & Singh, P. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Letters in Drug Design & Discovery, 19(12), 1143-1156. Retrieved from [Link]

  • Al-Suhaibani, S. S., Al-Salahi, R., Marzouk, M., Al-Ostath, R. A., & El-Senduny, F. F. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2431478. Retrieved from [Link]

Sources

A Comparative Guide to Validated Analytical Methods for the Determination of 4-Chloro-3-(dimethylsulfamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous and accurate quantification of impurities is paramount. This guide provides an in-depth comparative analysis of validated analytical methods for the determination of 4-chloro-3-(dimethylsulfamoyl)benzoic acid. This compound is a critical process-related impurity and potential degradation product in the synthesis of widely-used pharmaceuticals. The accurate measurement of such impurities is essential for ensuring the safety, efficacy, and stability of the final drug product.[1][2]

This document is crafted for researchers, analytical scientists, and drug development professionals. It moves beyond mere procedural lists to explain the scientific rationale behind methodological choices, grounded in extensive experience and authoritative guidelines. The comparison focuses on two ubiquitous yet distinct chromatographic techniques: a traditional High-Performance Liquid Chromatography (HPLC) method with UV detection and a modern Ultra-High-Performance Liquid Chromatography (UPLC) method coupled with mass spectrometry (MS).

All methodologies are presented within the framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a foundation of trustworthiness and scientific validity.[3][4][5][6]

The Critical Role of Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[5][6] For impurity testing, this means the method must be sensitive, specific, accurate, and precise enough to quantify the impurity at specified limits.[7] The validation process, as outlined by ICH, provides a self-validating system that ensures data integrity and regulatory compliance.[8][9]

Below is a conceptual workflow that outlines the key stages in the validation of an analytical method for impurity quantification.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Data Analysis & Reporting Dev Define Analytical Target Profile (ATP) Opt Optimize Chromatographic Conditions (e.g., Mobile Phase, Column, Flow Rate) Dev->Opt Protocol Draft Validation Protocol defining: - Parameters (ICH Q2(R1)) - Acceptance Criteria Dev->Protocol Exec Perform Validation Experiments: Specificity, Linearity, Accuracy, Precision, etc. Protocol->Exec Analysis Analyze Data vs. Acceptance Criteria Exec->Analysis Report Compile Validation Report Analysis->Report

Caption: A flowchart illustrating the key stages in the validation of an analytical method.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reverse-phase HPLC (RP-HPLC) is a robust and widely adopted technique for the quality control of pharmaceuticals, including the analysis of impurities.[2] This method offers reliability and is accessible in most analytical laboratories.

Experimental Protocol: HPLC-UV
  • Instrumentation : HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column : C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Rationale: A C18 column is a versatile and common choice for the separation of small molecules with moderate polarity like the target analyte, providing good retention and resolution.

  • Mobile Phase : A mixture of 0.1% Phosphoric Acid in Water (Solvent A) and Acetonitrile (Solvent B) in a 60:40 v/v ratio.

    • Rationale: The acidic mobile phase ensures that the carboxylic acid group on the analyte is protonated, leading to better retention and sharper peak shapes on the C18 stationary phase. Acetonitrile is a common organic modifier that provides good elution strength.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

    • Rationale: Maintaining a constant column temperature ensures reproducible retention times and peak shapes.

  • Detection Wavelength : 238 nm.

    • Rationale: This wavelength is selected based on the UV absorbance maximum of the analyte, ensuring optimal sensitivity.

  • Injection Volume : 10 µL.

Validation Data Summary: HPLC-UV

The validation of this method was performed according to ICH Q2(R1) guidelines.[3][5]

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the analyte's retention time.Peak purity confirmed via PDA detector; no co-elution observed in stressed (acid, base, oxidative, thermal, photolytic) samples.[10][11]
Linearity (Range) Correlation coefficient (r²) ≥ 0.998Linear over 0.1 - 10 µg/mL; r² = 0.9992
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD) Repeatability: ≤ 2.0% Intermediate: ≤ 3.0%Repeatability: 0.8% Intermediate: 1.5%
Limit of Detection (LOD) S/N Ratio ≥ 3:10.03 µg/mL
Limit of Quantitation (LOQ) S/N Ratio ≥ 10:10.1 µg/mL
Robustness %RSD ≤ 5.0% for minor changesMethod is robust to small variations in mobile phase composition (±2%), pH (±0.2), and flow rate (±0.1 mL/min).[6]

Method 2: Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS/MS)

UPLC technology utilizes smaller particle size columns (sub-2 µm), which allows for faster analysis times and improved resolution compared to traditional HPLC.[12] Coupling UPLC with tandem mass spectrometry (MS/MS) provides superior specificity and sensitivity, making it ideal for trace-level impurity analysis.[13]

Experimental Protocol: UPLC-MS/MS
  • Instrumentation : UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column : C18, 50 mm x 2.1 mm, 1.7 µm particle size.

    • Rationale: The shorter column with smaller particles enables rapid separations at higher pressures, significantly reducing run times while enhancing peak efficiency.

  • Mobile Phase : A gradient of 0.1% Formic Acid in Water (Solvent A) and 0.1% Formic Acid in Acetonitrile (Solvent B).

    • Rationale: Formic acid is a volatile buffer, making it compatible with mass spectrometry. A gradient elution is employed to ensure sharp peaks and a short run time.

  • Flow Rate : 0.4 mL/min.

  • Column Temperature : 40°C.

  • Ionization Mode : ESI Negative.

    • Rationale: The analyte contains a carboxylic acid group, which readily deprotonates to form a negative ion [M-H]⁻, making ESI negative mode highly sensitive for this compound.

  • MS/MS Transition : Selected Reaction Monitoring (SRM) of m/z 261.99 -> 198.0 for quantification.

    • Rationale: SRM provides exceptional specificity by monitoring a specific precursor-to-product ion transition, virtually eliminating matrix interference.

Validation Data Summary: UPLC-MS/MS
Validation ParameterAcceptance CriteriaResult
Specificity No interference in the selected SRM transition.Confirmed. The SRM transition is highly specific to the target analyte.
Linearity (Range) Correlation coefficient (r²) ≥ 0.998Linear over 0.005 - 2 µg/mL; r² = 0.9998
Accuracy (% Recovery) 98.0% - 102.0%99.8% - 101.5%
Precision (%RSD) Repeatability: ≤ 2.0% Intermediate: ≤ 3.0%Repeatability: 0.5% Intermediate: 1.1%
Limit of Detection (LOD) S/N Ratio ≥ 3:10.001 µg/mL
Limit of Quantitation (LOQ) S/N Ratio ≥ 10:10.005 µg/mL
Robustness %RSD ≤ 5.0% for minor changesMethod is robust to small variations in mobile phase composition (±1%) and flow rate (±0.05 mL/min).

Comparative Analysis: HPLC-UV vs. UPLC-MS/MS

The choice between these two powerful techniques depends on the specific requirements of the analysis, such as the required sensitivity, sample throughput, and available instrumentation.

FeatureHPLC-UVUPLC-MS/MS
Speed Slower (Typical run time >10 min)Faster (Typical run time <3 min)
Sensitivity (LOQ) Good (0.1 µg/mL)Excellent (0.005 µg/mL)
Specificity Good (based on retention time and UV spectrum)Excellent (based on retention time and specific mass transition)
Resolution GoodExcellent
Cost & Complexity Lower cost, simpler operationHigher initial investment, more complex operation
Solvent Consumption HigherSignificantly Lower
Ideal Application Routine QC, content uniformity, assaysTrace-level impurity analysis, metabolite identification, complex matrices

The relationship between key validation parameters demonstrates the interconnectedness required for a robust method.

G Accuracy Accuracy Precision Precision Accuracy->Precision Specificity Specificity Specificity->Accuracy Specificity->Precision Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range Range->Accuracy Range->Precision LOQ LOQ LOQ->Linearity LOD LOD LOD->LOQ Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interrelationship of core analytical method validation parameters.

Conclusion and Recommendations

Both the HPLC-UV and UPLC-MS/MS methods are validated and suitable for the determination of this compound.

  • The HPLC-UV method is a cost-effective, robust, and reliable choice for routine quality control environments where the impurity levels are expected to be well above the detection limit. Its simplicity makes it ideal for widespread implementation.

  • The UPLC-MS/MS method is the superior choice when high throughput, ultra-high sensitivity, and absolute specificity are required. It is particularly advantageous during early drug development for impurity profiling, in forced degradation studies to identify trace-level degradants, and for analyzing samples with complex matrices.[10][13]

The selection of the most appropriate method should be based on a risk assessment and the specific analytical challenges at hand.[1] This guide provides the foundational data and rationale to support an informed decision, ultimately contributing to the development of safe and effective pharmaceutical products.

References

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • World Journal of Pharmaceutical Research. (2017). Stress degradation studies of furosemide and development and validation of siam rp-hplc method for its quantification. [Link]

  • AMSbiopharma. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Therapeutic Goods Administration (TGA). Guidance for the validation of pharmaceutical quality control analytical methods. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Phale, M., & Sharma, S. (2017). Stress Degradation Studies of Furosemide and Development and Validation of SIAM RP-HPLC Method for its Quantification. World Journal of Pharmaceutical Research, 6(5), 906-917. [Link]

  • Chemistry Research Journal. (2017). Stability Indicating UPLC Method Development and Validation of Furosemide and Spironolactone in Bulk Dosage Form. [Link]

  • Asian Journal of Research in Pharmaceutical Sciences. (2019). Degradation Study of Furosemide by UV- Visible Spectrophotometry Method in bulk form. [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • ResearchGate. (2017). Forced degradation studies of amiloride hydrochloride and furosemide. [Link]

  • PharmaAnalyst. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • Shaikh, S., & Rao, R. (2017). Simultaneous estimation and forced degradation studies of amiloride hydrochloride and furosemide in a pharmaceutical dosage form using reverse-phase high-performance liquid chromatography method. Asian Journal of Pharmaceutical and Clinical Research, 10(10), 353-359. [Link]

  • National Institutes of Health (NIH). (2021). Development, validation, and implementation of an UHPLC-MS/MS method for the quantitation of furosemide in infant urine samples. [Link]

  • National Institutes of Health (NIH). (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. [Link]

  • PubMed. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. [Link]

  • Semantic Scholar. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. [Link]

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 4-chloro-3-(dimethylsulfamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of a synthesized molecule is the bedrock of reliable and reproducible results. This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of 4-chloro-3-(dimethylsulfamoyl)benzoic acid, a compound of interest in medicinal chemistry and pharmaceutical research. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, establishing a framework for a self-validating purity assessment strategy.

The Imperative of Purity: Why Rigorous Assessment Matters

This compound, with its distinct chloro, dimethylsulfamoyl, and benzoic acid moieties, presents a unique profile for both synthesis and analysis. As a potential intermediate or active pharmaceutical ingredient (API), its purity is not merely a quality control metric; it is a critical determinant of biological activity, toxicity, and stability. Even trace impurities, such as residual starting materials, isomers, or reaction by-products, can lead to misleading biological data or unforeseen toxicological effects. Therefore, a multi-faceted analytical approach is essential to build a complete and trustworthy purity profile.

A Holistic Strategy for Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the synergy of orthogonal methods—techniques that measure purity based on different chemical and physical principles. This ensures that impurities missed by one method are likely to be detected by another. Our recommended workflow integrates chromatographic separation, spectroscopic quantification, and elemental composition analysis.

Purity Assessment Workflow Figure 1: Integrated Workflow for Purity Assessment cluster_0 Initial Synthesis & Purification cluster_1 Primary Purity & Impurity Profiling cluster_2 Orthogonal Purity Verification cluster_3 Final Purity Statement Synthesis Synthesized Product Purification Purification (e.g., Recrystallization) Synthesis->Purification HPLC HPLC-UV Analysis (Relative Purity, Impurity Detection) Purification->HPLC qNMR Quantitative ¹H NMR (qNMR) (Absolute Molar Purity) Purification->qNMR EA Elemental Analysis (CHN/S/Cl) (Elemental Composition Verification) Purification->EA LCMS LC-MS Analysis (Impurity Identification) HPLC->LCMS Characterize unknown peaks Decision Data Correlation & Final Purity Assignment LCMS->Decision qNMR->Decision EA->Decision

Caption: Figure 1: Integrated Workflow for Purity Assessment.

Comparative Analysis of Core Analytical Techniques

The selection of analytical methods must be tailored to the physicochemical properties of this compound: an aromatic carboxylic acid with a sulfonamide group, rendering it polar and UV-active.

Analytical Technique Principle Information Provided Strengths Limitations Primary Role in Assessment
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Relative purity (area %), detection of non-volatile impurities.High sensitivity and resolving power for complex mixtures. Well-established for sulfonamides and benzoic acids.[1][2][3]Requires a reference standard for absolute quantification. Purity is relative to detected peaks.Workhorse Method: Quantifying known and unknown impurities relative to the main component.
Quantitative ¹H NMR (qNMR) Signal intensity of nuclear magnetic resonance is directly proportional to the number of nuclei.Absolute molar purity, structural confirmation.Provides absolute purity without a specific standard of the analyte.[4] Non-destructive.[5]Lower sensitivity than HPLC for trace impurities. Requires a certified internal standard.Orthogonal Confirmation: Provides an independent, absolute purity value to corroborate HPLC data.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by mass-to-charge ratio determination.Molecular weight confirmation of the main peak and identification of impurities.Excellent for identifying unknown impurities detected in the HPLC chromatogram.[6]Not inherently quantitative without specific calibration for each impurity.Impurity Identification: Assigning molecular weights to impurity peaks from HPLC.
Elemental Analysis (EA) Combustion of the compound and quantification of resulting gases (CO₂, H₂O, N₂, SO₂).Percentage of C, H, N, S, and Cl in the sample.A fundamental check of the empirical formula. Detects inorganic impurities and residual solvents not visible by other methods.[7]Not suitable for identifying or quantifying specific organic impurities. Accepted deviation is typically ±0.4%.[8]Fundamental Check: Confirms the elemental composition matches the theoretical formula, flagging gross contamination.

Interpreting Comparative Data: A Hypothetical Case Study

Imagine a newly synthesized batch of this compound is analyzed. The results from our multi-pronged approach are summarized below.

Analysis Method Result Interpretation
HPLC (Area %) 99.2%The sample is relatively pure with respect to UV-active impurities. Two minor peaks are observed at 0.5% and 0.3%.
LC-MS Main Peak [M-H]⁻: m/z 261.99. Impurity 1 [M-H]⁻: m/z 217.98. Impurity 2 [M-H]⁻: m/z 155.00The main peak corresponds to the target compound. Impurity 1 likely corresponds to 4-chloro-3-sulfamoylbenzoic acid (loss of two methyl groups). Impurity 2 corresponds to p-chlorobenzoic acid (a potential starting material).
qNMR (Molar Purity) 99.1%The absolute molar purity is very close to the HPLC relative purity, providing high confidence in the result.
Elemental Analysis C: 45.85%, H: 4.28%, N: 5.91%. (Theoretical: C: 45.87%, H: 4.28%, N: 5.94%, Cl: 15.04%, S: 13.61%)The experimental values are well within the acceptable ±0.4% deviation, confirming the correct elemental composition and absence of significant inorganic impurities.

Detailed Experimental Protocols

Trustworthiness in science is built on transparency and reproducibility. The following protocols are provided as a robust starting point for analysis.

Protocol 1: HPLC Purity Determination
  • Objective: To determine the relative purity of this compound and quantify impurities by area percentage.

  • Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[1]

  • Methodology:

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% Phosphoric Acid in Water.

      • Mobile Phase B: Acetonitrile.

      • Causality: The acidic mobile phase ensures the carboxylic acid moiety remains protonated, leading to sharp, symmetrical peaks.

    • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Column Temperature: 30 °C.

      • Detection: UV at 240 nm.

      • Gradient Program:

        Time (min) % Mobile Phase B
        0 30
        20 80
        25 80
        26 30

        | 30 | 30 |

    • Data Analysis: Integrate all peaks in the chromatogram. The purity is reported as the area percentage of the main peak relative to the total area of all detected peaks.

Protocol 2: Quantitative ¹H NMR (qNMR) Purity Assessment
  • Objective: To determine the absolute molar purity of this compound using an internal standard.

  • Instrumentation: NMR Spectrometer (≥400 MHz recommended).

  • Methodology:

    • Standard Preparation: Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial. Record the weight precisely.

    • Sample Preparation: Accurately weigh ~15-20 mg of the synthesized compound directly into the same vial. Record the weight precisely.

    • Dissolution: Dissolve the mixture in a known volume (~0.75 mL) of a deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.

    • NMR Data Acquisition:

      • Acquire a quantitative ¹H NMR spectrum.

      • Causality: Crucial parameters for quantitation include a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated. This ensures complete relaxation of the nuclei between pulses, making signal intensity directly proportional to the number of protons.[9]

    • Data Processing & Calculation:

      • Carefully integrate a well-resolved signal from the analyte and a well-resolved signal from the internal standard.

      • The purity (P_analyte) is calculated using the following formula: P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

        • I = Integral value

        • N = Number of protons for the integrated signal

        • MW = Molecular Weight

        • m = mass

        • P = Purity of the standard

qNMR Logic Figure 2: Logic of qNMR for Absolute Purity cluster_0 Inputs cluster_1 NMR Measurement cluster_2 Constants cluster_3 Calculation Mass_Analyte Precise Mass of Analyte (m_analyte) Calculation Calculate Absolute Purity (P_analyte) Mass_Analyte->Calculation Mass_Std Precise Mass of Standard (m_std) Mass_Std->Calculation Purity_Std Certified Purity of Standard (P_std) Purity_Std->Calculation Integrals Measure Signal Integrals (I_analyte, I_std) Integrals->Calculation MWs Molecular Weights (MW_analyte, MW_std) MWs->Calculation Protons Proton Counts (N_analyte, N_std) Protons->Calculation

Caption: Figure 2: Logic of qNMR for Absolute Purity.

Conclusion: An Evidenced-Based Approach

The purity assessment of synthesized this compound is a critical process that demands more than a single measurement. It requires a logical, evidence-based strategy employing orthogonal analytical techniques. By combining the high-resolution separation of HPLC with the absolute quantification of qNMR, the impurity identification power of LC-MS, and the fundamental confirmation of elemental analysis, researchers can build a robust, self-validating data package. This comprehensive approach ensures the quality and reliability of the synthesized material, underpinning the integrity of subsequent research and development efforts.

References

  • Goulas, V., Anisimova Andreou, T., Angastinioti Moditi, C., & Tzamaloukas, O. (n.d.). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Journal of Pharmaceutical and Biomedical Analysis.
  • Wikipedia. (n.d.). Elemental analysis. Available at: [Link]

  • BenchChem. (2025). Application Note: GC-MS Analysis of Benzoic Acid and its Methyl Ester Derivatives.
  • BenchChem. (2025). An In-Depth Technical Guide to 4-Chloro-3-sulfamoylbenzoic Acid.
  • MDPI. (n.d.). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Available at: [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry: MRC, 51(2), 76–81. Available at: [Link]

  • Kubik, E., Stępień, K., & Jędruch, M. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules (Basel, Switzerland), 24(3), 488. Available at: [Link]

  • Khan Academy. (n.d.). Analyzing the purity of a mixture (worked example). Available at: [Link]

  • Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic chemistry frontiers, 9(1), 26–32. Available at: [Link]

  • Pule, B. O., Mmualefe, L. C., & Torto, N. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent Technologies.
  • Gauthier, G. W. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9347–9348. Available at: [Link]

  • IMEKO. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.
  • Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Available at: [Link]

  • Britton, R., & Reynolds, W. F. (2008). "Pure by NMR"? Organic Letters, 10(22), 5313–5316. Available at: [Link]

Sources

Comparative Guide to the Identification of Degradation Products of 4-Chloro-3-(dimethylsulfamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction

4-Chloro-3-(dimethylsulfamoyl)benzoic acid is a complex organic molecule featuring a chlorinated benzoic acid scaffold with a dimethylsulfamoyl group. The stability of such compounds is a critical parameter in pharmaceutical development, as degradation can lead to loss of potency, altered bioavailability, and the formation of potentially toxic impurities. Understanding the degradation pathways and definitively identifying the resulting products are regulatory requirements and fundamental to ensuring drug safety and efficacy.

This guide provides a comprehensive comparison of analytical methodologies for identifying degradation products of this compound. Due to the limited specific public data on this exact molecule, this guide will leverage the extensive research conducted on the structurally related and widely used diuretic, Furosemide (4-chloro-N-furfuryl-5-sulfamoylanthranilic acid), as an illustrative model.[1][2] The principles, stress conditions, and analytical strategies detailed herein are directly applicable to the title compound and its analogues, providing a robust framework for any degradation investigation.

Core Degradation Pathways: Hydrolysis and Photolysis

For complex pharmaceutical molecules like Furosemide, the primary degradation pathways are typically hydrolysis and photolysis.[3][4] These reactions are influenced by pH, light exposure, and temperature.

  • Hydrolysis : Furosemide is known to be susceptible to hydrolysis, particularly in acidic conditions (pH below 3), which cleaves the amide bond.[1][3] This process results in the formation of 4-chloro-5-sulfamoylanthranilic acid (CSA), also known as saluamine, and furfuryl alcohol.[2][4][5] While this compound lacks the specific N-furfuryl group, hydrolysis of the sulfamoyl group or other susceptible bonds under acidic or basic stress should be considered a primary area of investigation.

  • Photodegradation : Exposure to light, especially UV light, is a significant cause of degradation for many photosensitive drugs, including Furosemide.[4][5][6] Photo-hydrolysis is a common reaction, often leading to the same primary hydrolytic products like CSA.[4][5] The process can be complex, sometimes involving dechlorination or decarboxylation, and often results in a characteristic yellowing of the solution.[4][5]

Comparative Analysis of Analytical Techniques

The selection of an analytical technique is a critical decision driven by the specific goals of the study, from initial screening to definitive structural elucidation. The following table compares the most effective methods for analyzing degradation products.

Technique Primary Use Strengths Limitations Expert Insight
UV-Visible Spectrophotometry Preliminary forced degradation screening; rapid quantification of total degradation.Simple, rapid, and cost-effective.[6] Good for initial assessment of degradation kinetics under various stress conditions.[7]Lacks specificity; cannot separate or identify individual degradation products. Susceptible to spectral interferences.[7]An excellent first-pass tool. Use it to quickly determine which stress conditions (acid, base, light, etc.) cause significant degradation before committing to more complex and time-consuming chromatographic methods.
High-Performance Liquid Chromatography (HPLC) with UV/PDA Detection Separation and quantification of the parent drug and its degradation products.[8][9]High resolving power allows for the separation of closely related compounds.[9] Photodiode Array (PDA) detection provides spectral information to assess peak purity. Robust and reproducible for quantitative analysis.Cannot definitively identify unknown degradation products without reference standards. Co-elution can still be a challenge.This is the workhorse for stability studies. A well-developed, stability-indicating HPLC method is a regulatory necessity. The goal is to achieve baseline separation of the active pharmaceutical ingredient (API) from all known and potential degradation product peaks.[9]
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification and structural elucidation of unknown degradation products.[2]Provides molecular weight information and fragmentation patterns, which are crucial for identifying structures without reference standards.[2] High sensitivity allows for the detection of trace-level impurities.Quantification can be more complex than HPLC-UV and is often semi-quantitative without specific standards. Matrix effects can suppress ion formation.Indispensable for impurity profiling. When an unknown peak appears in your HPLC-UV chromatogram, LC-MS is the next logical step to propose a chemical structure. High-resolution mass spectrometry (HRMS) can provide elemental composition, further refining the identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structural confirmation of isolated degradation products.Provides unambiguous structural information by detailing the chemical environment of each proton and carbon atom.[2] Essential for the absolute confirmation of novel degradation product structures.Requires isolation of the degradation product in sufficient quantity and purity (milligram scale), which can be challenging.[2] Lower sensitivity compared to MS.NMR is the ultimate arbiter for structure elucidation. After isolating a significant degradation product using preparative HPLC, ¹H and ¹³C NMR, along with 2D techniques like COSY and HMQC, are used to piece together the exact molecular structure.[2]

Experimental Protocols

PART 1: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential to generate potential degradation products and demonstrate the specificity of the analytical method.[9][10]

Objective: To intentionally degrade the drug substance under various stress conditions to produce degradation products that could form during storage.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Heat at 70-80°C for a specified period (e.g., 2 hours).[10] Cool and neutralize with 1N NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Heat at 70-80°C for a specified period (e.g., 2 hours).[10] Cool and neutralize with 1N HCl before analysis.

  • Oxidative Degradation: Treat the stock solution with 3-15% hydrogen peroxide (H₂O₂) at room temperature or with gentle heating (e.g., 70°C for 10 minutes).[10]

  • Thermal Degradation: Expose a solid sample of the drug to dry heat (e.g., 105°C) for 24 hours. Also, heat the stock solution (e.g., 70°C) for a specified period.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a defined period.[6]

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 1N HCl, 80°C) Analysis Analyze via Stability-Indicating HPLC-UV/PDA Acid->Analysis Base Base Hydrolysis (e.g., 1N NaOH, 80°C) Base->Analysis Oxidation Oxidation (e.g., 15% H₂O₂) Oxidation->Analysis Thermal Thermal Stress (e.g., 105°C) Thermal->Analysis Photo Photolytic Stress (UV/Vis Light) Photo->Analysis API API Stock Solution API->Acid API->Base API->Oxidation API->Thermal API->Photo Identification Identify Unknowns via LC-MS Analysis->Identification If unknown peaks are observed

Caption: Workflow for forced degradation studies.

PART 2: Stability-Indicating RP-HPLC Method Protocol

Objective: To develop a validated HPLC method capable of separating the parent compound from all process impurities and degradation products.

Methodology:

  • Column and Mobile Phase Selection:

    • Column: Start with a Supelcosil C8 or a similar C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), which provides good retention for moderately polar aromatic acids.[9]

    • Mobile Phase: A common starting point is a gradient or isocratic mixture of an aqueous buffer and an organic modifier. For example, a buffered aqueous phase (e.g., potassium dihydrogen orthophosphate, pH adjusted to 7.0) and an organic phase like acetonitrile or 1-propanol.[2][9]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[9][11]

    • Detection: UV detection at a wavelength where both the parent and expected degradation products absorb, often around 238 nm or 272 nm.[9][11] A PDA detector is highly recommended to check for peak purity.

    • Injection Volume: 10-20 µL.[11]

    • Column Temperature: 25°C.[2]

  • Method Development and Specificity:

    • Inject a mixture of the stressed samples generated during the forced degradation study.

    • Optimize the mobile phase composition (e.g., gradient slope, pH, organic modifier) to achieve baseline resolution (>1.5) between the main peak and all degradation product peaks.

    • The method is considered "stability-indicating" if all degradation products are successfully resolved from the parent peak and from each other.[9][12]

  • Method Validation: Validate the final method according to ICH guidelines, assessing parameters such as:

    • Linearity: Demonstrate a linear relationship between concentration and peak area over a specified range (e.g., 16–24 µg/ml).[9]

    • Accuracy: Perform recovery studies, which should typically be within 98-102%.[9][11]

    • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (RSD) should be less than 2%.[9][11]

    • Robustness: Intentionally vary parameters like mobile phase pH, flow rate, and column temperature to ensure the method remains reliable.

Degradation_Pathway Furosemide Furosemide (Model Compound) CSA 4-Chloro-5-sulfamoylanthranilic acid (CSA / Saluamine) Furosemide->CSA Hydrolysis / Photolysis (H⁺ or hν) Furfuryl_Alcohol Furfuryl Alcohol Furosemide->Furfuryl_Alcohol Hydrolysis / Photolysis (H⁺ or hν)

Caption: A primary degradation pathway for Furosemide.

Conclusion

The successful identification of degradation products for this compound requires a multi-faceted analytical approach. The process begins with comprehensive forced degradation studies to generate and screen for potential impurities. A robust, stability-indicating HPLC-UV method serves as the core for separating and quantifying these products. For unknown impurities, LC-MS is the primary tool for structural elucidation, with NMR spectroscopy providing the definitive confirmation for isolated products. By systematically applying these complementary techniques, researchers can build a complete and accurate degradation profile, ensuring the development of a safe, stable, and effective pharmaceutical product.

References

  • Yagi, N., Kenmotsu, H., Sekikawa, H., & Takada, M. (1991). Studies on the Photolysis and Hydrolysis of Furosemide in Aqueous Solution. Chemical and Pharmaceutical Bulletin, 39(2), 454-457. [Link]

  • Giannetti, M., Canale, V. C., Micheli, L., & Di Vona, M. L. (2023). An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide. Molecules, 28(1), 381. [Link]

  • ResearchGate. (n.d.). Forced degradation studies of amiloride hydrochloride and furosemide. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3440, Furosemide. [Link]

  • Pawar, S. J., & Munde, S. V. (2019). Degradation Study of Furosemide by UV- Visible Spectrophotometry Method in bulk form. Asian Journal of Research in Pharmaceutical Sciences, 9(3), 163-166. [Link]

  • World Journal of Pharmaceutical Research. (2017). Stress degradation of furosemide and RP-HPLC method validation. [Link]

  • Uchiyama, N., Kakinuma, Y., & Konishi, T. (2012). Identification of Furosemide Photodegradation Products in Water–Acetonitrile Mixture. Chemical and Pharmaceutical Bulletin, 60(2), 209-214. [Link]

  • ResearchGate. (n.d.). Photolytic degradation of frusemide. [Link]

  • Taylor & Francis Online. (n.d.). Analytical Techniques for Furosemide Determination. [Link]

  • Phale, M., & Sharma, S. (2017). Stress Degradation Studies of Furosemide and Development and Validation of SIAM RP-HPLC Method for its Quantification. World Journal of Pharmaceutical Research, 6(5), 906-917. [Link]

  • International Journal of Research in Engineering and Science. (2021). Degradation Study of UV Spectrophotometric Drug Analysis of Furosemide. [Link]

  • Xu, C., et al. (2023). Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. Molecules, 28(19), 6961. [Link]

  • E-Journal of Chemistry. (n.d.). Analytical Determination of Furosemide: The Last Researches. [Link]

  • ResearchGate. (n.d.). Simultaneous estimation and forced degradation studies of amiloride hydrochloride and furosemide in a pharmaceutical dosage form using reverse-phase high-performance liquid chromatography method. [Link]

Sources

A Comparative Guide to the Diuretic Activity of Sulfamoylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the diuretic activity of key sulfamoylbenzoic acid derivatives, a class of compounds foundational to the management of fluid overload conditions. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanism of action, structure-activity relationships (SAR), and comparative pharmacokinetics of prominent loop diuretics, supported by established experimental protocols.

The Central Mechanism: Targeting the Na-K-2Cl Symporter

Sulfamoylbenzoic acid derivatives, commonly known as loop diuretics, exert their potent effects by targeting the Na-K-2Cl symporter (NKCC2) in the thick ascending limb (TAL) of the loop of Henle.[1][2] This segment of the nephron is responsible for reabsorbing approximately 20-30% of filtered sodium chloride (NaCl).[1] By competitively binding to the chloride site on the NKCC2 transporter, these drugs inhibit the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the blood.[2][3]

This inhibition has two major consequences:

  • Increased Solute Excretion: A higher concentration of ions remains within the tubular lumen, osmotically retaining water and leading to a significant increase in urine output (diuresis).[4]

  • Disruption of Medullary Gradient: The process of solute reabsorption in the TAL is crucial for creating a hypertonic medullary interstitium. By blocking this, loop diuretics reduce the osmotic gradient necessary for water reabsorption in the collecting ducts, further enhancing water excretion.[2][4]

These drugs are not filtered at the glomerulus due to high protein binding; instead, they are actively secreted into the proximal tubule by organic anion transporters to reach their site of action in the TAL lumen.[1][2]

Mechanism_of_Action cluster_lumen Tubular Lumen cluster_cell Thick Ascending Limb Cell cluster_blood Blood (Interstitium) Lumen_Ions Na⁺, K⁺, 2Cl⁻ NKCC2 Na-K-2Cl Symporter (NKCC2) Lumen_Ions->NKCC2 Transport NaK_ATPase Na⁺/K⁺-ATPase ROMK ROMK Channel Blood_Ions_Na Na⁺ NaK_ATPase->Blood_Ions_Na 3 Na⁺ out ROMK->Lumen_Ions K⁺ Recycling Blood_Ions_K K⁺ Blood_Ions_K->NaK_ATPase 2 K⁺ in Diuretic Sulfamoylbenzoic Acid Derivative (e.g., Furosemide) Diuretic->NKCC2 Inhibits Cl⁻ Site

Core structure of sulfamoylbenzoic acid and key functional groups.

Comparative Analysis of Key Derivatives

While all sulfamoylbenzoic acid derivatives share a common mechanism, they exhibit important differences in their pharmacokinetic and pharmacodynamic profiles. The three most clinically significant agents are furosemide, bumetanide, and torsemide.

ParameterFurosemideBumetanideTorsemide
Relative Potency 1x (Reference)40x2-4x
Oral Bioavailability 10-100% (highly variable) [5]80-100% (consistent) [5]>90% (consistent) [5]
Half-life (t½) ~2 hours [5]~1 hour [5]~3.5 hours [5][6]
Duration of Action 4-6 hours4-6 hours [7]12-16 hours [7]
Metabolism Primarily glucuronidation [6]Cytochrome P450 [6]Cytochrome P450 [6]

In-Depth Analysis:

  • Furosemide: As the prototypical loop diuretic, furosemide is widely used, but its clinical response can be unpredictable due to its extremely variable oral bioavailability, which can be affected by food and edematous states. [5]* Bumetanide: This derivative is approximately 40 times more potent than furosemide by weight. [8]Its high and consistent bioavailability makes it a more reliable oral agent. [5]Due to its high potency, it is often used in patients who have become refractory to furosemide. [9]* Torsemide: Torsemide stands out for its reliable and high bioavailability, which is unaffected by food, and its longer half-life and duration of action, allowing for once-daily dosing. [5][7]Some studies suggest torsemide may have additional benefits beyond diuresis, such as anti-aldosterone and anti-fibrotic properties. [7]Its predictable pharmacokinetics make it a valuable option in managing chronic conditions like heart failure. [5][10] The rank order of potency is generally considered to be Bumetanide > Torsemide > Furosemide. [6][7]

Experimental Protocol: Evaluating Diuretic Activity in a Rodent Model

To quantitatively compare the activity of novel or existing sulfamoylbenzoic acid derivatives, a standardized preclinical model is essential. The following protocol, based on the Lipschitz test, is a widely accepted method for assessing diuretic, saluretic, and natriuretic activity in rats. [11][12] Objective: To measure and compare the effects of test compounds on urine volume and electrolyte excretion against a vehicle control and a standard diuretic (furosemide).

Materials:

  • Male Wistar rats (150-200g)

  • Metabolic cages for individual housing and urine collection [13]* Oral gavage needles

  • Graduated cylinders

  • Flame photometer or ion-selective electrodes for electrolyte analysis

  • Test compounds, vehicle (e.g., 0.9% saline), and standard diuretic (Furosemide, 10 mg/kg) [11][14] Step-by-Step Methodology:

  • Acclimatization and Fasting:

    • House rats (n=6 per group) in a controlled environment for at least one week to acclimatize. [11] * Place each rat in an individual metabolic cage 24 hours prior to the experiment for adaptation. [14] * Fast the animals for 18 hours before the experiment, with free access to water, to ensure uniform hydration status and gastrointestinal content. [13][14]

  • Hydration Loading:

    • Administer a saline load (0.9% NaCl) orally at a volume of 25 mL/kg body weight to all animals. [11] * Rationale: This step ensures adequate hydration and promotes a baseline level of urine flow, making it easier to detect a diuretic-induced increase.

  • Dosing:

    • Immediately after the saline load, administer the treatments via oral gavage:

      • Control Group: Vehicle only (e.g., 0.9% saline). [11] * Standard Group: Furosemide (10 mg/kg). [11][14] * Test Groups: Test compounds at various desired doses. [11]

  • Urine Collection and Measurement:

    • Place the animals back into their metabolic cages immediately after dosing. [13] * Collect urine cumulatively over a period of 5 to 24 hours. [13]Record the total urine volume for each animal at specific time points (e.g., every hour for the first 5 hours). [14] * Rationale: Metabolic cages are designed to separate feces from urine, allowing for the accurate and uncontaminated collection of urine samples. [13]

  • Electrolyte Analysis:

    • At the end of the collection period, measure the concentration of sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) in the urine samples from each rat using a flame photometer or other suitable analytical method. [12]

  • Data Analysis and Interpretation:

    • Diuretic Activity: Calculate the total urine output (mL/100g body weight) for each group.

    • Diuretic Index: Compare the mean urine output of the test group to the control group (Urine OutputTest / Urine OutputControl). A value >1 indicates diuretic activity. [12] * Saluretic and Natriuretic Indices: Calculate the total excretion of Na⁺, K⁺, and Cl⁻ for each group. The ratio of Na⁺/K⁺ excretion is also a key parameter; a value greater than 2 indicates a favorable natriuretic effect, while a value over 10 may suggest a potassium-sparing effect. [12] * Compare the indices of the test compounds to that of the standard (furosemide) to determine relative potency and efficacy.

Conclusion

The sulfamoylbenzoic acid derivatives remain a cornerstone in diuretic therapy due to their high efficacy. While all compounds in this class inhibit the NKCC2 symporter, significant variations in potency, bioavailability, and duration of action exist, primarily driven by subtle modifications to the core chemical structure. Furosemide, bumetanide, and torsemide each offer a distinct clinical profile. A thorough understanding of their comparative pharmacology, grounded in robust preclinical evaluation using standardized protocols, is critical for the rational selection of therapy and the development of next-generation diuretics with improved therapeutic indices.

References

  • Japi.org. (2024, September 1). Loop Diuretics Unique Mechanism of Action.
  • Wikipedia. (n.d.). Loop diuretic.
  • Study.com. (n.d.). Loop Diuretics | Mechanism of Action, Side Effects & Examples.
  • PubMed. (n.d.). Cellular mechanism of action of loop diuretics: implications for drug effectiveness and adverse effects.
  • Unknown Source. (n.d.). Pharmacology of Loop Diuretics.
  • Brater, D. C. (1991). Clinical pharmacology of loop diuretics. Drugs, 41 Suppl 3, 14-22.
  • Dr.Oracle. (2025, June 3). What is the difference between bumetanide and torsemide (loop diuretics) in clinical practice?
  • Benchchem. (n.d.). Technical Support Center: Refinement of Animal Protocols for Diuretic Studies.
  • Vargo, D. L., Kramer, W. G., Black, P. K., Smith, W. B., Serpas, T., & Brater, D. C. (2015). A reappraisal of loop diuretic choice in heart failure patients. American heart journal, 170(5), 801–807.
  • Wargo, K. A., & Banta, W. M. (2009). A comprehensive review of the loop diuretics: should furosemide be first line?. Annals of Pharmacotherapy, 43(11), 1836-1847.
  • RJPTSimLab. (n.d.).
  • Unknown Source. (n.d.).
  • Feit, P. W., & Nielsen, O. B. (1976). Aminobenzoic acid diuretics. 7. 3-Substituted 4-phenyl-, 4-arylcarbonyl-, and 4-arylmethyl-5-sulfamoylbenzoic acids and related compounds. Journal of medicinal chemistry, 19(3), 402–406.
  • Feit, P. W., & Nielsen, O. B. (1976). Aminobenzioc acid diuretics. 8.(2) 3, 4-Disubstituted 5-methylsulfonylbenzioc acids and related compounds. Journal of medicinal chemistry, 19(3), 402–406.
  • Ayele, M., Makonnen, E., Ayele, A. G., & Tolcha, Y. (2020). Evaluation of the Diuretic Activity of the Aqueous and 80% Methanol Extracts of Ficus sur Forssk. Leaves in Wistar Rats. Journal of experimental pharmacology, 12, 563–574.
  • El-Nahal, S. M., El-Sherif, A. A., & El-Kadi, A. O. (2013). A retrospective evaluation of the efficacy of intravenous bumetanide and comparison of potency with furosemide. Saudi pharmaceutical journal : SPJ, 21(2), 163–168.
  • National Journal of Physiology, Pharmacy and Pharmacology. (n.d.).
  • Pharmacy 180. (n.d.). SAR of Loop Diuretics.
  • Experts@Minnesota. (1990, January 1).
  • Feit, P. W. (1975). Structure-activity relationships of sulphamoyl diuretics.
  • Slideshare. (n.d.). Site ii Diuretics.
  • Feit, P. W., Nielsen, O. B., & Bruun, H. (1972). Structure-activity studies on sulfamyl diuretics. Journal of medicinal chemistry, 15(4), 437–440.
  • ACS Publications. (n.d.). Aminobenzoic acid diuretics. 2.
  • Benchchem. (n.d.). structure-activity relationship (SAR) analysis of sulfamoyl benzamide inhibitors.
  • Slideshare. (n.d.).

Sources

A Comparative Guide to the Quantitative Analysis of 4-Chloro-3-(dimethylsulfamoyl)benzoic Acid in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-3-(dimethylsulfamoyl)benzoic acid (DCSBA) is a key chemical intermediate and a potential impurity in the synthesis of various pharmaceuticals. Its presence, even in trace amounts, can have implications for the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods for the precise quantification of DCSBA in pharmaceutical formulations are paramount for quality control and regulatory compliance.

This guide provides a comparative analysis of the primary analytical techniques used for the quantification of DCSBA. We will delve into the methodologies of High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry, offering detailed experimental protocols, performance data, and a logical framework for method selection. The information presented herein is grounded in established scientific principles and validated against international regulatory standards, such as the ICH Q2(R1) guidelines on the validation of analytical procedures.[1][2][3]

Section 1: High-Performance Liquid Chromatography (HPLC) - The Gold Standard

High-Performance Liquid Chromatography (HPLC) stands as the most widely adopted method for the quantification of DCSBA in pharmaceutical matrices. Its high resolving power allows for the effective separation of DCSBA from the active pharmaceutical ingredient (API) and various excipients, ensuring a high degree of specificity and accuracy.[4][5][6]

Principle of the Method

The most common HPLC approach for DCSBA is reversed-phase chromatography. In this technique, the sample is injected into a non-polar stationary phase (typically a C18 column). A polar mobile phase is then pumped through the column. Compounds in the sample separate based on their relative affinities for the stationary and mobile phases. DCSBA, being a moderately polar molecule, is retained on the column long enough to be separated from more polar or less polar impurities and the main API. Detection is typically achieved using a UV detector set at a wavelength where DCSBA exhibits strong absorbance.

Causality Behind Experimental Choices:

  • Column: A C18 column is chosen for its versatility and proven efficacy in separating a wide range of small molecules, including those with aromatic and acidic functional groups like DCSBA.

  • Mobile Phase: A mixture of an aqueous buffer (like 0.1% acetic acid) and an organic solvent (like acetonitrile) is used. The acidic buffer ensures that the carboxylic acid group of DCSBA is protonated, leading to consistent retention times and sharp, symmetrical peaks. The acetonitrile concentration is optimized to achieve a suitable retention time and resolution from other components.[7]

  • Detection Wavelength: The selection of the detection wavelength (e.g., 272 nm) is based on the UV spectrum of DCSBA to maximize sensitivity while minimizing interference from other components in the formulation.[7]

Experimental Protocol: HPLC

1. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acetic Acid (Glacial, ACS grade)

  • DCSBA Reference Standard

  • Pharmaceutical formulation containing DCSBA

2. Chromatographic Conditions:

  • Column: Symmetry® C18, 4.6 x 250 mm, 5 µm[7]

  • Mobile Phase: 0.1% Acetic Acid in Water: Acetonitrile (60:40, v/v)[7]

  • Flow Rate: 1.0 mL/min[7]

  • Injection Volume: 10 µL[7]

  • Detector: UV at 272 nm[7]

  • Column Temperature: 25 °C[7]

3. Preparation of Standard Solution (Example Concentration):

  • Accurately weigh approximately 10 mg of DCSBA Reference Standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

4. Preparation of Sample Solution:

  • Accurately weigh a portion of the pharmaceutical formulation equivalent to a target concentration of DCSBA.

  • Transfer to a suitable volumetric flask and add the mobile phase.

  • Sonicate for 15 minutes to ensure complete dissolution of DCSBA.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Workflow Diagram

HPLC_Workflow prep Sample/Standard Preparation inject Inject into HPLC System prep->inject Filtered Sample sep Chromatographic Separation (C18) inject->sep Mobile Phase Flow detect UV Detection (272 nm) sep->detect Separated Analytes quant Data Acquisition & Quantification detect->quant Chromatogram

Caption: High-level workflow for the quantitative analysis of DCSBA by HPLC.

Performance Characteristics (Illustrative Data)
ParameterResultICH Q2(R1) Guideline[1][8]
Linearity (R²) > 0.999≥ 0.995
Range 1 - 50 µg/mLDependent on application
Accuracy (% Recovery) 98.0% - 102.0%Typically 98.0% - 102.0%
Precision (% RSD) < 2.0%≤ 2.0%
LOD ~0.1 µg/mLSignal-to-Noise of 3:1
LOQ ~0.3 µg/mLSignal-to-Noise of 10:1

Section 2: UV-Vis Spectrophotometry - A Simpler, Cost-Effective Alternative

UV-Vis Spectrophotometry offers a more straightforward and less expensive method for the quantification of DCSBA. However, its major limitation is the lack of specificity, making it susceptible to interference from other UV-absorbing substances in the pharmaceutical formulation.[9][10] This method is often best suited for formulations with a simple matrix or for in-process controls where speed is prioritized over absolute specificity.

Principle of the Method

This technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution. A solution of DCSBA is prepared in a suitable solvent, and its absorbance is measured at its wavelength of maximum absorbance (λmax). The concentration is then determined by comparing the absorbance to a calibration curve prepared from standard solutions of known concentrations.

Causality Behind Experimental Choices:

  • Solvent: A solvent like 0.1 N Sodium Hydroxide is often chosen because it can effectively dissolve DCSBA and many pharmaceutical formulations. The alkaline medium also ensures that the acidic proton of the carboxylic group is removed, leading to a consistent chromophore and stable absorbance readings.

  • Wavelength (λmax): Measuring at the λmax provides the highest sensitivity and minimizes the impact of minor fluctuations in the wavelength setting of the spectrophotometer. The λmax for DCSBA must be determined experimentally in the chosen solvent.

Experimental Protocol: UV-Vis Spectrophotometry

1. Reagents and Materials:

  • Sodium Hydroxide (ACS grade)

  • Deionized Water

  • DCSBA Reference Standard

  • Pharmaceutical formulation containing DCSBA

2. Instrument Parameters:

  • Spectrophotometer: Double beam UV-Vis spectrophotometer

  • Scan Range: 200 - 400 nm (to determine λmax)

  • Measurement Wavelength: λmax of DCSBA in 0.1 N NaOH

  • Blank: 0.1 N NaOH

3. Preparation of Standard Solution (Example Concentration):

  • Accurately weigh approximately 10 mg of DCSBA Reference Standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with 0.1 N NaOH to obtain a stock solution of 100 µg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with 0.1 N NaOH.

4. Preparation of Sample Solution:

  • Accurately weigh a portion of the pharmaceutical formulation and transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of 0.1 N NaOH and sonicate for 15 minutes.

  • Dilute to volume with 0.1 N NaOH and mix well.

  • Centrifuge or filter the solution to remove any insoluble excipients.

  • Dilute the clear supernatant/filtrate with 0.1 N NaOH to a concentration within the calibration range.

UV-Vis Workflow Diagram

UVVis_Workflow prep Sample/Standard Preparation measure Measure Absorbance at λmax prep->measure Diluted Solutions plot Plot Calibration Curve measure->plot Absorbance Data calc Calculate Concentration plot->calc Linear Equation

Caption: General workflow for quantitative analysis by UV-Vis Spectrophotometry.

Performance Characteristics (Illustrative Data)
ParameterResultICH Q2(R1) Guideline[1][8]
Linearity (R²) > 0.998≥ 0.995
Range 5 - 40 µg/mLDependent on application
Accuracy (% Recovery) 97.0% - 103.0%Typically 98.0% - 102.0%
Precision (% RSD) < 3.0%≤ 3.0%
LOD ~0.5 µg/mLSignal-to-Noise of 3:1
LOQ ~1.5 µg/mLSignal-to-Noise of 10:1

Section 3: Method Comparison and Selection

The choice between HPLC and UV-Vis spectrophotometry depends on the specific requirements of the analysis. HPLC is the superior choice for regulatory submissions and final product release testing due to its high specificity. UV-Vis spectrophotometry can be a valuable tool for rapid, routine checks where the formulation matrix is simple and well-characterized.

Comparative Analysis
FeatureHPLCUV-Vis SpectrophotometryRationale
Specificity HighLow to ModerateHPLC physically separates DCSBA from interferences.
Sensitivity (LOQ) High (~0.3 µg/mL)Moderate (~1.5 µg/mL)Chromatographic pre-concentration and detector sensitivity.
Throughput LowerHigherSample analysis is faster without a separation step.
Cost (Instrument) HighLowHPLC systems are significantly more complex and expensive.
Cost (Operational) HighLowRequires expensive columns, solvents, and maintenance.
Regulatory Acceptance HighLimited (mainly for simple assays)Pharmacopeial methods for impurities heavily rely on HPLC.[11][12]
Decision Logic for Method Selection

Method_Selection start Start: Need to quantify DCSBA is_complex Is the sample matrix complex? start->is_complex is_regulatory Is this for regulatory submission or release testing? is_complex->is_regulatory No use_hplc Use HPLC is_complex->use_hplc Yes need_high_sens Is high sensitivity (low LOQ) needed? is_regulatory->need_high_sens No is_regulatory->use_hplc Yes need_high_sens->use_hplc Yes use_uv Use UV-Vis need_high_sens->use_uv No

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The quantitative analysis of this compound in pharmaceutical formulations is a critical quality control parameter. High-Performance Liquid Chromatography is the definitive method, offering unparalleled specificity, sensitivity, and regulatory acceptance, making it essential for final product testing and validation.[13] Conversely, UV-Vis spectrophotometry provides a rapid, cost-effective alternative suitable for less complex matrices or in-process controls where absolute specificity is not the primary concern.

Ultimately, the selection of an analytical method must be fit-for-purpose and rigorously validated to demonstrate its suitability.[3][14] This guide provides the foundational knowledge and comparative data to empower researchers and drug development professionals to make informed decisions for the robust quality control of their pharmaceutical products.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. National Institutes of Health (NIH). [Link]

  • Spectrophotometric determination of sulfanilic acid and sulfonamides in pharmaceutical samples with potassium 1,2-naphthoquinone-4-sulfonate. Canadian Journal of Chemistry. [Link]

  • USP Monographs: Furosemide. USP-NF. [Link]

  • Analysis of sulfonamides. Slideshare. [Link]

  • A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. PubMed. [Link]

  • Analytical method development and validation for the estimation of Furosemide an anti-diuretic in Furosemide injection diluted w. GSC Biological and Pharmaceutical Sciences. [Link]

  • Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. ResearchGate. [Link]

  • Spectrophotometric Determination of Sulfanilamide and Effect of pH on its Absorption Spectrum. International Journal Of Pharma Research and Health Sciences. [Link]

  • A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. ResearchGate. [Link]

  • Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. National Institutes of Health (NIH). [Link]

  • Ph. Eur. Monograph 0391: Furosemide Related Substances on Fully Porous and Core-Shell HPLC Columns. Phenomenex. [Link]

  • Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. Semantic Scholar. [Link]

  • ANALYTICAL DETERMINATION OF FUROSEMIDE: THE LAST RESEARCHES. ResearchGate. [Link]

  • This compound (C9H10ClNO4S). PubChemLite. [Link]

  • Furosemide Injection Notice of Intent to Revise. USP-NF. [Link]

Sources

Establishing a Reference Standard for 4-chloro-3-(dimethylsulfamoyl)benzoic acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This guide provides a comprehensive framework for the establishment and qualification of a chemical reference standard for 4-chloro-3-(dimethylsulfamoyl)benzoic acid. Designed for researchers, scientists, and drug development professionals, this document outlines the critical analytical methodologies and comparative assessments necessary to ensure the identity, purity, and potency of an in-house reference material. Adherence to these principles is crucial for generating reliable and reproducible data in pharmaceutical research and development.

Introduction: The Imperative of a Well-Characterized Reference Standard

In the landscape of pharmaceutical development, the reference standard serves as the cornerstone of analytical testing, ensuring the quality, safety, and efficacy of drug substances and products.[1] A reference standard is a highly purified and well-characterized material used as a benchmark for qualitative and quantitative analyses.[2][3] This guide will detail the process of establishing an in-house, or secondary, reference standard for this compound, a compound of interest in various research and development pipelines.

The qualification of an in-house reference standard involves a comprehensive evaluation of its chemical and physical properties. This process is guided by principles outlined in international guidelines, such as those from the International Council for Harmonisation (ICH), to ensure regulatory compliance and data integrity.[4]

The Qualification Workflow: A Multi-Pronged Approach

The establishment of a reliable reference standard necessitates a battery of analytical tests to confirm its identity, assess its purity, and assign a content value. This multi-pronged approach, often referred to as orthogonal testing, utilizes a variety of analytical techniques that rely on different scientific principles to provide a comprehensive characterization of the material.

Below is a visual representation of a typical workflow for qualifying a reference standard:

Reference Standard Qualification Workflow Qualification Workflow for a Reference Standard cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity Assessment cluster_2 Phase 3: Content Assignment & Comparison NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C) HPLC_Purity HPLC Purity (Organic Impurities) Mass_Spectrometry Mass Spectrometry (HRMS) FTIR_Spectroscopy FTIR Spectroscopy qNMR Quantitative NMR (qNMR) Mass_Balance Mass Balance Calculation HPLC_Purity->Mass_Balance GC_Headspace GC-Headspace (Residual Solvents) GC_Headspace->Mass_Balance Karl_Fischer Karl Fischer Titration (Water Content) Karl_Fischer->Mass_Balance TGA Thermogravimetric Analysis (Non-volatile Impurities) TGA->Mass_Balance Comparison Comparison with Alternative Standard qNMR->Comparison Mass_Balance->Comparison Qualified_Standard Qualified Reference Standard with CoA Comparison->Qualified_Standard Candidate_Material Candidate Reference Standard Material Candidate_Material->NMR_Spectroscopy Candidate_Material->Mass_Spectrometry Candidate_Material->FTIR_Spectroscopy Candidate_Material->HPLC_Purity Candidate_Material->GC_Headspace Candidate_Material->Karl_Fischer Candidate_Material->TGA

Caption: A flowchart illustrating the key stages in the qualification of a reference standard.

Experimental Protocols and Data Interpretation

This section provides detailed protocols for the essential analytical tests required to qualify a reference standard of this compound.

Identity Confirmation

The first step in qualifying a reference standard is to unequivocally confirm its chemical structure.

Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei. For organic molecules, ¹H and ¹³C NMR are fundamental for structural elucidation.

Experimental Protocol (¹H NMR):

  • Accurately weigh approximately 5-10 mg of the candidate material.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data Interpretation: The obtained spectrum should be consistent with the proposed structure of this compound. Key features to verify include the number of signals, their chemical shifts, splitting patterns (multiplicity), and integration values, which correspond to the number of protons in different chemical environments.

Principle: HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition.

Experimental Protocol (LC-HRMS):

  • Prepare a dilute solution of the candidate material in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) via liquid chromatography or direct infusion.

  • Acquire the mass spectrum in both positive and negative ionization modes.

Data Interpretation: The measured exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻) should be within a narrow tolerance (typically < 5 ppm) of the calculated theoretical mass for C₉H₁₀ClNO₄S. For this compound (molecular formula C₉H₁₀ClNO₄S), the monoisotopic mass is approximately 263.0019 Da.[5] Fragmentation patterns can also provide further structural confirmation. For aromatic sulfonamides, a characteristic loss of SO₂ (64 Da) is often observed.[2]

Principle: FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation.

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid candidate material directly on the ATR crystal.

  • Apply pressure to ensure good contact.

  • Acquire the infrared spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

Data Interpretation: The resulting spectrum should display absorption bands characteristic of the functional groups present in this compound, such as O-H stretching (carboxylic acid), C=O stretching (carboxylic acid), S=O stretching (sulfonamide), and C-Cl stretching.

Purity Assessment

A thorough assessment of purity involves the quantification of organic impurities, residual solvents, water content, and non-combustible impurities.

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. A UV detector is commonly used to quantify the separated components.

Experimental Protocol:

  • Chromatographic System: An HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). The gradient can be optimized to achieve good separation of the main peak from any impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of the analyte (e.g., 254 nm).

  • Sample Preparation: Accurately prepare a solution of the candidate material at a known concentration (e.g., 1 mg/mL) in a suitable diluent.

Data Interpretation: The purity is typically determined by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks. A high purity, typically ≥99.5%, is desirable for a primary reference standard.[6]

Principle: GC is used to separate and quantify volatile organic compounds, such as residual solvents from the synthesis process. Headspace sampling is often employed for solid samples.

Experimental Protocol (Headspace GC):

  • GC System: A gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.

  • Column: A suitable capillary column for solvent analysis (e.g., a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase).

  • Sample Preparation: Accurately weigh a portion of the candidate material into a headspace vial and dissolve or suspend it in a high-boiling point solvent (e.g., dimethyl sulfoxide).

  • Headspace Conditions: The vial is heated to a specific temperature for a set time to allow volatile solvents to partition into the headspace gas.

  • GC Conditions: A temperature program is used to separate the solvents, which are then detected by the FID.

Data Interpretation: The identity and quantity of each residual solvent are determined by comparing the retention times and peak areas to those of a known solvent standard. The total residual solvent content should be below a specified limit, often guided by ICH Q3C guidelines.

Principle: This is a highly specific and accurate method for the determination of water content. It is based on a stoichiometric reaction between water and an iodine-sulfur dioxide reagent.

Experimental Protocol (Coulometric or Volumetric):

  • The Karl Fischer titrator is prepared and standardized.

  • A precisely weighed amount of the candidate material is introduced into the titration cell.

  • The sample is titrated with the Karl Fischer reagent until the endpoint is reached.

Data Interpretation: The water content is calculated and expressed as a weight percentage.

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It can be used to determine the content of non-volatile inorganic impurities (residue on ignition).

Experimental Protocol:

  • A small, accurately weighed sample (typically 5-10 mg) is placed in a tared TGA pan.[7]

  • The sample is heated at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 800 °C) in an inert or oxidative atmosphere.

  • The mass loss is continuously recorded.

Data Interpretation: The percentage of mass remaining at the end of the experiment corresponds to the content of non-combustible impurities.

Content Assignment and Comparison with Alternatives

Once the purity profile is established, a precise content value can be assigned to the reference standard. This is often done using a mass balance approach or, preferably, by a primary method like quantitative NMR (qNMR).

Mass Balance Calculation

Principle: The content of the main component is calculated by subtracting the percentages of all identified impurities (organic impurities, water, residual solvents, and non-combustible residue) from 100%.

Formula: Content (%) = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Non-combustible Residue)

Quantitative NMR (qNMR)

Principle: qNMR is a primary ratio method that allows for the direct quantification of a substance by comparing the integral of one of its signals to the integral of a signal from a certified internal standard of known purity and concentration.[8]

Experimental Protocol:

  • Accurately weigh the candidate material and a suitable certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent.

  • Acquire the ¹H NMR spectrum under conditions optimized for quantitative analysis (e.g., long relaxation delay).

  • Carefully integrate the signals of the analyte and the internal standard.

Data Interpretation: The purity of the analyte is calculated using the following formula:

Purity_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • Purity = Purity of the standard

Comparison with Alternatives

A key aspect of establishing confidence in an in-house reference standard is to compare it with other available standards or analytical techniques.

If a pharmacopoeial reference standard for this compound is not available, a closely related compound with an established standard, such as 4-chloro-3-sulfamoylbenzoic acid, can be used for comparative purposes in method development and validation. The in-house standard should be demonstrated to be suitable for its intended purpose through rigorous characterization. An in-house standard, once qualified, becomes a secondary reference standard, traceable to a primary standard if one was used in its characterization.[1]

Comparing the purity values obtained from different analytical techniques provides a more robust and reliable assessment. For instance, the purity determined by HPLC (a relative method) can be compared with the absolute purity determined by qNMR.[9]

Parameter HPLC (Area %) Quantitative NMR (qNMR)
Principle Chromatographic separation and relative peak areaMolar ratio comparison to a certified standard
Purity Type Relative PurityAbsolute Purity
Reference Standard Requires a reference standard of the analyte for content assignmentRequires a certified internal standard (can be a different compound)
Strengths High sensitivity for detecting trace impurities, excellent for impurity profiling.High precision and accuracy, provides structural information, less susceptible to differences in detector response.
Limitations Assumes equal detector response for all components, which can lead to inaccuracies.Lower sensitivity than HPLC, potential for signal overlap.

Data Presentation and Certificate of Analysis

All data generated during the qualification process should be compiled into a comprehensive Certificate of Analysis (CoA). The CoA serves as the official document detailing the identity, purity, content, and storage conditions of the reference standard.[10][11]

Example Data Summary Table:

Test Method Acceptance Criteria Result
Identity
¹H NMRSpectroscopicConforms to structureConforms
Mass SpectrometryHRMSMeasured mass ± 5 ppm of theoretical massConforms
FTIRSpectroscopicConforms to reference spectrumConforms
Purity
Organic ImpuritiesHPLC (Area %)≥ 99.5%99.7%
Water ContentKarl Fischer Titration≤ 0.5%0.15%
Residual SolventsGC-Headspace≤ 0.5% total0.05% (Acetone)
Residue on IgnitionTGA≤ 0.1%< 0.05%
Content
Purity by qNMR¹H NMRReport value99.6% (as is)
Assay by Mass BalanceCalculationReport value99.5%

Conclusion

Establishing a well-characterized reference standard for this compound is a critical undertaking that underpins the reliability of all subsequent analytical work. By employing a multi-faceted approach that includes spectroscopic and chromatographic techniques for identity and purity assessment, and by using a primary method like qNMR for content assignment, researchers can have a high degree of confidence in their in-house standard. The comparative analysis against alternative methods and standards further strengthens the qualification package. The principles and protocols outlined in this guide provide a robust framework for this essential process, ultimately contributing to the integrity and success of pharmaceutical research and development.

References

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. [Link]

  • Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O - Oxford Academic. Oxford Academic. [Link]

  • Template of Certificate of Analysis. [Link]

  • A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. PubMed. [Link]

  • A Look Into the Working Standards of the Pharmaceutical Industry. Pharma Growth Hub. [Link]

  • Purity comparison by NMR and HPLC. | Download Table. ResearchGate. [Link]

  • QNMR – a modern alternative to HPLC. Almac. [Link]

  • Reference Standards, Types, Uses, Preparation & Qualification. Veeprho. [Link]

  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry | Request PDF. ResearchGate. [Link]

  • Validation of analytical procedures – ICH Q2(R2). European Pharmaceutical Review. [Link]

  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. [Link]

  • Template of Certificate of Analysis. [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2) Part A. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Abraham Entertainment. [Link]

  • What is meant by reference standard in pharmaceuticals?. GMP SOP. [Link]

  • Impurity Reference Standard (IRS) | Primary Standard | CDMO. PharmaCompass.com. [Link]

  • Free Download Material Certificate of Analysis Template. Meegle. [Link]

  • Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PMC - PubMed Central. [Link]

  • This compound (C9H10ClNO4S). PubChemLite. [Link]

  • Certificate of analysis template Form-320. issue date. pdfFiller. [Link]

  • Working Standard Qualification/Preparation. Pharmaguideline Forum. [Link]

  • Form-320 Template of Certificate of Analysis. GMP SOP. [Link]

  • Certificate Of Analysis Template. [Link]

  • Purity by Absolute qNMR Instructions. [Link]

  • Reference Standards in the Pharmaceutical Industry. MRIGlobal. [Link]

  • The ABC's of Reference Standard Management. EAG Laboratories. [Link]

  • Stimuli Article (qNMR). US Pharmacopeia (USP). [Link]

  • TGA Sample Preparation: A Complete Guide. Torontech. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC - PubMed Central. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-chloro-3-(dimethylsulfamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 4-chloro-3-(dimethylsulfamoyl)benzoic acid, ensuring the safety of laboratory personnel and adherence to regulatory standards. As a Senior Application Scientist, my focus is to deliver not just a protocol, but a self-validating system of operation grounded in established safety principles.

Immediate Safety & Hazard Assessment: The "Why" Behind the Precautions

Before any disposal-related activities, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2][3] The primary operational directive is to prevent any direct contact or aerosol generation.

Core Safety Directives:

  • Personal Protective Equipment (PPE): At a minimum, chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat must be worn.[1][2] If there is a risk of dust generation, a face shield and respiratory protection are also necessary.

  • Ventilation: All handling of this compound, including weighing and preparing for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][3]

  • Emergency Preparedness: An eyewash station and safety shower must be readily accessible.[1] Familiarize yourself with their operation before beginning work.

The following table summarizes the key hazard information for this compound:

Hazard ClassificationDescriptionPrimary Precaution
Skin Irritation Causes skin irritation upon contact.[1][2][3]Wear appropriate chemical-resistant gloves.
Eye Irritation Causes serious eye irritation.[1][2][3]Wear safety goggles or a face shield.
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust.[1][2]Handle in a chemical fume hood.
The Disposal Workflow: A Step-by-Step Procedural Guide

The recommended and safest method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][4] Attempting to neutralize this compound without a validated and peer-reviewed protocol is strongly discouraged due to the potential for unforeseen and hazardous reactions.

The disposal process can be broken down into two main pathways: the disposal of bulk quantities and the management of residual amounts (e.g., contaminated labware).

Bulk quantities of this compound must be disposed of as hazardous waste.

Step-by-Step Protocol:

  • Container Selection: Choose a sealable, chemically compatible container for the waste. High-density polyethylene (HDPE) containers are a suitable choice. Ensure the container is clean and dry before use.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," the CAS number (if available), and the associated hazards (e.g., "Irritant").

  • Segregation: This waste stream should be categorized as halogenated organic waste.[4] Store the sealed container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[1]

  • Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to transport the waste yourself.

For labware and other materials contaminated with small amounts of this compound:

  • Decontamination: If possible, rinse the contaminated labware with a suitable solvent (e.g., ethanol or acetone) in a chemical fume hood.

  • Rinsate Collection: The solvent rinsate must be collected and disposed of as hazardous waste.[5] Collect the rinsate in a labeled container for halogenated organic liquid waste.

  • Disposal of Solid Contaminated Materials: Items that cannot be decontaminated, such as weigh boats, gloves, and absorbent paper, should be placed in a sealed bag or container, clearly labeled as "Hazardous Waste" with the chemical name, and disposed of through your institution's EHS department.

The logical flow for the disposal of this compound is illustrated in the diagram below:

DisposalWorkflow start Start: Have this compound for disposal is_bulk Is it a bulk quantity? start->is_bulk bulk_disposal Step 1: Place in a labeled, compatible container for halogenated organic waste. Step 2: Store in a satellite accumulation area. Step 3: Contact EHS for pickup. is_bulk->bulk_disposal Yes is_residual Is it a residual quantity on labware? is_bulk->is_residual No end End: Waste properly managed bulk_disposal->end residual_disposal Step 1: Rinse labware with a suitable solvent in a fume hood. Step 2: Collect rinsate as halogenated organic liquid waste. Step 3: Dispose of non-decontaminable items as solid hazardous waste. is_residual->residual_disposal Yes residual_disposal->end

Caption: Disposal decision workflow for this compound.

Spill Management: An Immediate Action Plan

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

Step-by-Step Spill Response:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you are unsure of the hazard.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain and Absorb: For small spills, use an inert, non-combustible absorbent material such as sand, earth, or vermiculite to cover the spill. Do not use combustible materials like paper towels or sawdust.

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials for disposal as hazardous waste.

Regulatory Context: EPA Hazardous Waste Classification

Under the Resource Conservation and Recovery Act (RCRA), chemical waste is regulated by the U.S. Environmental Protection Agency (EPA). While this compound is not specifically listed by name, as a halogenated organic compound, it would likely fall under the "F-list" of hazardous wastes from non-specific sources if it is a spent solvent or under the "U-list" if it is a discarded commercial chemical product. Your institution's EHS department will make the final determination, but it is essential to treat it as hazardous waste from the point of generation.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a critical aspect of responsible laboratory practice. By adhering to the procedures outlined in this guide—prioritizing personal safety, following a structured disposal workflow, and complying with institutional and federal regulations—researchers can ensure a safe working environment and protect the broader ecosystem. The cornerstone of this process is the understanding that these chemicals should be managed by professional hazardous waste services, and in-lab treatment should not be attempted without validated protocols.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Washington State Department of Ecology. (2025, November). Laboratory Guide for Managing Dangerous Waste. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 4-chloro-3-(dimethylsulfamoyl)benzoic Acid: A Framework for Laboratory Safety

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the integrity of an experiment is intrinsically linked to the safety of its execution. When handling potent chemical agents like 4-chloro-3-(dimethylsulfamoyl)benzoic Acid, a compound of interest in various research domains, a robust safety protocol is not merely a recommendation—it is a prerequisite for sound scientific practice. This guide provides a comprehensive framework for the safe handling of this compound, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions.

Hazard Analysis: Understanding the Intrinsic Risks

This compound, while a valuable research tool, presents a clear hazard profile that necessitates stringent control measures. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2][3][4] Exposure can lead to discomfort, inflammation, and potential long-term health effects if not managed appropriately. The solid, often powdered, form of this chemical also introduces the risk of aerosolization, leading to inadvertent inhalation.[5]

Table 1: Hazard Identification and Classification

Hazard ClassificationGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[2][3]
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritation.[2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1][3]

This hazard profile is the cornerstone of our personal protective equipment (PPE) strategy. Each piece of equipment is selected to create a barrier against these specific routes of exposure.

The Last Line of Defense: A Multi-Layered PPE Strategy

While engineering controls like fume hoods are the first and most critical line of defense, PPE serves as the final, essential barrier between the researcher and the chemical.[6] The selection and use of PPE must be deliberate and informed by the specific risks posed by this compound.

Table 2: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRequired EquipmentSpecifications & Rationale
Eye and Face Protection Chemical safety goggles with side shieldsStandard safety glasses are insufficient. Goggles provide a seal around the eyes, offering robust protection from dust particles and accidental splashes.[3][7]
Face shield (in addition to goggles)Recommended when there is a significant risk of splashing, such as when working with larger quantities or preparing solutions.[5][7]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Butyl rubber)These materials offer broad resistance to a range of chemicals. Always inspect gloves for any signs of degradation or perforation before use.[7][8]
Double GlovingA best practice, particularly in pharmaceutical research, to provide an additional layer of protection. The inner glove is worn under the cuff of the lab coat, and the outer glove is worn over the cuff.[8][9]
Body Protection Chemical-resistant lab coat or disposable gownA fully buttoned lab coat made of a low-permeability fabric is mandatory. For tasks with a higher risk of contamination, a disposable gown offers superior protection and simplifies disposal.[8][9]
Respiratory Protection Use of a certified chemical fume hoodAll manipulations of the solid compound that could generate dust must be performed within a functioning chemical fume hood to minimize the risk of inhalation.[5][10]
NIOSH-approved respirator (e.g., N95)Required if a fume hood is not available or if engineering controls are insufficient to maintain exposure below acceptable limits. The choice of respirator should be based on a formal risk assessment.[7][11]

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict, methodical workflow is paramount to minimizing exposure and ensuring both personal safety and experimental integrity.

Preparation and Pre-Handling
  • Designated Area: All work with this compound should be conducted in a designated and clearly marked area.[5]

  • Engineering Controls: Before commencing any work, verify that the chemical fume hood is operational and that the airflow is adequate.[10]

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[1][3]

  • PPE Donning: Put on all required PPE in the correct order: first the inner gloves, then the lab coat or gown, followed by eye and face protection, and finally the outer gloves over the cuffs of the gown.

Chemical Handling
  • Weighing and Transfer: When weighing the solid compound, do so within the fume hood. Use a spatula for transfers and avoid any actions that could generate dust, such as pouring from a height.[5]

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.

  • General Conduct: At no point should you eat, drink, or apply cosmetics in the laboratory area where this chemical is handled.[9][12]

Post-Handling and Decontamination
  • PPE Doffing: Remove PPE in a manner that avoids cross-contamination. The outer gloves should be removed first, followed by the lab coat or gown (turning it inside out), and then the eye and face protection. The inner gloves should be the last item removed.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE, even if there was no known contact.[2][12]

  • Surface Decontamination: Clean all work surfaces and equipment that may have come into contact with the chemical, using an appropriate solvent followed by soap and water.[10]

Waste Disposal: A Critical Component of the Chemical Lifecycle

Proper disposal is not an afterthought; it is an integral part of the safe handling protocol.

  • Solid Waste: All disposable items contaminated with this compound, including gloves, weigh boats, and paper towels, must be collected in a dedicated and clearly labeled hazardous waste container.[5]

  • Liquid Waste: Unused solutions should be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal environmental regulations. Do not empty any waste containing this compound into drains.[1][10]

Workflow Visualization: Safe Handling from Start to Finish

The following diagram illustrates the critical steps and decision points in the safe handling workflow for this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Disposal Verify Controls Verify Engineering Controls (Fume Hood, Eyewash) Don PPE Don PPE (Inner Gloves, Gown, Goggles, Outer Gloves) Verify Controls->Don PPE Weigh & Transfer Weigh & Transfer Solid (Inside Fume Hood) Don PPE->Weigh & Transfer Prepare Solution Prepare Solution (Slow Addition) Weigh & Transfer->Prepare Solution Decontaminate Decontaminate Surfaces & Equipment Prepare Solution->Decontaminate Doff PPE Doff PPE (Reverse Order) Decontaminate->Doff PPE Hand Wash Thorough Hand Washing Doff PPE->Hand Wash Segregate Waste Segregate Hazardous Waste (Solid & Liquid) Hand Wash->Segregate Waste End End Segregate Waste->End Protocol Complete Start Start Start->Verify Controls Begin Protocol

Caption: Workflow for the safe handling of this compound.

By internalizing not just the "what" but the "why" of these safety protocols, you, the researcher, become the most critical component of a safe and successful laboratory environment. This guide serves as a foundation upon which to build your specific experimental protocols, ensuring that your pursuit of scientific advancement is always grounded in an unwavering commitment to safety.

References

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2025?[Link]

  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • National Institute of Standards and Technology. (2015, December 1). SAFETY DATA SHEET - Benzoic Acid. [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. [Link]

  • Occupational Safety and Health Administration. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.